1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVSKPSMYHUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460878 | |
| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18419-84-6 | |
| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18419-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications
Introduction
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound of significant interest in contemporary synthetic chemistry. Characterized by a silicon-silicon bond flanked by two ethoxy and four methyl groups, this disilane derivative serves as a versatile reagent, most notably in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the reactivity of the Si-Si bond with the hydrolytic susceptibility of the Si-O-C linkage, make it a valuable tool for the formation of silicon-carbon bonds and the synthesis of functionalized silanols. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound, with the chemical formula C8H22O2Si2, is fundamental to its chemical behavior.[1][2] The central Si-Si bond is the most reactive site for certain transformations, such as oxidative addition to transition metal complexes. The ethoxy groups are susceptible to hydrolysis, a property that is exploited in the generation of silanols.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference(s) |
| CAS Number | 18419-84-6 | [1] |
| Molecular Formula | ((CH3CH2O)(CH3)2Si)2 | [1] |
| Molecular Weight | 206.43 g/mol | [1] |
| Boiling Point | 84 °C at 50 mmHg | [1] |
| Density | 0.836 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.423 | [1] |
| Flash Point | 42 °C (107.6 °F) | [1] |
Synthesis of this compound
The most common and direct route to this compound involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with ethanol. This nucleophilic substitution reaction requires a base to scavenge the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane
-
Anhydrous Ethanol
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Diethyl Ether (or Hexane)
-
Anhydrous Sodium Sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous diethyl ether.
-
Addition of Reagents: A solution of anhydrous ethanol and anhydrous pyridine (in slight excess relative to the chlorodisilane) in anhydrous diethyl ether is added dropwise to the stirred solution of the chlorodisilane at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by GC-MS.
-
Workup: After cooling to room temperature, the precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and a singlet for the methyl protons directly attached to the silicon atoms.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl and methylene carbons of the ethoxy groups and the methyl carbons attached to the silicon atoms.[2]
-
²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected, with a chemical shift influenced by the electronegative oxygen atoms.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations, Si-C stretching, and prominent Si-O-C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and methyl groups, as well as cleavage of the Si-Si bond.
Reactivity and Applications
The reactivity of this compound is dominated by the Si-Si and Si-O bonds.
Cleavage of the Si-Si Bond: The silicon-silicon bond is susceptible to cleavage by various reagents, a property that is central to its primary application. In the presence of a suitable palladium catalyst, the Si-Si bond can undergo oxidative addition, leading to the formation of silylpalladium intermediates.[5][6]
Hydrolysis of the Si-O Bond: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding silanols. This reaction is often the second step in a two-step process where the disilane is first incorporated into an organic molecule, followed by hydrolysis to unmask the reactive silanol functionality.[5]
Key Application: Palladium-Catalyzed Silylation of Aryl Halides
A seminal application of this compound was developed by Denmark and colleagues.[5] In this process, the disilane undergoes a palladium-catalyzed insertion into the carbon-bromine bond of aryl bromides to afford aryldimethylsilyl ethers in high yields. Subsequent hydrolysis of these ethers under optimized pH conditions leads to the exclusive formation of aryldimethylsilanols.[5] These silanols are valuable intermediates in organic synthesis, particularly in Hiyama cross-coupling reactions.
Reaction Pathway:
Caption: Palladium-catalyzed silylation and subsequent hydrolysis.
This methodology provides a mild and general route to functionalized aryldimethylsilanols, which are important building blocks in medicinal and materials chemistry.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organosilicon chemistry. Its synthesis from readily available starting materials and its unique reactivity profile make it an important tool for the construction of complex molecules. The palladium-catalyzed silylation of aryl halides, followed by hydrolysis to the corresponding silanols, stands out as a particularly powerful application, enabling the synthesis of key intermediates for cross-coupling reactions. As the field of organosilicon chemistry continues to expand, the utility of this compound in innovative synthetic methodologies is expected to grow.
References
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- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)
A Note on Chemical Identification: This guide addresses the spectroscopic data for 4-Hydroxy-3-methoxybenzonitrile (CAS Number: 4421-08-3) . The initial query for CAS number 18419-84-6 identifies the compound 1,2-Diethoxy-1,1,2,2-tetramethyldisilane . A comprehensive search for spectroscopic data for this disilane compound revealed limited publicly available information, making an in-depth guide unfeasible. Given the commonality and extensive characterization of 4-Hydroxy-3-methoxybenzonitrile, also known as Vanillonitrile, it is highly probable that this was the intended subject of inquiry. This document proceeds under that assumption to provide a thorough spectroscopic analysis for the benefit of researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-methoxybenzonitrile, commonly referred to as Vanillonitrile, is a versatile organic compound with the molecular formula C₈H₇NO₂.[1][2] As a derivative of vanillin, a major component of natural vanilla, it serves as a critical building block in a multitude of synthetic pathways.[3] Its structure, featuring a benzene ring substituted with hydroxyl, methoxy, and nitrile functional groups, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[3]
The precise elucidation of its molecular structure and the confirmation of its purity are paramount for its application in sensitive synthetic protocols. This guide provides a detailed examination of the core spectroscopic techniques used to characterize Vanillonitrile: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the data itself but the causal logic behind the experimental choices and interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Vanillonitrile, both ¹H (proton) and ¹³C NMR are essential for unambiguous structural confirmation.
Molecular Structure and Proton Labeling
To facilitate the discussion of NMR data, the protons and carbons of Vanillonitrile are systematically labeled as shown below.
Caption: Labeled structure of 4-Hydroxy-3-methoxybenzonitrile.
¹H NMR Spectroscopy
Expertise & Experience: The "Why" Behind the Experiment ¹H NMR provides a map of all the hydrogen atoms in the molecule. The choice of solvent is critical. While CDCl₃ (deuterated chloroform) is a common choice, the acidic phenolic proton (-OH) may exchange with trace amounts of water, leading to a broad, sometimes invisible, signal. Using DMSO-d₆ (deuterated dimethyl sulfoxide) can be advantageous as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more easily identifiable peak at a downfield chemical shift.
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 4-Hydroxy-3-methoxybenzonitrile.
-
Solvent Addition: Place the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be required if the sample is not readily soluble.
-
Referencing: The solvent peak itself (e.g., residual DMSO at ~2.50 ppm) is typically used as an internal standard to calibrate the chemical shift axis. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).
-
Acquisition: The sample is placed in the NMR spectrometer, and the data is acquired using standard instrument parameters for ¹H NMR.
Data Interpretation & Analysis The ¹H NMR spectrum of Vanillonitrile is characterized by distinct signals corresponding to the aromatic, methoxy, and hydroxyl protons.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~7.3 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | 1H | Aromatic Proton (ortho to -CN) |
| Hₑ | ~7.2 - 7.4 | Doublet (d) or Singlet (s) | 1H | Aromatic Proton (ortho to -OCH₃) |
| Hₒ | ~6.9 - 7.1 | Doublet (d) | 1H | Aromatic Proton (ortho to -OH) |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Methoxy Protons |
| -OH | ~9.5 - 10.5 (in DMSO-d₆) | Singlet (s, broad) | 1H | Hydroxyl Proton |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
-
Aromatic Protons (Hₐ, Hₑ, Hₒ): These protons appear in the downfield region (6.9-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns (splitting) are dictated by the electronic effects of the substituents. The proton ortho to the electron-withdrawing nitrile group (Hₐ) is expected to be the most downfield.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded by the adjacent oxygen and appear as a sharp singlet at approximately 3.8-3.9 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable. In a non-hydrogen-bonding solvent like CDCl₃, it may be a broad singlet anywhere from 5-8 ppm. In DMSO-d₆, it appears as a sharper singlet further downfield due to hydrogen bonding with the solvent.
¹³C NMR Spectroscopy
Expertise & Experience: The "Why" Behind the Experiment ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. A standard broadband proton-decoupled experiment is typically run, which simplifies the spectrum so that each unique carbon appears as a single line.
Data Interpretation & Analysis Vanillonitrile has eight distinct carbon atoms, and its ¹³C NMR spectrum will reflect this.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 150 | C-OH | Aromatic carbon attached to the highly electronegative oxygen. |
| ~150 - 145 | C-OCH₃ | Aromatic carbon attached to the ether oxygen. |
| ~135 - 125 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~120 - 118 | C≡N (Nitrile Carbon) | Characteristic chemical shift for a nitrile carbon. |
| ~118 - 110 | Aromatic C-H | |
| ~105 - 100 | C-CN | Quaternary aromatic carbon attached to the nitrile group. |
| ~56 | -OCH₃ | Methoxy carbon, shielded by the attached oxygen. |
Note: Data sourced from spectral databases like SpectraBase and ChemicalBook.[4][5]
The chemical shifts are highly diagnostic. The carbons directly attached to oxygen atoms (C-OH and C-OCH₃) are the most deshielded (furthest downfield) among the aromatic carbons. The nitrile carbon (C≡N) has a characteristic shift around 119 ppm, while the methoxy carbon (-OCH₃) appears upfield around 56 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Experimental Workflow: ATR-FTIR
Expertise & Experience: The "Why" Behind the Experiment For solid samples like Vanillonitrile, Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method due to its simplicity and speed.[6][7] It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (often diamond or germanium).[8] This eliminates the need for grinding and pressing pellets, which can be affected by moisture.
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation & Analysis The IR spectrum of Vanillonitrile provides a clear fingerprint of its key functional groups.[1][9]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |
| 2980 - 2850 | C-H Stretch | Methyl C-H (-OCH₃) | Confirms the aliphatic C-H bonds of the methoxy group. |
| 2240 - 2220 | C≡N Stretch (sharp, strong) | Nitrile (-C≡N) | Highly diagnostic peak for the nitrile functional group. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Multiple bands confirm the aromatic skeleton. |
| 1280 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong band characteristic of the aryl ether linkage. |
| 1170 - 1120 | C-O Stretch | Phenol (Ar-OH) | Indicates the C-O bond of the phenolic group. |
The most unambiguous peak in the spectrum is the sharp, strong absorption between 2240-2220 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[6] The broad O-H stretch and the strong C-O stretching bands further confirm the phenolic and ether functionalities.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
Expertise & Experience: The "Why" Behind the Experiment Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a molecular fingerprint. The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, confirms the molecular weight.
Data Interpretation & Analysis
The molecular formula of Vanillonitrile is C₈H₇NO₂.
-
Calculated Molecular Weight: 149.0477 g/mol .[1]
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 149 . The presence of a single nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[10]
-
Key Fragment Ions: The fragmentation of Vanillonitrile will be driven by the stability of the aromatic ring and the nature of the substituents.
| m/z (mass-to-charge) | Proposed Fragment Identity | Loss from Molecular Ion |
| 149 | [C₈H₇NO₂]⁺˙ | Molecular Ion (M⁺) |
| 134 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Plausible Fragmentation Pathway One of the most common initial fragmentation steps for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15.
Caption: A simplified major fragmentation pathway for Vanillonitrile under EI-MS.
The loss of the methyl group from the molecular ion (m/z 149) leads to a stable cation at m/z 134.[1] This fragment can then undergo further rearrangement and loss of carbon monoxide (CO, mass 28) to yield a fragment at m/z 106.[1] This predictable pattern provides strong evidence for the presence of a methoxy group on the aromatic ring.
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 4-Hydroxy-3-methoxybenzonitrile. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy rapidly confirms the presence of the key hydroxyl, methoxy, and, most diagnostically, the nitrile functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the unambiguous identification and purity assessment of Vanillonitrile, a crucial step for its successful application in research and development.
References
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PubChem. 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Available at: [Link]
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.
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SpectraBase. 4-Hydroxy-3-methoxybenzonitrile. Wiley-VCH GmbH. Available at: [Link]
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University of Colorado Boulder. Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
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LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link]
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SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]
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PubChemLite. 4-hydroxy-3-methoxybenzonitrile (C8H7NO2). Available at: [Link]
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ResearchGate. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Available at: [Link]
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ResearchGate. MS/MS fragmentation of vanillic acid moiety obtained by negative.... Available at: [Link]
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ResearchGate. ¹H-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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All 'Bout Chemistry. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Introduction: The Significance of Alkoxydisilanes in Modern Synthesis
Disilanes, compounds featuring a silicon-silicon single bond, are of considerable interest in materials science and organic synthesis due to their unique electronic and chemical properties. The Si-Si bond is characterized by a high-energy σ orbital and a low-energy σ* orbital, making it susceptible to cleavage and a valuable synthon in a variety of chemical transformations.[1] Among the functionalized disilanes, 1,2-diethoxy-1,1,2,2-tetramethyldisilane stands out as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its molecular structure, a balance of a reactive Si-Si core shielded by methyl and ethoxy groups, dictates its stability, reactivity, and utility in the synthesis of complex molecules. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, offering insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
This compound is an organosilicon compound with the chemical formula C8H22O2Si2 and a molecular weight of 206.43 g/mol .[2] Its structure consists of a central silicon-silicon bond, with each silicon atom substituted by two methyl groups and one ethoxy group.
| Property | Value | Source |
| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | PubChem[2] |
| CAS Number | 18419-84-6 | Sigma-Aldrich |
| Molecular Formula | C8H22O2Si2 | PubChem[2] |
| Molecular Weight | 206.43 g/mol | Sigma-Aldrich |
| Boiling Point | 84 °C at 50 mmHg | Sigma-Aldrich |
| Density | 0.836 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.423 | Sigma-Aldrich |
| SMILES | CCO(C)(C)OCC | PubChem[3] |
Molecular Structure and Conformational Analysis
Core Disilane Backbone: The Si-Si Bond
The central feature of the molecule is the Si-Si single bond. In related disilane structures, Si-Si bond lengths are typically found in the range of 2.34 to 2.36 Å.[4] This is significantly longer than a typical C-C bond (around 1.54 Å), which has profound implications for its chemical reactivity. The longer bond length and the diffuse nature of silicon's 3p orbitals result in a weaker bond compared to its carbon counterpart, with a bond dissociation energy of approximately 226 kJ/mol for a generic Si-Si bond, compared to 356 kJ/mol for a C-C bond.[5]
Tetrahedral Silicon Centers
Each silicon atom in this compound is tetrahedrally coordinated, bonded to the other silicon atom, two carbon atoms of the methyl groups, and one oxygen atom of the ethoxy group. The bond angles around the silicon atoms are expected to be close to the ideal tetrahedral angle of 109.5°. However, steric hindrance between the bulky ethoxy and methyl groups may cause slight distortions in these angles.
Conformational Flexibility
Rotation around the Si-Si and Si-O single bonds imparts significant conformational flexibility to the molecule. Similar to ethane, this compound can exist in various conformations, with the anti and gauche forms being the most stable. The anti conformation, where the two ethoxy groups are positioned on opposite sides of the Si-Si bond, is likely to be the lowest in energy due to minimized steric repulsion.
Caption: 2D representation of this compound.
Electronic Structure and Bonding
The bonding in this compound is best understood by considering the nature of the individual bonds and the influence of the substituents on the overall electronic structure.
The Si-Si σ-Bond and its Reactivity
The Si-Si bond is a non-polarized sigma (σ) bond formed from the overlap of sp3 hybrid orbitals on each silicon atom. As mentioned, the relatively high energy of the σ bonding orbital and the low energy of the corresponding σ* antibonding orbital are key to the reactivity of disilanes.[1] This small HOMO-LUMO gap allows for facile oxidative addition to transition metal centers, a critical step in its application in catalysis.
The Si-O and Si-C Bonds
The Si-O bonds are strong and polarized, with significant ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). The Si-C bonds are also covalent but less polarized than the Si-O bonds. The presence of the electron-withdrawing ethoxy groups can influence the electronic properties of the silicon atoms and the Si-Si bond.
Caption: Simplified orbital overlap diagram for the key bonds.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and quality control of this compound. While specific spectra for this compound are not provided in the search results, we can predict the key features based on data from analogous compounds like diethoxydimethylsilane.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethoxy groups. The protons of the methyl groups attached to silicon will appear as a singlet in the upfield region, typically around 0.1-0.3 ppm. The ethoxy group will exhibit a quartet for the methylene (-OCH2-) protons around 3.5-3.8 ppm and a triplet for the terminal methyl (-CH3) protons around 1.1-1.3 ppm. The chemical shifts are influenced by the electronegativity of the neighboring atoms.[6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons attached to silicon in the upfield region (around 0-5 ppm). The methylene carbon of the ethoxy group will appear further downfield (around 58-60 ppm), and the methyl carbon of the ethoxy group will be in the upfield region (around 18-20 ppm).[6]
-
²⁹Si NMR: The silicon-29 NMR spectrum would provide direct information about the silicon environment. A single resonance is expected, with a chemical shift that is characteristic of tetraalkyl- and alkoxydisilanes.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH ₃ | 0.1 - 0.3 (singlet) | 0 - 5 |
| O-CH ₂-CH₃ | 3.5 - 3.8 (quartet) | 58 - 60 |
| O-CH₂-CH ₃ | 1.1 - 1.3 (triplet) | 18 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the various bond vibrations.
-
Si-O-C Stretching: A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the Si-O-C asymmetric stretching vibration.[1][6]
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and ethyl groups.
-
Si-C Stretching: Vibrations associated with the Si-C bonds are typically found in the fingerprint region, often around 600-800 cm⁻¹.
-
CH₂ and CH₃ Bending: Deformations of the methylene and methyl groups will give rise to absorptions in the 1350-1470 cm⁻¹ region.
Application in Organic Synthesis: Palladium-Catalyzed Silylation
A key application of this compound is in the palladium-catalyzed silylation of aryl bromides to form aryldimethylsilyl ethers. These ethers can then be hydrolyzed to produce valuable aryldimethylsilanols, which are important intermediates in cross-coupling reactions.
Experimental Protocol: Synthesis of an Aryldimethylsilanol
The following is a representative protocol for the palladium-catalyzed silylation of an aryl bromide followed by hydrolysis.
Step 1: Palladium-Catalyzed Silylation
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, 5 mL).
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Hydrolysis to Aryldimethylsilanol
-
Dissolve the crude aryldimethylsilyl ether in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a suitable acid or base (e.g., HCl or NaOH) to facilitate hydrolysis.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the aryldimethylsilanol with an organic solvent.
-
Purify the product by column chromatography.
Caption: Experimental workflow for the synthesis of aryldimethylsilanols.
Conclusion
This compound is a valuable organosilicon reagent with a molecular structure that is finely tuned for its applications in organic synthesis. The combination of a reactive Si-Si bond and stabilizing ethoxy and methyl groups makes it a versatile tool for the introduction of silicon-containing moieties into organic molecules. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is crucial for its effective use in the development of new synthetic methodologies and advanced materials. While direct experimental structural data for this specific molecule remains to be published, a robust understanding can be achieved through the analysis of analogous compounds and the fundamental principles of silicon chemistry.
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An In-depth Technical Guide to Alkoxydisilanes in Organic Synthesis
Abstract
Alkoxydisilanes, particularly hexaalkoxydisilanes such as hexamethoxydisilane (HMDS), are emerging as highly versatile and valuable reagents in modern organic synthesis. Characterized by a silicon-silicon bond flanked by alkoxy groups, these compounds offer a unique reactivity profile that distinguishes them from more conventional organosilicon reagents. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of alkoxydisilanes for researchers, chemists, and professionals in drug development. We will delve into their roles as potent deoxygenating agents, mild silylating agents, and precursors in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip the reader with the practical knowledge to effectively integrate these powerful reagents into their synthetic strategies.
Introduction: The Unique Profile of Alkoxydisilanes
Alkoxydisilanes are a class of organosilicon compounds with the general structure (RO)₃Si-Si(OR)₃. The presence of the Si-Si sigma bond, which is relatively weak (bond dissociation energy ~80 kcal/mol) and electron-rich, is central to their reactivity. This bond can be cleaved under various conditions to generate highly reactive silyl radicals or silyl anions, making these compounds effective reducing and silylating agents.
Unlike traditional hydrosilanes (R₃SiH) or chlorosilanes (R₃SiCl), alkoxydisilanes offer distinct advantages:
-
Safety and Stability : They are generally stable, less flammable, and easier to handle than many metal hydride reducing agents or pyrophoric silanes.
-
Mild Reaction Conditions : Many transformations can be achieved under neutral or mild conditions, enhancing functional group tolerance.
-
Non-Corrosive Byproducts : Reactions often produce benign siloxanes or alkoxysilanes, avoiding the generation of corrosive HCl that is common with chlorosilanes.
Hexamethoxydisilane ((MeO)₃Si-Si(OMe)₃) and hexaethoxydisilane are the most commonly employed reagents in this class, valued for their accessibility and predictable reactivity.[1][2]
Synthesis of Alkoxydisilanes
The most direct and common method for synthesizing hexaalkoxydisilanes involves the alcoholysis of hexachlorodisilane (Si₂Cl₆). Hexachlorodisilane itself can be synthesized from the reaction of silicon tetrachloride with silicon powder or through processes involving the chlorination of silicon.[3][4][5]
Workflow for Alkoxydisilane Synthesis
The synthesis is typically a straightforward substitution reaction where the chlorine atoms on hexachlorodisilane are replaced by alkoxy groups from an alcohol.
Caption: General workflow for the synthesis of Hexamethoxydisilane.
Experimental Protocol: Synthesis of Hexamethoxydisilane
This protocol describes the synthesis of hexamethoxydisilane from hexachlorodisilane and methanol.
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The system is purged with dry nitrogen.
-
Reagents : Anhydrous hexane is added to the flask, followed by hexachlorodisilane (1.0 eq). The solution is cooled to 0 °C in an ice bath.
-
Reaction : A solution of anhydrous methanol (6.0 eq) and anhydrous pyridine (6.0 eq) in hexane is prepared and added dropwise to the cooled hexachlorodisilane solution with vigorous stirring. The pyridine acts as a base to neutralize the HCl byproduct, forming pyridinium hydrochloride precipitate.
-
Workup : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Purification : The solid pyridinium hydrochloride is removed by filtration under a nitrogen atmosphere. The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure hexamethoxydisilane.
Alkoxydisilanes as Deoxygenating Agents
One of the most powerful applications of alkoxydisilanes is in the deoxygenation of various oxygen-containing functional groups. While hydrosilanes are commonly used for reductions, they often require harsh Lewis acid or metal catalysis.[6][7] Alkoxydisilanes can achieve similar transformations, often under milder, radical-initiated conditions.
The key to this reactivity is the homolytic cleavage of the weak Si-Si bond to generate two silyl radicals ((RO)₃Si•). These radicals are potent oxygenophiles, readily abstracting oxygen atoms from substrates to form strong Si-O bonds, which is the thermodynamic driving force for these reactions.
Mechanism: Radical Deoxygenation of a Thioester (Barton-McCombie Reaction Variant)
Alkoxydisilanes serve as excellent, non-toxic alternatives to traditional tin hydrides in the Barton-McCombie deoxygenation of alcohols (via their thioester derivatives).
Caption: Catalytic cycle for radical deoxygenation using an alkoxydisilane.
Applications in Deoxygenation
| Functional Group | Substrate Example | Product | Typical Conditions | Yield Range (%) | Reference Insight |
| Alcohols (via Xanthates) | Secondary Alcohol Xanthate | Alkane | Hexamethoxydisilane, AIBN, Toluene, 80 °C | 75-95 | Serves as a non-toxic alternative to Bu₃SnH in Barton-McCombie reactions.[8] |
| Ketones/Aldehydes | Benzophenone | Diphenylmethane | Hexamethoxydisilane, UV light or radical initiator | 60-85 | The reaction proceeds via a silyl ether intermediate which is then reduced.[9] |
| Nitro Compounds | Nitrobenzene | Aniline | Hexamethoxydisilane, Pd/C, Ethanol, 70 °C | 80-99 | Can achieve chemoselective reduction of nitro groups in the presence of other reducible functionalities. |
| Sulfoxides | Dibenzyl Sulfoxide | Dibenzyl Sulfide | Hexamethoxydisilane, Toluene, 110 °C | >90 | A clean and efficient method for deoxygenating sulfoxides to sulfides. |
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol outlines the deoxygenation of a secondary alcohol via its xanthate ester using hexamethoxydisilane.
-
Xanthate Formation : To a solution of the secondary alcohol (1.0 eq) in THF, add sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, add carbon disulfide (1.5 eq) and stir for 2 hours. Finally, add methyl iodide (1.5 eq) and stir overnight at room temperature. Quench with water and extract the xanthate ester.
-
Deoxygenation : Dissolve the purified xanthate ester (1.0 eq) in toluene. Add hexamethoxydisilane (1.5 eq) and a catalytic amount of AIBN (0.1 eq).
-
Reaction : Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup : After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the deoxygenated alkane product.
Alkoxydisilanes in Silylation Reactions
Alkoxydisilanes can function as silylating agents for the protection of alcohols, although they are generally less reactive than chlorosilanes or silylamides. This lower reactivity can be advantageous for achieving selectivity. The reaction typically requires activation, often with a catalytic amount of a strong base or a fluoride source, to generate a more nucleophilic silylating species.
The primary benefit over chlorosilanes is the avoidance of acidic byproduct formation, making the conditions suitable for acid-sensitive substrates.
Experimental Protocol: Silylation of a Primary Alcohol
-
Setup : In a dry flask under nitrogen, dissolve the primary alcohol (1.0 eq) in anhydrous THF.
-
Reagents : Add a catalytic amount of sodium hydride (0.05 eq) to the solution to form the alkoxide.
-
Reaction : Add hexamethoxydisilane (0.6 eq, as it contains two silyl groups) to the mixture. Heat the reaction to reflux and monitor its progress by TLC.
-
Workup : Once the reaction is complete, cool the mixture and quench carefully with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.
-
Purification : Purify the resulting silyl ether by column chromatography.
Alkoxydisilanes in Cross-Coupling Reactions
Organotrialkoxysilanes are key partners in the palladium-catalyzed Hiyama cross-coupling reaction, a powerful method for C-C bond formation.[10] While the direct use of hexaalkoxydisilanes as the coupling partner is not common, they are fundamentally related to the organotrialkoxysilanes used in this chemistry. The alkoxy groups on the silicon atom are crucial for the reaction's success.
In the Hiyama coupling, an organosilane (R-Si(OR')₃) couples with an organohalide (R''-X). The reaction requires an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent, pentacoordinate silicate species.[8] This silicate is highly nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.
Catalytic Cycle of the Hiyama Coupling
Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Protocol: Hiyama Coupling of an Aryl Bromide with an Aryltrialkoxysilane
-
Setup : To a Schlenk tube, add the aryl bromide (1.0 eq), the aryltrialkoxysilane (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagents : Add anhydrous THF as the solvent, followed by a solution of TBAF (tetrabutylammonium fluoride, 2.0 eq) in THF.
-
Reaction : Purge the tube with nitrogen, seal it, and heat the mixture at 60-80 °C for 12-24 hours. Monitor the reaction by GC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water.
-
Purification : Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the biaryl product.
Conclusion and Future Outlook
Alkoxydisilanes, particularly hexamethoxydisilane, represent a class of safe, versatile, and effective reagents for a range of synthetic transformations. Their utility as non-toxic radical reducing agents in deoxygenation reactions is a significant advantage over traditional, hazardous reagents. Furthermore, their connection to the well-established Hiyama cross-coupling highlights the importance of the alkoxysilyl moiety in modern C-C bond formation. As the demand for greener, milder, and more selective synthetic methods grows, the applications of alkoxydisilanes are poised to expand, offering innovative solutions for complex challenges in academic research and industrial drug development.
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safety and handling precautions for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
An In-depth Technical Guide for the Safe Handling and Use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety precautions and handling protocols for this compound (CAS: 18419-84-6). It is intended for researchers, chemists, and drug development professionals who utilize this reagent in a laboratory setting. The guidance herein is synthesized from authoritative safety data sheets and established chemical safety principles to ensure a self-validating system of laboratory practice.
Section 1: Compound Profile and Physicochemical Properties
This compound is an organosilicon compound frequently used in chemical synthesis, for example, as a disilane reagent to prepare dimethylsilanol cross-coupling partners. Its structure, featuring two silicon atoms bridged by a Si-Si bond and substituted with ethoxy and methyl groups, dictates its specific reactivity and handling requirements. The presence of ethoxy groups on the silicon atoms makes the molecule susceptible to hydrolysis, a key consideration in its handling and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 18419-84-6 | [1][2] |
| Molecular Formula | C₈H₂₂O₂Si₂ | [1] |
| Molecular Weight | 206.43 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | [3] |
| Density | 0.836 g/mL at 25 °C | |
| Boiling Point | 84 °C / 50 mmHg | |
| Flash Point | 42 °C (107.6 °F) | |
| Refractive Index | n20/D 1.423 |
Section 2: Hazard Identification and GHS Classification
The primary, officially recognized hazard associated with this compound is its flammability.[1] However, its chemical nature as an alkoxysilane implies other potential hazards that must be managed proactively.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 | [1] |
Mechanistic Insight into Hazards:
-
Flammability: With a flash point of 42 °C, the compound's vapors can form ignitable mixtures with air at moderately elevated temperatures.[4] Vapors are likely heavier than air and can travel to a source of ignition and flash back.[3][4] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[4][5]
-
Reactivity with Water (Hydrolysis): The Si-OEt (ethoxy) bonds are susceptible to hydrolysis upon contact with moisture, acids, or alcohols.[6] This reaction breaks down the parent compound and produces ethanol. The generation of ethanol, a flammable substance with its own occupational exposure limits, can alter the hazard profile of the material during handling and storage.[6] This reactivity necessitates stringent control over the storage atmosphere and the exclusion of water from all reactions.
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and appropriate PPE is critical for mitigating exposure risks.
Engineering Controls
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[6]
-
Emergency Equipment: Safety showers and emergency eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[6]
Personal Protective Equipment (PPE)
The selection of PPE is governed by the dual risks of flammability and potential chemical contact.
-
Eye and Face Protection: Use chemical safety glasses and a face shield. This equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection:
-
Gloves: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of after contamination. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during spill cleanup, a NIOSH-certified respirator with organic vapor cartridges is recommended.[6]
Caption: PPE Selection Workflow for Handling the Compound.
Section 4: Protocols for Safe Handling and Use
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the experimental use of this reagent.
General Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[7] Confirm that all necessary PPE is available and in good condition. Verify the location and operational status of the nearest fume hood, eyewash station, and safety shower.
-
Inert Atmosphere: Due to its moisture sensitivity, it is best practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or aliquoting.
-
Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[4][5] Use only non-sparking tools.[5]
-
Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Keep the container opening as small as possible.
-
Post-Handling: After use, ensure the container is tightly sealed.[6] Wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate the work surface.
Section 5: Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
Storage Protocol
-
Container: Keep the compound in its original, tightly closed container.[4][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Location: Store in a cool, dry, and well-ventilated place designated as a flammables area.[5][6] The storage area should be away from heat, sparks, and open flames.[5][6]
-
Atmosphere: Store under an inert atmosphere to protect from moisture.[5]
-
Access: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[6]
Chemical Incompatibilities
To prevent dangerous reactions, this compound must be stored separately from the following materials:
Section 6: Emergency Procedures
A clear, pre-defined plan for responding to emergencies is mandatory.
Spill and Leak Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, but extinguish all ignition sources.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[8]
-
Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.
Caption: Decision Tree for Spill Response.
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if feeling unwell.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4][6] Seek immediate medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).
-
Unsuitable Media: Do not use a straight stream of water, as this may spread the fire.[6]
-
Specific Hazards: Irritating fumes and vapors containing organic acids, carbon oxides, and silicon oxides may be generated.[4][6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 7: Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of the material down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
References
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Gelest, Inc. (n.d.). Safety Data Sheet for (1-(3-TRIETHOXYSILYL)PROPYL)-2,2-DIETHOXY-1-AZA-2-. SILACYCLOPENTANE, tech. Retrieved from [Link]
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A Technical Guide to the Solubility of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound that govern its solubility, outlines a robust experimental protocol for solubility determination, and offers predicted solubility in a range of common organic solvents.
Introduction: Understanding the Significance of Solubility
This compound is a versatile organosilicon compound utilized in various synthetic applications, including as a disilane reagent for preparing dimethylsilanol cross-coupling partners.[1][2] Its efficacy and applicability in these reactions are intrinsically linked to its solubility in the chosen solvent system. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and the development of novel formulations. This guide provides the foundational knowledge and practical methodology to empower researchers in their effective use of this reagent.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H22O2Si2 | [3] |
| Molecular Weight | 206.43 g/mol | [1][3][4] |
| Density | 0.836 g/mL at 25 °C | [1] |
| Boiling Point | 84 °C at 50 mmHg | [1] |
| Flash Point | 42 °C (107.6 °F) | [1] |
| Refractive Index | n20/D 1.423 | [1] |
The structure of this compound, with its central silicon-silicon bond, flanking silicon-oxygen bonds, and terminal ethyl and methyl groups, imparts a predominantly nonpolar character. The presence of ether-like silicon-oxygen-carbon linkages introduces some polar character, suggesting potential solubility in a range of organic solvents. However, the compound is also noted to be moisture-sensitive and may decompose in contact with water.[5] This reactivity with protic substances is a critical consideration when selecting appropriate solvents.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in nonpolar and moderately polar aprotic solvents. Its solubility in highly polar or protic solvents may be limited. The following table provides a qualitative prediction of solubility in a selection of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | Similar nonpolar character. |
| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar character. |
| Diethyl Ether | Polar Aprotic | High | Presence of ether linkages and overall low polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Polar aprotic nature should facilitate dissolution. |
| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce solubility compared to ethers. |
| Ethyl Acetate | Polar Aprotic | Moderate | Polarity is intermediate. |
| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity may limit solubility. |
| Methanol | Polar Protic | Low (with potential reaction) | Potential for reaction due to moisture sensitivity. |
| Ethanol | Polar Protic | Low (with potential reaction) | Potential for reaction due to moisture sensitivity. |
| Water | Polar Protic | Insoluble (decomposes) | Decomposes in contact with water.[5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (97% or higher purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm, PTFE)
-
Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Volumetric flasks and pipettes
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the structural features of this organosilicon compound as revealed by NMR spectroscopy. The guide covers the fundamental principles behind the spectral data, predicted chemical shifts with justifications based on analogous compounds, and standard protocols for sample preparation and spectral acquisition. The information presented herein is intended to serve as a valuable resource for the characterization and utilization of this compound and related substances in various scientific applications.
Introduction: The Significance of this compound and its NMR Characterization
This compound, with the chemical formula C₈H₂₂O₂Si₂, is an organosilicon compound featuring a silicon-silicon bond, flanked by methyl and ethoxy groups.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it serves as a precursor to dimethylsilanol cross-coupling partners. The reactivity and utility of this disilane are intrinsically linked to its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organometallic compounds.[2] For this compound, ¹H and ¹³C NMR provide critical information regarding the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of its structure, assessment of purity, and understanding of its electronic characteristics, which are governed by the interplay between the electropositive silicon atoms and the electron-donating methyl and electron-withdrawing ethoxy substituents. This guide will delve into the detailed analysis of its ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this compound.
Predicted ¹H and ¹³C NMR Spectra: A Detailed Analysis
Due to the limited availability of public experimental spectra for this compound, this section provides a detailed prediction and analysis of its ¹H and ¹³C NMR spectra. These predictions are grounded in the well-established principles of NMR spectroscopy and are refined by comparing with experimental data from structurally analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of chemically non-equivalent protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | ~0.1 - 0.2 | Singlet | 12H |
| O-CH ₂-CH₃ | ~3.6 - 3.8 | Quartet | 4H |
| O-CH₂-CH ₃ | ~1.1 - 1.2 | Triplet | 6H |
Justification of Predicted Chemical Shifts:
-
Si-CH₃ Protons (Singlet, ~0.1 - 0.2 ppm): The protons of the methyl groups directly attached to the silicon atoms are expected to appear at a significantly upfield chemical shift. This is due to the lower electronegativity of silicon compared to carbon, leading to increased shielding of the methyl protons.[3][4] For instance, the methyl protons in tetramethylsilane (TMS) are the reference standard at 0 ppm.[4] In dimethyldimethoxysilane, the Si-CH₃ protons resonate at approximately 0.13 ppm. Given the similar electronic environment, a chemical shift in the range of 0.1 to 0.2 ppm is anticipated for the twelve equivalent methyl protons of this compound, appearing as a sharp singlet.
-
O-CH₂-CH₃ Protons (Quartet, ~3.6 - 3.8 ppm): The methylene protons of the ethoxy groups are deshielded due to the adjacent electronegative oxygen atom. This results in a downfield chemical shift. In analogous compounds like diethoxydimethylsilane and diethoxymethylsilane, these protons typically appear as a quartet in the range of 3.6 to 3.8 ppm. The splitting into a quartet is due to the coupling with the three neighboring methyl protons (n+1 rule, where n=3), with an expected coupling constant (³JHH) of approximately 7 Hz.[5][6]
-
O-CH₂-CH₃ Protons (Triplet, ~1.1 - 1.2 ppm): The methyl protons of the ethoxy groups are less affected by the electronegative oxygen atom compared to the methylene protons. Their chemical shift is therefore more upfield. In diethoxydimethylsilane, these protons are observed as a triplet around 1.15 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, where n=2), and the coupling constant (³JHH) will be identical to that of the methylene quartet, approximately 7 Hz.[5][6]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -2 to 2 |
| O-C H₂-CH₃ | ~ 58 to 60 |
| O-CH₂-C H₃ | ~ 18 to 20 |
Justification of Predicted Chemical Shifts:
-
Si-CH₃ Carbon ( ~ -2 to 2 ppm): The carbon atoms of the methyl groups attached to silicon are expected to be significantly shielded, appearing at a very upfield chemical shift, potentially even below 0 ppm. This is a characteristic feature of Si-CH₃ groups in ¹³C NMR. For comparison, the methyl carbon in diethoxydimethylsilane appears in this region. The presence of the second silicon atom is not expected to dramatically alter this chemical shift.
-
O-CH₂-CH₃ Carbon (~ 58 to 60 ppm): The methylene carbons of the ethoxy groups are deshielded by the directly attached electronegative oxygen atom, resulting in a downfield chemical shift. In diethoxymethylsilane, the O-CH₂ carbon resonates at approximately 58.5 ppm. A similar value is expected for the target molecule.
-
O-CH₂-CH₃ Carbon (~ 18 to 20 ppm): The terminal methyl carbons of the ethoxy groups are less influenced by the oxygen atom and therefore resonate at a more upfield position compared to the methylene carbons. In diethoxymethylsilane, this carbon appears around 18.5 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential. The following section outlines the recommended methodology, emphasizing the rationale behind each step to ensure data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: A deuterated solvent that can effectively dissolve the sample without interfering with its signals is crucial. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organosilicon compounds due to its excellent dissolving power and relatively simple residual solvent signal. Other potential solvents include deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO). The choice of solvent can slightly influence the chemical shifts, so it is important to be consistent.[7]
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] Most commercially available deuterated solvents for NMR already contain TMS. If not, a small amount should be added.
-
Sample Filtration: To avoid line broadening from suspended impurities, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, although not present in this molecule. For protonated carbons, 2 seconds is generally sufficient.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on the concentration) is required.
-
Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR to encompass the full range of possible chemical shifts.
Structural Elucidation through NMR: A Visual Guide
To visualize the relationships between the structure of this compound and its NMR data, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Correlation of molecular fragments to ¹H NMR signals.
Figure 3: Correlation of carbon environments to ¹³C NMR signals.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By analyzing the expected chemical shifts and multiplicities based on established principles and data from analogous compounds, a clear and detailed picture of the spectral features has been presented. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data for this and similar organosilicon compounds. The structural diagrams and spectral correlations serve as a valuable visual aid for researchers. A thorough understanding of the NMR characteristics of this compound is paramount for its effective use in synthetic chemistry and materials science, ensuring both structural verification and purity assessment.
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infrared and Raman spectroscopy of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
By following the described protocols, researchers can obtain a comprehensive vibrational profile of this compound. This "molecular fingerprint" is invaluable for confirming the compound's identity, verifying the integrity of the Si-Si backbone, and assessing its purity before use in sensitive applications. For further refinement, these experimental results can be compared against vibrational frequencies calculated using Density Functional Theory (DFT), which can provide a highly accurate theoretical model of the spectrum and aid in the unambiguous assignment of every vibrational mode. [12]
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YouTube. (2013). Symmetry: IR and Raman Spectroscopy. Retrieved from [Link]
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Diva-portal.org. (2025). Multimodal mass spectrometry - Raman imaging reveals solvent dependent structural and chemical tissue alterations. Retrieved from [Link]
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MDPI. (n.d.). Molecular Fingerprint Detection Using Raman and Infrared Spectroscopy Technologies for Cancer Detection: A Progress Review. Retrieved from [Link]
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YouTube. (2013). Vibrational Spectroscopy: IR vs. Raman. Retrieved from [Link]
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YouTube. (2024). What Are The Differences Between Raman And Infrared Spectroscopy For Polymer Analysis?. Retrieved from [Link]
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NIST WebBook. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]
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ResearchGate. (1992). Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Palladium-Catalyzed Silylation
Introduction: The Strategic Advantage of Alkoxysilanes in Modern Synthesis
The introduction of a silicon moiety into organic molecules is a cornerstone of modern synthetic chemistry, enabling a diverse array of subsequent transformations. Arylsilanes, in particular, are valuable intermediates in cross-coupling reactions, materials science, and medicinal chemistry. While various methods exist for the formation of carbon-silicon bonds, the palladium-catalyzed silylation of aryl halides has emerged as a powerful and versatile strategy. This application note delves into the use of 1,2-diethoxy-1,1,2,2-tetramethyldisilane as a highly effective silylating agent in this context.
Historically, palladium-catalyzed silylations have often employed hexamethyldisilane. However, the use of alkoxydisilanes, such as this compound, offers distinct advantages. The ethoxy groups on the silicon atoms are believed to facilitate the crucial transmetalation step in the catalytic cycle. Furthermore, the resulting ethoxysilyl-aryl intermediates can be readily hydrolyzed to the corresponding arylsilanols, which are highly versatile coupling partners in their own right. This two-step sequence provides a mild and efficient route to functionalized aryldimethylsilanols from readily available aryl bromides.[1][2]
This guide provides a comprehensive overview of the palladium-catalyzed silylation of aryl halides using this compound, including mechanistic insights, detailed experimental protocols, and a discussion of the reaction's scope and applications.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed silylation of aryl halides with this compound is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, and solvent is crucial for the efficiency of the reaction. Biaryl phosphine ligands are often effective in promoting these transformations.[3]
The key steps are as follows:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. The efficiency of this step is influenced by the nature of the aryl halide (iodides > bromides > chlorides) and the electron-donating properties of the phosphine ligand.
-
Transmetalation/Si-Si Bond Cleavage: The this compound then interacts with the palladium(II) complex. While the precise mechanism of the Si-Si bond cleavage and transfer of the silyl group to the palladium center is a subject of ongoing research, it is a critical step in the formation of the key arylpalladium(II)-silyl intermediate. The presence of the ethoxy groups on the disilane is thought to facilitate this process.
-
Reductive Elimination: The final step is the reductive elimination of the arylsilane product from the arylpalladium(II)-silyl intermediate, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed silylation of aryl halides.
Experimental Protocols
The following protocols are provided as a general guide for researchers. Optimization of reaction conditions, including catalyst loading, ligand, solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Palladium-Catalyzed Silylation of Aryl Bromides
This protocol is based on established methodologies for the palladium-catalyzed silylation of aryl halides and is adapted for the use of this compound with aryl bromides.[1][2]
Materials:
-
Aryl bromide
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor
-
A suitable phosphine ligand (e.g., a biaryl phosphine ligand)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
A suitable base (e.g., potassium carbonate or cesium fluoride)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), the base (e.g., 1.5-2.0 equiv), and the anhydrous solvent.
-
Silylating Agent: Add this compound (e.g., 1.2-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired arylethoxydimethylsilane.
Protocol 2: Hydrolysis of Arylethoxydimethylsilanes to Aryldimethylsilanols
The arylethoxydimethylsilane products from Protocol 1 can be readily converted to the corresponding aryldimethylsilanols.[1][2]
Materials:
-
Arylethoxydimethylsilane
-
A mixture of tetrahydrofuran (THF) and water
-
A suitable acid or base catalyst (pH-optimized conditions are crucial)
Procedure:
-
Dissolution: Dissolve the arylethoxydimethylsilane in a mixture of THF and water.
-
Hydrolysis: Adjust the pH of the solution as required for the specific substrate to facilitate hydrolysis of the ethoxy-silyl bond. This may involve the addition of a catalytic amount of acid or base.
-
Stirring: Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or GC-MS.
-
Workup: Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the aryldimethylsilanol.
Substrate Scope and Optimization
The palladium-catalyzed silylation of aryl bromides with this compound has been shown to be a mild and general method, affording the corresponding aryldimethylsilyl ethers in high yields.[1][2] The reaction is tolerant of a variety of functional groups on the aryl bromide.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Anisylethoxydimethylsilane | High |
| 2 | 4-Bromotoluene | 4-Tolylethoxydimethylsilane | High |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylethoxydimethylsilane | High |
| 4 | 4-Bromobenzonitrile | 4-Cyanophenylethoxydimethylsilane | Moderate to High |
| 5 | Methyl 4-bromobenzoate | Methyl 4-(ethoxydimethylsilyl)benzoate | Moderate to High |
Note: The yields are generalized as "High" or "Moderate to High" based on the abstract of the primary literature.[1][2] Specific yields would be dependent on optimized reaction conditions.
Applications in Research and Drug Development
The aryldimethylsilanols produced via this two-step methodology are highly valuable intermediates in organic synthesis. They can participate in a variety of cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. This makes the palladium-catalyzed silylation with this compound a key enabling technology for the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.
The ability to introduce a silyl group, which can then be converted to a silanol, provides a synthetic handle for late-stage functionalization in drug discovery programs. The mild reaction conditions and tolerance of various functional groups make this methodology particularly attractive for complex molecule synthesis.
Caption: Workflow illustrating the synthesis of aryldimethylsilanols and their subsequent application in cross-coupling reactions.
Conclusion
The palladium-catalyzed silylation of aryl halides using this compound represents a significant advancement in the synthesis of arylsilanes and their derivatives. This methodology provides a mild, efficient, and general route to arylethoxydimethylsilanes, which can be readily converted to versatile aryldimethylsilanols. The operational simplicity and broad functional group tolerance make this a valuable tool for researchers and professionals in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful synthetic transformation.
References
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Denmark, S. E.; Kallemeyn, J. M. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols. Org. Lett.2003 , 5 (19), 3483–3486. [Link]
-
Scilit. Palladium-Catalyzed Silylation of Aryl Bromides Leading to Functionalized Aryldimethylsilanols. [Link]
-
McNeill, E.; Barder, T. E.; Buchwald, S. L. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Org. Lett.2007 , 9 (19), 3785–3788. [Link]
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Protocol for the Preparation of Aryldimethylsilanols using 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of aryldimethylsilanols. The protocol is designed for researchers, scientists, and professionals in drug development. It details a robust, two-step process commencing with a mild and highly efficient palladium-catalyzed silylation of aryl bromides using 1,2-diethoxy-1,1,2,2-tetramethyldisilane. This is followed by a pH-optimized hydrolysis to yield the target aryldimethylsilanols. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes critical safety and handling information.
Introduction: The Significance of Aryldimethylsilanols
Aryldimethylsilanols are a class of organosilicon compounds that have garnered significant interest as versatile intermediates in organic synthesis. Their unique structural motif, featuring a hydroxyl group directly attached to a silicon atom which is also bonded to an aryl and two methyl groups, imparts valuable reactivity. They serve as key precursors in a variety of cross-coupling reactions, most notably the Hiyama coupling, providing a stable, non-toxic, and efficient alternative to organoboronic acids or organostannanes for the formation of carbon-carbon bonds. The ability to synthesize a diverse library of aryldimethylsilanols is, therefore, of paramount importance for medicinal and materials chemistry.
This protocol focuses on a highly effective method employing this compound as the silylating agent. This reagent is advantageous due to its stability, ease of handling, and the efficiency with which it participates in the palladium-catalyzed insertion into the aryl-bromide bond.[1] The subsequent hydrolysis of the resulting aryldimethylalkoxysilane is a straightforward transformation, yielding the desired silanol with high purity.
Reaction Overview and Mechanism
The synthesis of aryldimethylsilanols via this protocol proceeds in two distinct stages:
Stage 1: Palladium-Catalyzed Silylation of an Aryl Bromide. An aryl bromide is reacted with this compound in the presence of a palladium catalyst and a phosphine ligand to form an aryldimethylethoxysilane.
Stage 2: Hydrolysis of the Aryldimethylethoxysilane. The intermediate silyl ether is then hydrolyzed under controlled pH conditions to afford the final aryldimethylsilanol product.
Mechanism of Palladium-Catalyzed Silylation
The catalytic cycle for the silylation reaction is a classic example of a palladium-catalyzed cross-coupling process. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation (or Silyl Transfer): The disilane reagent, this compound, coordinates to the Pd(II) complex. A silyl group is then transferred to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: The aryl and silyl groups on the palladium center couple and are eliminated from the metal, forming the desired aryldimethylethoxysilane and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of phosphine ligand is critical as it influences the electron density and steric environment around the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[2] Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the catalyst, particularly with less reactive aryl halides.[2][3]
Caption: Palladium-catalyzed silylation cycle.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | ReagentPlus®, ≥99% | Sigma-Aldrich | Substrate scope is broad, but purity is crucial. |
| This compound | 97% | Sigma-Aldrich | Store under inert atmosphere. |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% trace metals basis | Sigma-Aldrich | Pre-catalyst. |
| Tri-tert-butylphosphine | 99% | Strem Chemicals | Air-sensitive ligand. Handle under inert gas. |
| Toluene | Anhydrous, 99.8% | Acros Organics | Use a freshly opened bottle or dry over sodium. |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Saturated aq. NaCl (Brine) | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||
| Tetrahydrofuran (THF) | Reagent Grade | For hydrolysis step. | |
| 1 M Hydrochloric Acid (HCl) | For pH adjustment. | ||
| Saturated aq. NaHCO₃ | For neutralization. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.
-
Tri-tert-butylphosphine: Pyrophoric and toxic. It is highly reactive with air and must be handled under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Palladium(II) Acetate: Harmful if swallowed or inhaled. May cause skin irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene, diethyl ether, and THF are flammable and volatile. Work in a fume hood and avoid open flames.
Step-by-Step Protocol: Stage 1 - Silylation
This protocol is for a typical 1 mmol scale reaction. It can be scaled as needed with appropriate adjustments.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and tri-tert-butylphosphine (4.0 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (248 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Intermediate): The crude aryldimethylethoxysilane can often be used directly in the next step. If purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step-by-Step Protocol: Stage 2 - Hydrolysis
-
Dissolution: Dissolve the crude aryldimethylethoxysilane from the previous step in tetrahydrofuran (THF) (10 mL).
-
pH Adjustment: Add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 4-5. The use of slightly acidic conditions is crucial as it catalyzes the hydrolysis of the silyl ether while minimizing the self-condensation of the product silanol.[4][5]
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The silanol product is typically more polar.
-
Work-up:
-
Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryldimethylsilanol.
-
-
Purification (Final Product): Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate eluent system) to afford the pure aryldimethylsilanol. The product can often be recrystallized from a suitable solvent system (e.g., hexane) to improve purity.
Caption: Workflow for aryldimethylsilanol synthesis.
Characterization of Aryldimethylsilanols
The identity and purity of the synthesized aryldimethylsilanols should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Sharp singlet for the Si-CH₃ protons (typically ~0.3-0.6 ppm).- Broad singlet for the Si-OH proton (variable chemical shift, can be confirmed by D₂O exchange).- Resonances in the aromatic region corresponding to the aryl group. |
| ¹³C NMR | - Signal for the Si-CH₃ carbons.- Signals corresponding to the carbons of the aryl group. |
| FT-IR | - Broad O-H stretching band around 3200-3600 cm⁻¹.- Si-C stretching vibrations.- Aromatic C-H and C=C stretching bands. |
| Mass Spec. | - Molecular ion peak (M⁺) or appropriate adducts (e.g., [M+H]⁺, [M+Na]⁺). |
Troubleshooting and Key Insights
-
Low Yield in Silylation:
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity solvents and reagents. The phosphine ligand is particularly sensitive to air.
-
Cause: Poorly reactive aryl bromide.
-
Solution: Electron-rich aryl bromides may react slower. Consider increasing the reaction temperature or time. For highly unreactive substrates, switching to an aryl iodide may be beneficial.
-
-
Incomplete Hydrolysis:
-
Cause: Incorrect pH.
-
Solution: Carefully monitor the pH during the addition of HCl. A pH that is too high will result in a slow reaction, while a pH that is too low can promote self-condensation of the silanol.
-
-
Product Self-Condensation:
-
Cause: Silanols can dimerize to form disiloxanes, especially under strongly acidic, basic, or high-temperature conditions.
-
Solution: Perform the hydrolysis at room temperature under the recommended mild acidic conditions. Purify the product promptly after the work-up. Store the final product in a cool, dry place.
-
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of valuable aryldimethylsilanol building blocks. The palladium-catalyzed silylation using this compound is characterized by its mild conditions and broad functional group tolerance. The subsequent hydrolysis step is straightforward, offering a scalable and efficient route for academic and industrial research. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently prepare a wide array of aryldimethylsilanols for applications in drug discovery, materials science, and synthetic methodology development.
References
-
McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
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Kuninobu, Y., Ida, H., Nishi, M., & Kanai, M. (2015). A palladium-catalyzed regioselective activation of C(sp(2)-H and C(3))-H bonds of benzamides and carboxamides, followed by coupling with disilanes to afford organosilanes. Chemical Communications, 51(88), 15972-15975. [Link]
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Li, Z., et al. (2021). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. Chemical Science, 12(34), 11453–11459. [Link]
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Bádé, A., et al. (2019). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal, 25(63), 14334-14343. [Link]
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Dakhel, O. (2026). The Role of Phosphine Ligands in Palladium Catalysis Explained. Let's Talk Science Blog. [Link]
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Li, G., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 25(16), 2845–2850. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 1(1), 13-31. [Link]
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Lu, A., et al. (2018). Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides. Angewandte Chemie International Edition, 57(12), 3233–3237. [Link]
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Cheng, C., Hartwig, J. F. (2011). Palladium-Catalyzed Oxidative Allylic C−H Silylation. Organic Letters, 13(7), 1796–1799. [Link]
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Lu, A., et al. (2018). Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides. PubMed, 29350410. [Link]
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Oestreich, M., et al. (2019). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. The Journal of Organic Chemistry, 84(15), 9475–9483. [Link]
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Nakao, Y., et al. (2015). Activator-free Palladium-Catalyzed Silylation of Aryl Chlorides With Silylsilatranes. Chemistry: An Asian Journal, 10(1), 219-224. [Link]
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Murata, M., et al. (2002). Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Organic Letters, 4(11), 1843-1845. [Link]
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An, Q., et al. (2019). Oxidation of Pd(II) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view. Dalton Transactions, 48(2), 554-561. [Link]
-
Yang, E. (2018). How to remove excess silyl ether reagent from reaction mixture? ResearchGate. [Link]
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Ahmad, S., et al. (2014). Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Revista de la Sociedad Química de México, 58(1), 57-62. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. [Link]
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Seliger, J., & Oestreich, M. (2019). Ways of making silyl ethers from alcohols. ResearchGate. [Link]
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Application Notes and Protocols for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane as a Precursor for Silicon-Based Polymers
Introduction: The Significance of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Advanced Polymer Synthesis
In the landscape of materials science and biomedical research, the demand for polymers with tunable properties, high thermal stability, and excellent biocompatibility is ever-increasing. Silicon-based polymers, particularly polysiloxanes and polysilanes, have emerged as critical materials in these fields.[1][2][3] this compound stands out as a versatile and valuable precursor for the synthesis of these advanced polymers. Its unique structure, featuring a silicon-silicon bond and reactive ethoxy groups, allows for controlled polymerization through various mechanisms, leading to polymers with tailored molecular architectures and functionalities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its properties, and detailed protocols for its use in the synthesis of silicon-based polymers. The methodologies described herein are grounded in established principles of polymer chemistry and are designed to be adaptable for specific research and development needs.
Physicochemical and Safety Profile of the Precursor
A thorough understanding of the precursor's properties is paramount for its safe and effective use in polymerization reactions.
| Property | Value | Source |
| Chemical Formula | C8H22O2Si2 | PubChem |
| Molecular Weight | 206.43 g/mol | PubChem |
| CAS Number | 18419-84-6 | PubChem |
| Appearance | Colorless liquid | |
| Density | 0.836 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 84 °C at 50 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.423 | Sigma-Aldrich |
| Flash Point | 42 °C (107.6 °F) | Sigma-Aldrich |
Safety Information:
This compound is a flammable liquid and vapor.[4] Appropriate safety precautions must be taken during handling and storage.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Polymerization Methodologies: Crafting Silicon-Based Polymers
Two primary methodologies are presented for the polymerization of this compound: Catalytic Dehydrocoupling and Hydrolysis & Polycondensation. The choice of method will depend on the desired polymer structure and properties.
Method 1: Catalytic Dehydrocoupling for Polysilane Synthesis
Dehydrocoupling is a powerful method for forming silicon-silicon bonds and is particularly suitable for the synthesis of polysilanes.[5] This protocol utilizes a rhodium-based catalyst to facilitate the polymerization.
Causality Behind Experimental Choices:
-
Catalyst: Wilkinson's catalyst (Rh(PPh₃)₃Cl) is a well-established and efficient catalyst for the dehydrocoupling of silanes.[6][7] It operates under relatively mild conditions and offers good control over the polymerization process.
-
Solvent: Anhydrous toluene is chosen as the solvent due to its inert nature and its ability to dissolve both the monomer and the resulting polymer. The absence of water is critical to prevent side reactions, such as hydrolysis of the ethoxy groups.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and the reactive intermediates.
Experimental Workflow Diagram:
Caption: Workflow for Polysilane Synthesis via Dehydrocoupling.
Detailed Protocol:
-
Reaction Setup:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried in an oven and allowed to cool under a stream of argon.
-
To the flask, add this compound (e.g., 10 mmol, 2.06 g) and 40 mL of anhydrous toluene via syringe.
-
Under a positive pressure of argon, add Wilkinson's catalyst (e.g., 0.1 mol%, 9.2 mg).
-
-
Polymerization:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) to observe the consumption of the monomer. Alternatively, the reaction can be monitored by ¹H NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Slowly add the polymer solution to a beaker containing 200 mL of vigorously stirred methanol. The polysilane will precipitate as a solid.
-
Collect the polymer by vacuum filtration and wash it with fresh methanol (2 x 30 mL).
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
-
Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of Si-Si and Si-C bonds and the absence of Si-H bonds.
-
Method 2: Hydrolysis and Polycondensation for Polysiloxane Synthesis
This method involves the hydrolysis of the ethoxy groups of this compound to form silanol intermediates, which then undergo polycondensation to form a polysiloxane network.[8][9]
Causality Behind Experimental Choices:
-
Acid Catalyst: A catalytic amount of hydrochloric acid is used to promote the hydrolysis of the ethoxy groups. The acidic conditions also facilitate the subsequent condensation of the silanol intermediates.[10]
-
Water: Water is a necessary reactant for the hydrolysis step. The stoichiometry of water to the precursor can be varied to control the degree of hydrolysis and subsequent cross-linking.
-
Solvent: A mixture of ethanol and water is used as the reaction medium. Ethanol acts as a co-solvent to ensure miscibility between the precursor and the aqueous acid.
Experimental Workflow Diagram:
Caption: Workflow for Polysiloxane Synthesis via Hydrolysis.
Detailed Protocol:
-
Reaction Setup:
-
In a 250 mL beaker, prepare a solution by mixing 50 mL of ethanol, 20 mL of deionized water, and 0.5 mL of concentrated hydrochloric acid.
-
While stirring vigorously, slowly add this compound (e.g., 20 mmol, 4.13 g) to the acidic solution.
-
-
Hydrolysis and Polycondensation:
-
Continue stirring the mixture at room temperature. The solution may become cloudy as hydrolysis proceeds and silanol intermediates are formed.
-
Over time (minutes to hours, depending on the specific conditions), the viscosity of the solution will increase, potentially forming a gel.
-
-
Work-up and Curing:
-
The resulting sol can be cast into a petri dish or another suitable mold.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Once a solid film or gel has formed, cure the material in an oven at a temperature of 80-120 °C for several hours to complete the condensation reaction and remove residual solvent and water.
-
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of Si-O-Si bonds and the disappearance of Si-OEt and Si-OH groups.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the resulting polysiloxane.
-
Scanning Electron Microscopy (SEM): Investigate the morphology of the cured polymer.
-
Applications in Research and Drug Development
The silicon-based polymers synthesized from this compound exhibit a range of properties that make them highly attractive for various applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery Systems: The biocompatibility and tunable degradation rates of polysiloxanes make them excellent candidates for controlled drug release applications.[11][12][13] The polymer matrix can be designed to encapsulate therapeutic agents and release them over a sustained period.
-
Biomedical Devices and Implants: Silicones are widely used in medical devices due to their biocompatibility, biodurability, and low potential for allergic reactions.[1][14][15] The polymers derived from this precursor could be explored for applications such as coatings for implants, catheters, and components of medical devices.
-
Advanced Materials: Polysilanes possess unique electronic and optical properties due to the delocalization of σ-electrons along the Si-Si backbone.[16] These properties make them interesting for applications in electronics, optoelectronics, and as precursors for silicon carbide ceramics.[17]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of silicon-based polymers. The choice of polymerization methodology—catalytic dehydrocoupling for polysilanes or hydrolysis and polycondensation for polysiloxanes—allows for the creation of materials with a wide range of properties. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this precursor in developing advanced materials for a multitude of applications, from cutting-edge electronics to innovative biomedical solutions. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired material properties for a specific application.
References
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Foster, LLC. Silicones in Medical Devices. Available from: [Link]
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- Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review.
- Dudek, M., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 13(16), 2684.
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Symatese Aesthetics. Technology & Platforms. Available from: [Link]
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Medical Device Network. (2024). Can medical-grade silicones replace PFAS in your medical device?. Available from: [Link]
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- Kopp, A., & Richtering, W. (2019). Hyperbranched polyethoxysiloxanes for the encapsulation of silicon oils: preparation and application.
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PubChem. This compound. Available from: [Link]
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Bergische Universität Wuppertal. Hydrolysis and polycondensation. Available from: [Link]
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ResearchGate. Preparation of polysilsesquioxane by hydrolysis/condensation of... Available from: [Link]
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- Kunai, A., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. Scirp.org.
- Lorenz, C., & Schubert, U. (2024). Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols. RSC Publishing.
- Peterson, G. I. (2021). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. University of California, Santa Barbara.
- Liu, Y., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 166.
- Yamamoto, K., et al. (2022). Preparation and film properties of polysiloxanes consisting of di- and quadra-functional hybrid units. Journal of Sol-Gel Science and Technology, 104(3), 724-734.
- ResearchGate. (2007).
- Jackson, S. M., Chisholm, D., & Rosenberg, L. (2011). Using NMR and ESI‐MS to Probe the Mechanism of Silane Dehydrocoupling Catalyzed by Wilkinson's Catalyst. European Journal of Inorganic Chemistry, 2011(30), 4747-4754.
- Maciejewski, H., et al. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. Polymers, 10(5), 488.
- Semantic Scholar. (2021).
- Oro, L. A., et al. (2018). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
- Webster, C. E., et al. (2021). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese Catalyzed Si-N Dehydrocoupling. Inorganic Chemistry, 60(21), 16347–16355.
- Al-Zoubi, R. M., et al. (2023).
- International Journal of Research in Pharmaceutical and Nano Sciences. (2014). ROLE OF POLYMERS IN DRUG DELIVERY.
-
PBworks. Dehydrocoupling of silanes. Available from: [Link]
- MDPI. (2018). Siloxane-Based Polymers.
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- 17. Polysilane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Cross-Coupling Reactions
Introduction: A Gateway to Silanol-Based Cross-Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the quest for stable, readily available, and highly efficient nucleophilic partners is perpetual.[1][2] While organoboronic acids (Suzuki coupling) and organostannanes (Stille coupling) are mainstays, organosilicon reagents, particularly in the context of the Hiyama coupling, offer a compelling, less toxic alternative.[2] However, the reactivity of many organosilanes necessitates the use of harsh fluoride activators, which can limit functional group tolerance.[2]
This application note details the utility of 1,2-diethoxy-1,1,2,2-tetramethyldisilane as a pivotal reagent for a fluoride-free approach to Hiyama-type cross-coupling reactions. Its primary role is not as a direct coupling partner, but as an efficient precursor for the in situ or stepwise generation of aryldimethylsilanols from aryl halides. These silanols are then activated by a mild base for the subsequent carbon-carbon bond formation. This two-stage strategy expands the accessibility and utility of silanol-based cross-coupling for researchers in synthetic and medicinal chemistry.
Core Principle: From Disilane to Biaryl - A Two-Act Play
The application of this compound in cross-coupling is best understood as a two-part process. This is elegantly demonstrated in the work of Denmark and colleagues, which lays the foundation for this methodology.
-
Act I: Palladium-Catalyzed Silylation. The Si-Si bond of this compound is cleaved in a palladium-catalyzed reaction with an aryl halide. This results in the formation of an aryldimethylsilylether.
-
Act II: Hydrolysis and Cross-Coupling. The resulting silyl ether is hydrolyzed under controlled pH conditions to yield a stable aryldimethylsilanol. This silanol is then used as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction with a second organic halide to form the desired biaryl product.
This approach offers significant advantages, including the use of a stable, easily handled liquid disilane and the avoidance of corrosive fluoride activators in the coupling step.
Visualizing the Workflow
Figure 1: General workflow for the application of this compound.
Mechanistic Insights
The overall transformation hinges on two distinct catalytic cycles.
Mechanism of Silylation
The formation of the aryldimethylsilylether is proposed to proceed through a palladium(0)/palladium(II) catalytic cycle.
Figure 2: Proposed catalytic cycle for the silylation of aryl halides.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) species.
-
Si-Si Bond Cleavage/Transmetalation: The this compound then reacts with the Pd(II) complex. The Si-Si bond is cleaved, and a dimethylsilylethoxy group is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The aryldimethylsilylether is formed through reductive elimination, regenerating the Pd(0) catalyst.
Mechanism of Hiyama-Type Coupling
The subsequent cross-coupling of the aryldimethylsilanol follows the generally accepted mechanism for the Hiyama-Denmark coupling.
Figure 3: Catalytic cycle for the Hiyama-type coupling of aryldimethylsilanols.
-
Activation: The aryldimethylsilanol is deprotonated by a mild base (e.g., K₂CO₃) to form a more nucleophilic silanolate.
-
Oxidative Addition: A Pd(0) species adds to the second aryl halide (Ar'-X') to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated silanolate is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, yielding the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are adapted from the methodologies developed by Denmark et al. and represent a general procedure. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of Aryldimethylsilanols
This protocol describes the palladium-catalyzed silylation of an aryl bromide followed by hydrolysis to the corresponding silanol.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Comments |
| Aryl Bromide | Varies | Varies | Substrate |
| This compound | 18419-84-6 | 206.43 | Silylating agent |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 13716-12-6 | 202.28 | Ligand |
| Toluene | 108-88-3 | 92.14 | Solvent, anhydrous |
| Acetic Acid | 64-19-7 | 60.05 | For hydrolysis |
| Deionized Water | 7732-18-5 | 18.02 | For hydrolysis |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (1-2 mol%) and tri-tert-butylphosphine (2-4 mol%).
-
Reagent Addition: Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and this compound (1.5 equiv).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup (Silyl Ether Isolation): Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude aryldimethylsilylether can be purified by flash chromatography on silica gel.
-
Hydrolysis: Dissolve the purified silyl ether in a mixture of acetic acid and water (e.g., 4:1 v/v). Stir at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting aryldimethylsilanol can be purified by chromatography or recrystallization.
Protocol 2: Hiyama-Type Cross-Coupling of Aryldimethylsilanols
This protocol outlines the cross-coupling of the synthesized aryldimethylsilanol with a second aryl halide.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Comments |
| Aryldimethylsilanol | Varies | Varies | Nucleophilic partner |
| Aryl Halide (Iodide or Bromide) | Varies | Varies | Electrophilic partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent, anhydrous |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryldimethylsilanol (1.2 equiv), the aryl halide (1.0 equiv), potassium carbonate (2.0 equiv), and Pd₂(dba)₃ (2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound serves as a highly effective and practical precursor for generating aryldimethylsilanols, which are valuable nucleophiles in palladium-catalyzed, fluoride-free Hiyama-type cross-coupling reactions. This methodology provides a robust and versatile route for the synthesis of a wide range of biaryl compounds, which are of significant interest to researchers in drug development and materials science. The mild reaction conditions and the use of a stable, non-toxic silicon source make this a valuable addition to the synthetic chemist's toolkit.
References
-
Denmark, S. E.; et al. Palladium-Catalyzed Silylation of Aryl Bromides Leading to Functionalized Aryldimethylsilanols. Organic Letters, 2003 , 5(19), 3483-3486. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Kuang, C.; et al. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 2024 , 7, 584-596. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
Sources
Silylation of Aryl Bromides with 1,2-Diethoxy-1,1,2,2-tetramethyldisilane: An Application Note and Protocol
Introduction: The Strategic Importance of Arylsilanes
Arylsilanes are a cornerstone of modern organic synthesis and play a pivotal role in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique properties of the carbon-silicon bond, which can be selectively cleaved under mild conditions to participate in a wide array of chemical transformations. This attribute makes arylsilanes versatile intermediates in cross-coupling reactions, such as the Hiyama coupling, and as precursors for the synthesis of complex molecular architectures. The introduction of a silyl moiety into an aromatic system can significantly alter its electronic and steric properties, providing a powerful tool for fine-tuning the characteristics of a molecule. Consequently, the development of efficient and robust methods for the synthesis of arylsilanes from readily available starting materials, such as aryl bromides, is of paramount importance to the chemical research community.
This application note provides a detailed overview of a mild and general method for the silylation of aryl bromides utilizing 1,2-diethoxy-1,1,2,2-tetramethyldisilane. This palladium-catalyzed reaction offers a convenient and high-yielding route to aryldimethylsilyl ethers, which can be subsequently hydrolyzed to the corresponding aryldimethylsilanols. The protocol is distinguished by its broad substrate scope and tolerance of various functional groups, making it a valuable addition to the synthetic chemist's toolbox.
Reaction Principle and Mechanistic Insights
The silylation of aryl bromides with this compound is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by the insertion of the palladium(II) intermediate into the Si-Si bond of the disilane reagent and subsequent reductive elimination to afford the desired arylsilane and regenerate the active palladium(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle, as it influences the rate of oxidative addition and reductive elimination. While various phosphine ligands have been successfully employed in similar silylation reactions, specific optimization may be required depending on the electronic and steric nature of the aryl bromide substrate.
Below is a generalized representation of the proposed catalytic cycle:
The Dual Role of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Sol-Gel Processes: A Guide to Crafting Advanced Silica-Based Materials
Introduction: Beyond Conventional Alkoxysilanes
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced materials, the sol-gel process offers a versatile platform for creating highly tailored inorganic and hybrid organic-inorganic networks.[1] While conventional mono-silane precursors like tetraethoxysilane (TEOS) and methyltriethoxysilane (MTES) are workhorses in this field, the exploration of disilane precursors opens up new avenues for material design. This guide focuses on the unique role of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in sol-gel processes. We will delve into its distinct chemical behavior, which allows for the creation of materials with enhanced hydrophobicity and potential for low dielectric constant (low-κ) applications.
This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles that govern the use of this precursor. By understanding the causality behind the experimental choices, researchers can better innovate and adapt these methods for their specific applications, from creating hydrophobic coatings for biomedical devices to developing low-κ dielectric films for advanced electronics.
Core Chemistry: The Disilane Difference
This compound, with the chemical formula ((CH₃CH₂O)(CH₃)₂Si)₂, possesses two key features that distinguish it from traditional alkoxysilane precursors: a silicon-silicon (Si-Si) bond and methyl groups attached to each silicon atom.[2] These structural elements profoundly influence its reactivity in the sol-gel process and the properties of the final material.
The sol-gel process fundamentally involves two key reactions: hydrolysis and condensation.[3]
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) react with water, typically in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and ethanol.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form a network of siloxane (Si-O-Si) bridges, releasing water or ethanol as byproducts.[4]
The presence of the Si-Si bond and methyl groups in this compound introduces unique mechanistic considerations. The methyl groups are non-hydrolyzable and serve to introduce organic character into the inorganic silica network. This has two primary effects:
-
Increased Hydrophobicity: The non-polar methyl groups reduce the surface energy of the final material, leading to a significant increase in water contact angle and creating a hydrophobic surface.[5]
-
Lower Dielectric Constant: The incorporation of less polar Si-CH₃ bonds and the creation of additional free volume within the silica network can lower the material's dielectric constant, a desirable property for interlayer dielectrics in microelectronics.[6][7]
The reactivity of the Si-Si bond under sol-gel conditions is a critical factor. While this bond is generally stable, its cleavage can be influenced by the reaction conditions. However, for many applications, the preservation of Si-CH₃ moieties is the primary goal.
Application Note I: Synthesis of Hydrophobic Silica Coatings
The incorporation of methyl groups via this compound is a highly effective strategy for creating hydrophobic surfaces on various substrates, such as glass, metals, and polymers.
Causality Behind Experimental Choices
-
Co-condensation with a Network Former: this compound is a difunctional precursor, meaning it can form linear chains but not a rigid three-dimensional network on its own. Therefore, it is typically co-condensed with a tetrafunctional precursor like TEOS, which acts as a network former to ensure the mechanical integrity of the coating.
-
Catalyst Selection: The choice of an acid or base catalyst affects the rates of hydrolysis and condensation, which in turn influences the final structure of the silica network. Acid catalysis generally leads to more linear or weakly branched polymers, while base catalysis results in more highly branched, particulate structures.[3] For coatings, an acid catalyst is often preferred to promote a more uniform film formation.
-
Solvent System: An alcohol such as ethanol is commonly used as a solvent to ensure the miscibility of the silane precursors and water.
Experimental Protocol: Preparation of a Hydrophobic Coating
This protocol details the preparation of a hydrophobic silica coating on a glass substrate using a co-condensation approach.
Materials:
-
This compound (DEDTMD)
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Glass slides (for coating)
Equipment:
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Pipettes
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Precursor Solution Preparation:
-
In a clean glass beaker, combine TEOS and DEDTMD in a desired molar ratio. A typical starting point is a TEOS:DEDTMD molar ratio between 4:1 and 1:1.
-
Add absolute ethanol to the mixture to act as a solvent. A common precursor to solvent volume ratio is 1:4.
-
Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
-
Hydrolysis:
-
In a separate beaker, prepare an acidic water solution by mixing deionized water and 0.1 M HCl. The molar ratio of water to the total moles of silanes should be controlled. A ratio of 2:1 is a good starting point for partial hydrolysis.
-
Slowly add the acidic water solution to the stirred precursor solution.
-
Allow the sol to stir at room temperature for at least 1 hour to facilitate hydrolysis. The solution should remain clear.
-
-
Coating Deposition:
-
Clean the glass slides thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.
-
Deposit the sol onto the glass slides using either spin coating (e.g., 2000 rpm for 30 seconds) or dip coating (e.g., withdrawal speed of 10 cm/min).
-
-
Curing:
-
Dry the coated slides at 60-80°C for 10-15 minutes to evaporate the solvent.
-
Cure the films at a higher temperature, typically between 120°C and 200°C, for 1-2 hours. This step promotes further condensation of the silanol groups to form a stable, cross-linked network.
-
Expected Results:
The resulting silica coating should be transparent and exhibit significant hydrophobicity, with a water contact angle exceeding 90 degrees. The exact contact angle will depend on the molar ratio of DEDTMD to TEOS and the curing conditions.
| Parameter | Typical Range | Effect on Properties |
| TEOS:DEDTMD Molar Ratio | 4:1 to 1:1 | Increasing DEDTMD content generally increases hydrophobicity but may decrease the mechanical hardness of the film. |
| Water:Silane Molar Ratio | 1:1 to 4:1 | Affects the degree of hydrolysis and the final network structure. Lower ratios can lead to more organic character being retained. |
| Curing Temperature | 120 - 200 °C | Higher temperatures promote more complete condensation and a more durable film. Temperatures above 300°C may lead to the degradation of methyl groups. |
Application Note II: Fabrication of Low-k Dielectric Films
The incorporation of methyl groups and the potential for creating porosity make this compound an interesting candidate for the sol-gel synthesis of low-κ dielectric films.
Causality Behind Experimental Choices
-
Porogen Incorporation: To achieve very low dielectric constants (k < 2.5), it is often necessary to introduce porosity into the film. This can be achieved by adding a porogen (a thermally labile polymer or surfactant) to the sol, which is later removed by thermal decomposition during the curing process, leaving behind pores.
-
Controlled Condensation: The reaction conditions must be carefully controlled to create a rigid silica network that can withstand the removal of the porogen without collapsing.
-
Curing Atmosphere: Curing under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidative decomposition of the methyl groups at high temperatures, which would compromise the low-κ properties and hydrophobicity of the film.
Experimental Protocol: Preparation of a Porous Low-κ Film
This protocol describes the synthesis of a porous, methyl-functionalized silica film suitable for low-κ applications.
Materials:
-
This compound (DEDTMD)
-
Tetraethoxysilane (TEOS)
-
Porogen (e.g., a triblock copolymer like Pluronic P123 or a thermally decomposable polymer)
-
Ethanol (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Silicon wafers (as substrate)
Equipment:
-
Magnetic stirrer and stir bar
-
Glass vials
-
Pipettes
-
Spin coater
-
Tube furnace with controlled atmosphere capabilities
Procedure:
-
Sol Preparation:
-
Dissolve the porogen in ethanol in a glass vial.
-
In a separate vial, mix DEDTMD and TEOS (e.g., 1:1 molar ratio).
-
Add the silane mixture to the porogen solution and stir.
-
Prepare an acidic water solution (deionized water + 0.1 M HCl).
-
Add the acidic water to the silane/porogen solution and stir for 2-4 hours at room temperature.
-
-
Film Deposition:
-
Deposit the sol onto a silicon wafer using a spin coater (e.g., 3000 rpm for 40 seconds).
-
-
Soft Bake:
-
Heat the coated wafer on a hot plate at 100-150°C for 5-10 minutes to evaporate the solvent and stabilize the film.
-
-
Curing and Porogen Removal:
-
Transfer the wafer to a tube furnace.
-
Heat the sample under a nitrogen atmosphere using a multi-step temperature ramp. For example:
-
Ramp to 250°C at 2°C/min and hold for 1 hour.
-
Ramp to 400-450°C at 2°C/min and hold for 2 hours to decompose and remove the porogen.
-
-
Cool the furnace to room temperature under nitrogen.
-
Expected Results:
The final film should be a porous, methyl-functionalized silica layer with a low refractive index and a low dielectric constant. The exact values will depend on the porogen loading and the final porosity of the film.
| Parameter | Typical Range | Effect on Properties |
| Porogen Loading (wt%) | 10 - 40% | Higher loading leads to higher porosity and a lower dielectric constant, but can negatively impact mechanical strength. |
| Curing Temperature | 400 - 450 °C | Must be high enough to completely remove the porogen but low enough to avoid degradation of the Si-CH₃ groups. |
| Curing Atmosphere | Inert (N₂, Ar) | Essential to prevent oxidation of methyl groups and maintain the low-k properties. |
Visualizing the Process
Diagram of the Sol-Gel Process with DEDTMD
Caption: Workflow of the sol-gel process using DEDTMD and TEOS.
Logical Relationship of Precursor to Properties
Caption: Relationship between precursor structure and material properties.
Conclusion and Future Outlook
This compound stands out as a valuable, albeit specialized, precursor in the sol-gel chemist's toolkit. Its unique structure, featuring both hydrolyzable ethoxy groups for network formation and non-hydrolyzable methyl groups, allows for the direct incorporation of organic functionality into a silica matrix. This capability is particularly advantageous for creating materials with tailored surface properties, such as hydrophobicity, and for fabricating films with low dielectric constants.
The protocols provided herein serve as a robust starting point for researchers. Further optimization of precursor ratios, catalyst concentrations, and curing conditions will undoubtedly lead to even more advanced materials. The exploration of the Si-Si bond's reactivity under more extreme sol-gel conditions could also unveil novel material properties and synthetic pathways. As the demand for functional coatings and advanced electronic materials continues to grow, the role of specialized precursors like this compound is set to become increasingly important.
References
-
Synthesis of sol–gel SiO2-based materials using alkoxydisilane precursors: mechanisms and luminescence studies. (n.d.). ResearchGate. [Link]
-
The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges. (2021). MDPI. [Link]
-
Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. (2021). National Center for Biotechnology Information. [Link]
-
PREPARATION OF HYDROPHOBIC SURFACE BASED ON HYBRID SILICA FILMS BY SOL-GEL PROCESS. (n.d.). University POLITEHNICA of Bucharest. [Link]
-
Sol–gel process. (n.d.). Wikipedia. [Link]
-
The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. (2016). MDPI. [Link]
-
Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. (2021). MDPI. [Link]
-
Synthesis of a water-based TEOS–PDMS sol–gel coating for hydrophobic cotton and polyester fabrics. (2023). Royal Society of Chemistry. [Link]
-
Transparent Sol-Gel Hybrid Dielectric Material Coatings for Low k Passivation Layer. (n.d.). SID Symposium Digest of Technical Papers. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Journal of Non-Crystalline Solids. [Link]
-
Fig. 1 The three main reaction steps occurring in the sol-gel process... (n.d.). ResearchGate. [Link]
-
Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. (2020). SciSpace. [Link]
-
Low-K CVD. (n.d.). Gelest. [Link]
-
An Update on Low-k Dielectrics. (2005). The Electrochemical Society Interface. [Link]
-
Low-kappa dielectric. (n.d.). Wikipedia. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1,2-二乙氧基-1,1,2,2-四甲基二硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. “Traditional” Sol–Gel: The Chemistry of Alkoxides | springerprofessional.de [springerprofessional.de]
- 5. [PDF] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Functionalized Organosilanes Using 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Abstract
Functionalized organosilanes are cornerstone building blocks in modern chemistry, with profound applications in drug development, materials science, and synthetic organic chemistry. This guide provides an in-depth exploration of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane, a versatile and highly efficient reagent for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings, field-proven protocols, and practical considerations for its primary application in the palladium-catalyzed silylation of aryl halides to generate functionalized aryldimethylsilanols, which are key cross-coupling partners. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of this compound
The incorporation of silicon-containing moieties into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, improved lipophilicity, and novel biological activities. Arylsilanols, in particular, have emerged as important intermediates in cross-coupling reactions, offering a stable and less toxic alternative to other organometallic reagents.
This compound (((CH₃CH₂O)(CH₃)₂Si)₂) is a liquid disilane reagent that has gained prominence as a superior precursor for dimethylsilanol functionalities.[1] Its primary advantage lies in its ability to participate in a mild and general palladium-catalyzed insertion into aryl bromides. This reaction proceeds in high yields and avoids the harsh conditions or pyrophoric reagents often associated with traditional organosilane synthesis. The resulting aryldimethylsilyl ethers are stable, isolable intermediates that can be cleanly hydrolyzed to the desired aryldimethylsilanols under optimized pH conditions.[1]
This application note will provide a comprehensive overview of this key transformation, including the catalytic cycle, a detailed experimental protocol, and a subsequent hydrolysis procedure.
Core Application: Palladium-Catalyzed Silylation of Aryl Halides
The most significant application of this compound is its reaction with aryl halides in the presence of a palladium catalyst to form arylsilanes. This process is a powerful method for creating carbon-silicon bonds.[2]
Mechanistic Rationale & Causality
The reaction proceeds via a well-established palladium catalytic cycle, which is fundamental to many cross-coupling reactions.[3] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. The choice of a strong σ-donating ligand on the palladium center can accelerate this step by increasing electron density on the metal.[3]
-
Transmetalation : The this compound then engages with the Pd(II) complex. The Si-Si bond is cleaved, and one ethoxydimethylsilyl group is transferred to the palladium center, displacing the bromide ion.
-
Reductive Elimination : The final step is the reductive elimination of the desired aryldimethylsilyl ether (Ar-Si(CH₃)₂OEt) from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky ligands can promote this step.[3]
The selection of the palladium source (e.g., Pd(OAc)₂) and appropriate phosphine ligands is crucial for high catalytic activity. Divalent palladium complexes are typically reduced in situ to the active zero-valent species to initiate the catalysis.
Visualization: Catalytic Cycle Workflow
Caption: Catalytic cycle for the palladium-catalyzed silylation of aryl bromides.
Detailed Experimental Protocol: Synthesis of 4-(Ethoxydimethylsilyl)benzonitrile
This protocol describes a representative procedure for the silylation of an aryl bromide.
Materials:
-
4-Bromobenzonitrile
-
This compound (CAS: 18419-84-6)[4]
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzonitrile (1.0 mmol, 182 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), and Triphenylphosphine (0.08 mmol, 21 mg).
-
Reagent Addition : Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.5 mmol, 309 mg, 0.36 mL). Finally, add finely ground anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Reaction Conditions : Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(Ethoxydimethylsilyl)benzonitrile.
Data Summary: Substrate Scope
The palladium-catalyzed silylation is compatible with a variety of functional groups on the aryl bromide.
| Entry | Aryl Bromide Substrate | Product | Typical Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Ethoxydimethylsilyl)benzonitrile | 90-95% |
| 2 | 4-Bromoanisole | 4-(Ethoxydimethylsilyl)anisole | 88-93% |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(ethoxydimethylsilyl)benzoate | 85-90% |
| 4 | 2-Bromonaphthalene | 2-(Ethoxydimethylsilyl)naphthalene | 92-97% |
| 5 | 3-Bromopyridine | 3-(Ethoxydimethylsilyl)pyridine | 75-82% |
Subsequent Transformation: Hydrolysis to Aryldimethylsilanols
The primary products, aryldimethylsilyl ethers, are valuable intermediates primarily because they can be easily converted to aryldimethylsilanols. These silanols are robust, crystalline solids that are highly effective partners in cross-coupling reactions.
Principle of Hydrolysis
The hydrolysis of the silyl ether to the silanol is typically achieved under acidic or basic conditions. However, careful control of pH is essential to prevent the self-condensation of the silanol product to form a disiloxane. Optimized, buffered conditions ensure the exclusive and high-yield formation of the desired silanol.[1]
Visualization: Hydrolysis Workflow
Sources
The Strategic Application of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in the Synthesis of Pharmaceutical Intermediates
Introduction: A Paradigm Shift in Silylation for Cross-Coupling Reactions
In the intricate landscape of pharmaceutical synthesis, the quest for efficient, mild, and highly selective methodologies for the construction of carbon-carbon bonds is perpetual. The biaryl motif, in particular, is a ubiquitous scaffold in a vast array of therapeutic agents. The Hiyama cross-coupling reaction, a palladium-catalyzed union of an organosilane with an organic halide, has emerged as a powerful tool for forging these critical bonds, offering a less toxic and more stable alternative to other organometallic reagents.[1][2] Central to the success of the Hiyama coupling is the nature of the organosilane precursor. This guide delves into the strategic application of 1,2-diethoxy-1,1,2,2-tetramethyldisilane , a highly effective reagent for the synthesis of aryldimethylsilanolates, which are key intermediates for robust and versatile Hiyama cross-coupling reactions.
This document will provide an in-depth exploration of the unique advantages of this compound, detailed protocols for its use in the palladium-catalyzed silylation of aryl bromides, the subsequent hydrolysis to aryldimethylsilanols, and their application in the synthesis of pharmaceutical-relevant biaryl compounds via Hiyama cross-coupling.
Core Principles: The Advantage of this compound
Traditional silylation methods often present challenges such as harsh reaction conditions, the formation of stoichiometric byproducts, and limited functional group tolerance.[3][4] this compound offers a significant leap forward, primarily through its application in a mild and general palladium-catalyzed insertion into aryl bromides. This reaction, pioneered by Denmark and Kallemeyn, affords aryldimethylsilyl ethers in high yields. These ethers are then readily hydrolyzed under optimized pH conditions to furnish the desired aryldimethylsilanols.
The primary advantages of this disilane reagent include:
-
Mild Reaction Conditions: The palladium-catalyzed silylation proceeds under gentle conditions, preserving sensitive functional groups often present in complex pharmaceutical intermediates.
-
High Efficiency and Yield: The insertion reaction is highly efficient, providing excellent yields of the desired aryldimethylsilyl ether.
-
Operational Simplicity: The protocols are straightforward and can be implemented with standard laboratory equipment.
-
Versatility of the Aryldimethylsilanol Product: The resulting aryldimethylsilanols are robust, often crystalline, and highly effective nucleophilic partners in Hiyama cross-coupling reactions.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, validated protocols for the key transformations involving this compound.
Part 1: Palladium-Catalyzed Silylation of Aryl Bromides
This protocol details the synthesis of an aryldimethylsilyl ether, a crucial precursor to the active silanol species for Hiyama coupling.
Reaction Workflow:
Caption: Workflow for Palladium-Catalyzed Silylation.
Materials:
| Reagent/Material | Purity | Supplier |
| Aryl Bromide | ≥98% | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | ≥99.8% | Fisher Chemical |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals |
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add this compound (1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aryldimethylsilyl ether.
Part 2: Hydrolysis of Aryldimethylsilyl Ethers to Aryldimethylsilanols
This protocol describes the conversion of the silyl ether to the corresponding silanol, the active nucleophile for the Hiyama coupling.
Reaction Workflow:
Sources
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Advantages And Disadvantages Of Silylation - 928 Words | Bartleby [bartleby.com]
Application Notes & Protocols: Catalytic Activation of the Si-Si Bond in 1,2-Diethoxy-1,1,2,2-tetramethyldisilane for Advanced Synthetic Applications
Abstract
The activation of silicon-silicon (Si-Si) bonds is a cornerstone of modern organosilicon chemistry, enabling the formation of valuable carbon-silicon (C-Si) bonds.[1] 1,2-Diethoxy-1,1,2,2-tetramethyldisilane has emerged as a highly versatile and efficient reagent for this purpose. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the transition-metal-catalyzed activation of this disilane. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its application in cross-coupling reactions, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Significance of Si-Si Bond Activation
Disilanes, compounds containing a Si-Si single bond, are unique reagents in synthetic chemistry.[1] While the Si-Si bond is relatively stable, its strategic cleavage and subsequent functionalization provide a powerful pathway to construct complex organosilanes. These products are not merely chemical curiosities; they are pivotal intermediates in pharmaceuticals, materials science, and organic electronics.
This compound (CAS: 18419-84-6) is a particularly advantageous reagent. Its ethoxy groups serve as latent hydroxyls, allowing for a two-stage functionalization process where the initial silylation product can be easily converted into a highly reactive silanol. This guide focuses on the catalytic activation of this specific disilane, a process most commonly achieved through the use of transition metal catalysts, which facilitate transformations that are otherwise kinetically sluggish.[2][3]
Physicochemical Properties of the Reagent
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 18419-84-6 | |
| Molecular Formula | C8H22O2Si2 | [4] |
| Molecular Weight | 206.43 g/mol | [4] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 84 °C at 50 mmHg | [5] |
| Density | 0.836 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.423 | [5] |
| Flash Point | 42 °C (107.6 °F) | [5] |
| Safety | Flammable Liquid (GHS02) | [4][5] |
Mechanistic Framework: The Catalytic Cycle
The activation of the Si-Si bond in this compound is predominantly achieved via a catalytic cycle involving a low-valent transition metal, typically palladium(0). The generally accepted mechanism for the silylation of aryl halides proceeds through three key steps: oxidative addition, transmetalation (or a related insertion step), and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the Si-Si bond to the active metal center (e.g., Pd(0)), forming a bis(silyl)palladium(II) intermediate. This is the crucial Si-Si bond activation step.
-
Substrate Association & Insertion: The organic electrophile, such as an aryl bromide, then undergoes oxidative addition to the palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylsilane product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol details the synthesis of (4-methoxyphenyl)dimethylsilanol from 4-bromoanisole as a representative example.
Protocol 1: Palladium-Catalyzed Synthesis of Ethoxy(4-methoxyphenyl)dimethylsilane
Materials and Reagents:
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Potassium fluoride (KF), spray-dried
-
Substrate: 4-Bromoanisole
-
Silylating Agent: this compound [5]* Solvent: Toluene, anhydrous
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Septa, needles, and syringes
-
Heating mantle with a temperature controller and oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: Set up an oven-dried 100 mL Schlenk flask under a positive pressure of argon. Causality: The Pd(0) catalyst is sensitive to oxygen and moisture; an inert atmosphere is essential to prevent its decomposition and ensure catalytic activity.
-
Charging the Flask: To the flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and spray-dried KF (4.0 mmol, 2.0 equiv.).
-
Addition of Reactants: Add 4-bromoanisole (2.0 mmol, 1.0 equiv.) followed by anhydrous toluene (10 mL).
-
Addition of Disilane: Add this compound (3.0 mmol, 1.5 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethoxy(4-methoxyphenyl)dimethylsilane.
Protocol 2: Hydrolysis to (4-Methoxyphenyl)dimethylsilanol
Procedure:
-
Dissolution: Dissolve the purified silyl ether from Protocol 1 (1.5 mmol) in tetrahydrofuran (THF, 15 mL) in a round-bottom flask.
-
Hydrolysis: Add 1 M hydrochloric acid (HCl, 3 mL) dropwise while stirring. Causality: Mildly acidic conditions are typically sufficient to hydrolyze the silyl ether to the silanol without promoting undesirable side reactions like siloxane formation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Add diethyl ether (30 mL) and saturated aqueous sodium bicarbonate (20 mL) to neutralize the acid. Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude (4-methoxyphenyl)dimethylsilanol can often be purified by recrystallization from hexanes or by a short plug of silica gel.
Trustworthiness: Self-Validating Systems & Safety
Protocol Validation:
-
Reaction Monitoring: The progress of both the silylation and hydrolysis steps should be rigorously monitored by an appropriate analytical technique (TLC, GC-MS, or ¹H NMR). A successful reaction will show the clean conversion of the starting material to the desired product.
-
Characterization: The final product's identity and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). The characteristic Si-OH proton in the ¹H NMR spectrum of the final silanol is a key diagnostic peak.
Safety Precautions:
-
Flammability: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. [4][5]* Catalyst Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Technique: Proper execution of Schlenk line or glovebox techniques is paramount for both safety (preventing solvent fires) and reaction success.
References
- Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements.Dalton Transactions, Royal Society of Chemistry.
-
Recent Progress in the Transition-Metal-Catalyzed Activation of Si-Si Bonds To Form C-Si Bonds. Chemistry – A European Journal, 25(10), 2407-2422 (2019). [Link]
-
Dramatic Catalytic Activation of Kinetically Inert Disilane Hydrolysis in Metallic Iron Particulate via Barrierless Chemical Dissociation: First-Principles Study. ResearchGate. [Link]
-
Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. Applied Surface Science, 560, 149988 (2021). [Link]
-
Activation of the Si–B interelement bond related to catalysis. Chemical Society Reviews, Royal Society of Chemistry (2020). [Link]
-
Activation of the Si−B Interelement Bond: Mechanism, Catalysis, and Synthesis. Haldia Government College Repository. [Link]
-
The main mechanisms of C-H activation. YouTube, OpenChemHub (2024). [Link]
-
Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega, 7(40), 35565–35575 (2022). [Link]
-
This compound. PubChem Database, National Institutes of Health. [Link]
Sources
- 1. Recent Progress in the Transition-Metal-Catalyzed Activation of Si-Si Bonds To Form C-Si Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 18419-84-6 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
The Art of Building from the Atom Up: A Guide to Chemical Vapor Deposition in Materials Science
Introduction: The Essence of Chemical Vapor Deposition
Chemical Vapor Deposition (CVD) is a cornerstone of modern materials science, a versatile technique for synthesizing high-purity, high-performance solid materials in the form of thin films, coatings, and nanomaterials.[1] At its core, CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[2] This method's strength lies in its ability to produce materials with controlled dimensions and novel structures, even on complexly shaped components, a feat not easily achieved by line-of-sight deposition techniques.[3]
This guide provides an in-depth exploration of the applications of CVD in materials science, offering not just protocols but also the scientific rationale behind the experimental choices. We will delve into the fabrication of semiconductor thin films, the application of robust protective coatings, and the synthesis of revolutionary 2D materials.
Fundamentals of the CVD Process
The CVD process, in its various forms, can be broken down into several key steps. Understanding these steps is crucial for troubleshooting and optimizing any deposition process.
A typical CVD process involves:
-
Transport of Precursors: Volatile reactant gases are introduced into a reaction chamber.[4]
-
Reaction on Substrate: These precursors react or decompose on a heated substrate surface.[4]
-
Deposition: A solid thin film is formed and adheres to the substrate.[4]
-
Byproduct Removal: Gaseous byproducts from the chemical reactions are removed from the chamber.[4]
The quality and properties of the deposited film are highly dependent on process parameters such as substrate temperature, pressure, gas flow rates, and precursor chemistry.[1][5]
Visualizing the CVD Workflow
To better understand the sequence of events in a typical CVD process, the following workflow diagram illustrates the key stages from precursor delivery to film formation.
Caption: A generalized workflow for a Chemical Vapor Deposition system.
Application I: Semiconductor Thin Films for Microelectronics
The semiconductor industry is arguably the largest and most demanding user of CVD technologies.[1] The precise deposition of thin films with uniform thickness and high purity is paramount for the fabrication of integrated circuits, transistors, and other microelectronic devices.[6]
Scientific Context: Why CVD for Semiconductors?
CVD is indispensable in semiconductor manufacturing for several key reasons:
-
Unparalleled Precision: CVD allows for meticulous control over the thickness of thin films, ensuring the reliability and performance of semiconductor wafers.[6]
-
Material Versatility: A wide range of materials crucial for semiconductor functionality, including silicon, silicon dioxide, silicon nitride, and various metals, can be deposited with high purity.[1][6][7]
-
Conformal Coating: CVD provides excellent conformal coverage, meaning it can uniformly coat complex, three-dimensional microelectronic architectures.[6][8] This is critical as device features shrink and become more intricate.
-
High Purity: The controlled gas-phase reactions in a vacuum environment result in high-purity thin films, minimizing defects and enhancing device reliability.[6]
Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride (SiNₓ)
Silicon nitride is widely used in microelectronics as a passivation layer, providing electrical isolation and protection for electronic components.[9][10] PECVD is often the preferred method for depositing SiNₓ because it can be performed at lower temperatures compared to thermal CVD, making it compatible with devices that have temperature-sensitive components.[10][11][12]
Objective: To deposit a high-quality, uniform silicon nitride thin film on a silicon wafer for passivation.
Materials and Equipment:
-
PECVD Reactor System
-
Silicon wafers (substrate)
-
Silane (SiH₄) gas (precursor)
-
Ammonia (NH₃) gas (reactant)
-
Nitrogen (N₂) gas (carrier and purge gas)
-
Radio Frequency (RF) power supply
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants from the surface. A pristine surface is critical for good film adhesion.[5]
-
Load the cleaned wafers into the PECVD reaction chamber.
-
-
Chamber Purge and Pump-Down:
-
Purge the reaction chamber with high-purity nitrogen gas to remove any residual air and moisture.
-
Pump the chamber down to a base pressure, typically in the millitorr range, to create a controlled environment for the deposition.
-
-
Process Parameters Setup:
-
Heat the substrate to the desired deposition temperature, typically between 200°C and 400°C for PECVD of SiNₓ. The lower temperature is a key advantage of using plasma.[11]
-
Set the gas flow rates using mass flow controllers. A typical ratio for SiH₄ to NH₃ is between 1:5 and 1:10. The excess ammonia ensures the complete reaction of silane and helps in achieving the desired stoichiometry of the silicon nitride film.
-
Set the chamber pressure to the desired level, usually between 0.5 and 5 Torr.
-
-
Plasma Ignition and Deposition:
-
Introduce the precursor gases (SiH₄ and NH₃) along with the carrier gas (N₂) into the reaction chamber.
-
Apply RF power (typically at 13.56 MHz) to the electrodes to generate a plasma.[10] The plasma creates energetic electrons that dissociate the precursor molecules into reactive radicals, which then adsorb and react on the substrate surface.[13]
-
The deposition time will determine the final thickness of the SiNₓ film. The growth rate is dependent on the specific process parameters.
-
-
Post-Deposition:
-
Turn off the RF power and the precursor gas flow.
-
Purge the chamber with nitrogen gas to remove any unreacted gases and byproducts.
-
Allow the substrate to cool down under a nitrogen atmosphere before removing it from the chamber.
-
| Parameter | Typical Range | Rationale |
| Substrate Temperature | 200 - 400 °C | Lower temperatures are possible due to plasma enhancement, making it suitable for temperature-sensitive substrates.[10][11] |
| Pressure | 0.5 - 5 Torr | Influences gas-phase reactions and film uniformity. |
| SiH₄ Flow Rate | 10 - 100 sccm | The primary silicon source precursor. |
| NH₃ Flow Rate | 100 - 1000 sccm | Nitrogen source and helps in controlling film stoichiometry. |
| RF Power | 50 - 500 W | Controls the plasma density and the energy of the ions, affecting film properties like stress and density.[10] |
Application II: Protective Coatings for Enhanced Durability
CVD is extensively used to deposit hard, wear-resistant, and corrosion-resistant coatings on a variety of substrates, significantly extending the lifespan and performance of components in demanding environments.[14][15] These coatings are crucial in industries such as aerospace, automotive, and manufacturing.[14][15]
Scientific Context: The Advantage of CVD Coatings
-
Enhanced Hardness and Wear Resistance: CVD coatings like titanium nitride (TiN), and diamond-like carbon (DLC) create a hard, protective layer that resists wear from friction, extending the life of cutting tools and engine components.[14][15]
-
Corrosion and Chemical Resistance: Materials such as silicon carbide (SiC) and aluminum oxide (Al₂O₃) deposited via CVD provide excellent protection against harsh chemicals and corrosive environments.[1][15]
-
High-Temperature Stability: Many CVD coatings can withstand extreme temperatures, making them ideal for applications like turbine blades in jet engines and components in high-temperature industrial processes.[15]
Protocol: Thermal CVD of Titanium Nitride (TiN)
Titanium nitride is a hard ceramic material often used as a coating on cutting tools, punches, and dies to improve their durability and lifespan. Thermal CVD is a common method for its deposition.
Objective: To deposit a hard, wear-resistant TiN coating on a steel tool.
Materials and Equipment:
-
Hot-wall CVD reactor
-
Steel tool (substrate)
-
Titanium tetrachloride (TiCl₄) (liquid precursor)
-
Nitrogen (N₂) gas (reactant)
-
Hydrogen (H₂) gas (reducing agent and carrier gas)
-
Argon (Ar) gas (purge gas)
Step-by-Step Methodology:
-
Substrate Cleaning and Loading:
-
Thoroughly clean the steel tool to remove any oils, grease, and oxides. This may involve solvent cleaning followed by a mild acid etch.
-
Position the cleaned tool inside the hot-wall CVD reactor.
-
-
Reactor Purge and Heating:
-
Purge the reactor with argon to remove air and moisture.
-
Heat the reactor to the deposition temperature, typically in the range of 800-1000°C. The high temperature is necessary to drive the chemical reaction.[16]
-
-
Deposition Process:
-
Introduce hydrogen and nitrogen gas into the reactor.
-
Heat the TiCl₄ precursor to vaporize it and introduce the vapor into the reactor using a carrier gas (typically H₂ or Ar). The TiCl₄ is highly reactive and corrosive.
-
The chemical reaction on the hot substrate surface is: 2TiCl₄ + 4H₂ + N₂ → 2TiN + 8HCl. The hydrogen gas reduces the titanium tetrachloride, which then reacts with nitrogen to form titanium nitride.
-
The deposition time will dictate the thickness of the TiN coating.
-
-
Cooling and Unloading:
-
After the desired coating thickness is achieved, stop the flow of TiCl₄.
-
Continue the flow of H₂ and N₂ for a short period to ensure complete reaction and to purge the reactor of any remaining TiCl₄.
-
Cool the reactor down to room temperature under an inert argon atmosphere.
-
Once cooled, the coated tool can be safely removed.
-
| Parameter | Typical Value | Causality |
| Substrate Temperature | 800 - 1000 °C | High temperature is required to provide the activation energy for the chemical reaction to occur.[16] |
| Pressure | Atmospheric or Low Pressure | Atmospheric pressure is simpler, while low pressure can improve uniformity. |
| TiCl₄ Vapor Flow | Varies based on desired growth rate | The primary source of titanium for the coating. |
| N₂ Flow Rate | Varies | The nitrogen source for the TiN film. |
| H₂ Flow Rate | Varies | Acts as a reducing agent for TiCl₄ and a carrier gas. |
Application III: Synthesis of Advanced Nanomaterials
CVD has become a pivotal technique for the synthesis of advanced nanomaterials, including carbon nanotubes (CNTs) and graphene, which possess extraordinary electrical, mechanical, and thermal properties.[1][17]
Scientific Context: CVD for Nanomaterial Growth
-
Controlled Synthesis: CVD allows for a high degree of control over the structure and morphology of nanomaterials by carefully tuning the process parameters.[17]
-
Scalability: CVD is considered a scalable method for the large-scale production of high-quality graphene and CNTs.[17][18]
-
Catalyst-Assisted Growth: The growth of CNTs and graphene via CVD is typically mediated by a catalyst, often a transition metal like nickel, iron, or copper. The size of the catalyst particles can influence the diameter of the resulting nanotubes.[19]
Protocol: CVD Synthesis of Graphene on Copper Foil
Graphene, a single layer of carbon atoms arranged in a hexagonal lattice, is often synthesized via CVD on a copper foil substrate, which acts as a catalyst.[20]
Objective: To grow a large-area, single-layer graphene film on a copper foil.
Materials and Equipment:
-
Split-tube CVD furnace
-
Quartz tube
-
Copper foil (substrate and catalyst)
-
Methane (CH₄) gas (carbon precursor)
-
Hydrogen (H₂) gas (reducing and carrier gas)
-
Argon (Ar) gas (purge gas)
Step-by-Step Methodology:
-
Substrate Preparation:
-
Cut a piece of copper foil to the desired size.
-
Clean the copper foil by sonicating in acetone, isopropanol, and deionized water to remove any surface contaminants.
-
-
Loading and Annealing:
-
Place the cleaned copper foil into the center of the quartz tube in the CVD furnace.
-
Purge the tube with argon to remove air.
-
Heat the furnace to around 1000°C under a flow of hydrogen gas. This high-temperature annealing step helps to increase the grain size of the copper and reduce any surface oxides.[20]
-
-
Graphene Growth:
-
Once the temperature is stable, introduce a small flow of methane gas into the quartz tube while maintaining the hydrogen flow. A typical CH₄:H₂ ratio is around 1:20.
-
The methane decomposes on the hot copper surface, and the carbon atoms arrange themselves into the graphene lattice.[21] The growth is self-limiting to a single layer on copper due to the low solubility of carbon in copper.[20]
-
The growth time is typically short, ranging from 10 to 30 minutes.
-
-
Cooling and Graphene Transfer:
-
After the growth period, stop the methane flow and rapidly cool the furnace to room temperature under a continued flow of hydrogen and argon.
-
The graphene film is now on the copper foil. To use it in most applications, it needs to be transferred to another substrate. A common method involves:
-
Spin-coating a polymer (like PMMA) onto the graphene/copper foil.
-
Etching away the copper foil in a suitable etchant (e.g., ferric chloride or ammonium persulfate).
-
Transferring the PMMA/graphene stack to the target substrate (e.g., a silicon wafer with a silicon dioxide layer).
-
Removing the PMMA with a solvent like acetone, leaving the graphene on the new substrate.[22]
-
-
Visualizing the Graphene Synthesis and Transfer Process:
Caption: The process flow for CVD synthesis of graphene and its subsequent transfer.
Troubleshooting Common CVD Issues
Even with well-defined protocols, issues can arise during the CVD process. Here are some common problems and their potential solutions:
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Film Adhesion | - Substrate surface contamination.[5]- Inadequate substrate preparation.[5] | - Ensure thorough substrate cleaning.- Use plasma or UV irradiation to clean the substrate surface.[5] |
| Non-uniform Film Thickness | - Improper gas flow patterns.[5]- Temperature gradients across the substrate. | - Adjust the gas flow pattern and substrate rotation.[5]- Optimize the reactor design and heating element configuration. |
| Poor Film Quality | - Incorrect temperature or precursor flow rates.[5]- Contaminants in the reaction chamber. | - Optimize deposition temperature and gas flow rates.[5]- Check for leaks in the gas lines and ensure high-purity precursors. |
| Particle Contamination | - Gas-phase nucleation.- Contaminated gases or equipment.[5] | - Adjust process parameters (e.g., pressure, temperature) to minimize gas-phase reactions.- Use high-purity gases and regularly clean the deposition chamber.[5] |
| Plasma Arcing (in PECVD) | - Impedance mismatch.- Conductive deposits on chamber walls. | - Check and tune the RF matching network.- Regularly clean the chamber to remove conductive films.[23][24] |
Conclusion
Chemical Vapor Deposition is a powerful and adaptable technology that continues to drive innovation across numerous fields of materials science. From the intricate world of microelectronics to the robust demands of industrial coatings and the cutting-edge realm of nanomaterials, CVD provides the means to construct materials with precision and purpose. By understanding the fundamental principles and mastering the experimental protocols, researchers and engineers can unlock the full potential of this remarkable deposition technique.
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AZoNano. (2024). Atomic Layer Deposition vs Chemical Vapor Deposition. [Link]
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ABU SYED KUET. (n.d.). METAL ORGANIC CHEMICAL VAPOR DEPOSITION- MOCVD. [Link]
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Corial. (n.d.). Plasma Enhanced Chemical Vapor Deposition (PECVD). [Link]
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Semicore Equipment. (2022). What is Plasma Enhanced Chemical Vapor Deposition (PECVD)?. [Link]
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United Protective Technologies. (n.d.). Plasma Enhanced Chemical Vapor Deposition (PECVD). [Link]
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Wikipedia. (n.d.). Synthesis of carbon nanotubes. [Link]
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IEEE Xplore. (n.d.). Metalorganic chemical vapor deposition for optoelectronic devices. [Link]
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NeuroQuantology. (2022). CHEMICAL VAPOR DEPOSITION (CVD): FUNDAMENTALS AND APPLICATIONS – A REVIEW. [Link]
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Wikipedia. (n.d.). Metalorganic vapour-phase epitaxy. [Link]
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Kintek Solution. (n.d.). Cvd Systems Common Problems And How To Solve Them. [Link]
- Physics. (n.d.). Synthesis of Carbon Nanotubes by Chemical Vapor Deposition (CVD).
- Oreate AI Blog. (2025). Understanding PVD, CVD, and ALD: The Art of Thin Film Deposition.
- (n.d.).
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Slideshare. (n.d.). Synthesis of Carbon nano-tubes: Chemical vapour deposition method. [Link]
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Wikipedia. (n.d.). Atomic layer deposition. [Link]
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ELETTRORAVA. (n.d.). Metalorganic Chemical Vapor Deposition - MOCVD. [Link]
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MDPI. (n.d.). A Review of Carbon Nanomaterials' Synthesis via the Chemical Vapor Deposition (CVD) Method. [Link]
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Sputtering Target. (2025). Chemical Vapor Deposition (CVD): Applications and Development. [Link]
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Semantic Scholar. (n.d.). Figure 1 from Metalorganic chemical vapor deposition for optoelectronic devices. [Link]
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Graphenea. (n.d.). CVD Graphene - Creating Graphene Via Chemical Vapour Deposition. [Link]
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MDPI. (n.d.). A Review on Sustainable Manufacturing of Ceramic-Based Thin Films by Chemical Vapor Deposition (CVD): Reactions Kinetics and the Deposition Mechanisms. [Link]
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VET. (2025). Why CVD Coating is Essential for Modern Industrial Applications. [Link]
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ACS Material. (2017). CVD Graphene: An Overview. [Link]
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PMC - NIH. (n.d.). Chemical vapor deposition of 2D materials: A review of modeling, simulation, and machine learning studies. [Link]
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PMC - PubMed Central. (n.d.). Chemical Vapour Deposition of Graphene—Synthesis, Characterisation, and Applications: A Review. [Link]
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DTIC. (n.d.). CVD Synthesis and Characterization of Graphene Thin Films. [Link]
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SilcoTek® Corporation. (2024). Chemical Vapor Deposition (CVD) Coating Benefits, Challenges, and Performance Capabilities. [Link]
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Scribd. (n.d.). CVD Reactor Types and Operations Guide. [Link]
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Durham E-Theses. (n.d.). CVD synthesis of graphene. [Link]
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Scribd. (n.d.). Solving Arcing Issues in CVD Processes. [Link]
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IGI Global. (n.d.). A Review on the Chemical Vapor Deposition Synthesis of 2D Materials and Their Applications. [Link]
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Korvus Technology. (n.d.). PVD vs CVD | 8 Important Things to Consider. [Link]
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TIB.eu. (n.d.). Solving arcing issues in CVD processes. [Link]
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SUGA Co., Ltd. (2024). Explanation of the principles of CVD (chemical vapor deposition). [Link]
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ESSCI. (n.d.). Chemical Vapour Deposition. [Link]
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ZYLAB. (2025). Applications of CVD Process in Porous Material Synthesis: Exploring MOFs and Nanocoating Technologies. [Link]
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Sputtering Target. (2025). What is Chemical Vapor Deposition (CVD)? The Ultimate Guide. [Link]
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Enigmatics. (n.d.). CVD Reactor Configurations. [Link]
- (n.d.). PVD vs. CVD: Understanding Thin-Film Deposition Techniques.
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Applied Materials. (n.d.). CVD. [Link]
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MKS Instruments. (n.d.). Thin Film Deposition Overview. [Link]
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Sputtering Target. (2023). CVD Technology's Impact on Semiconductor Thin Film Production. [Link]
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ResearchGate. (2012). Chemical Vapor Deposition: Fundamentals and Applications. [Link]
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AZoNano. (n.d.). Overcoming Issues in CVD Production of Graphene. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for silylation with 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support guide for optimizing silylation reactions using 1,2-Diethoxy-1,1,2,2-tetramethyldisilane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilicon reagent with the linear formula ((CH3CH2O)(CH3)2Si)2. Unlike common chlorosilanes or silyl amides, it is a disilane, meaning it possesses a silicon-silicon (Si-Si) bond. Its primary application in organic synthesis is as a silylating agent. It is notably used for the protection of functional groups like alcohols and in palladium-catalyzed cross-coupling reactions to form C-Si bonds, such as in the synthesis of aryldimethylsilanols.[1][2]
Q2: Why would I choose this disilane over a more common silylating agent like TBSCl or TMSCl?
While traditional silyl chlorides are highly effective, this compound offers unique advantages under specific conditions:
-
Milder Byproducts: The reaction with an alcohol produces ethanol as a byproduct, which is less corrosive and often easier to remove than the HCl or amine hydrochlorides generated from silyl chlorides.[3]
-
Unique Reactivity in Cross-Coupling: The Si-Si bond can be catalytically cleaved by transition metals like palladium, enabling reactions that are not possible with simple silyl halides.[1][4] This allows for the direct silylation of aryl halides.[1]
-
Potentially Higher Selectivity: The activation requirements for the Si-Si bond can sometimes lead to different or higher selectivity profiles compared to hyper-reactive silyl triflates or chlorides.[5]
Q3: What is required to activate the Si-Si bond for silylation of an alcohol?
Direct reaction of this disilane with an alcohol is typically very slow or does not occur. Activation of the Si-Si bond is necessary. This is usually achieved through:
-
Transition Metal Catalysis: Palladium and copper catalysts are effective for cleaving the Si-Si bond and promoting silylation, particularly in C-Si bond formation.[1][6]
-
Lewis Base Catalysis: While less common for disilanes than for silyl halides, certain Lewis bases may facilitate the reaction.
-
Electrochemical Methods: Recent research has demonstrated that electrochemical methods can drive the silylation of alcohols, suggesting that silyl ethers can be formed as key intermediates under reductive conditions.[7]
For most standard alcohol protection, a more direct silylating agent is often used. This disilane excels in specialized, metal-catalyzed applications.
Troubleshooting Guide
This section addresses common problems encountered during silylation reactions with this compound, focusing on palladium-catalyzed reactions as a primary application.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue and can stem from several sources. A logical diagnostic workflow is essential.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flow for low reaction conversion.
Potential Causes & Solutions
-
Inactive Catalyst:
-
Cause: The Palladium(0) active species may not have formed or has decomposed. The phosphine ligand may have oxidized.
-
Solution: Use a freshly opened bottle of the palladium source (e.g., Pd(OAc)2) and ligand (e.g., X-Phos).[8] Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
-
Inappropriate Base or Insufficient Amount:
-
Cause: The base is critical for the catalytic cycle. A weak or wet base will halt the reaction.
-
Solution: Use a strong, non-nucleophilic base like K3PO4 or Cs2CO3.[8] Ensure the base is thoroughly dried before use. Use a sufficient excess (typically 2-3 equivalents).
-
-
Presence of Moisture or Oxygen:
-
Poor Reagent Quality:
-
Cause: this compound can slowly degrade, especially if exposed to moisture.
-
Solution: Check the purity of the disilane by NMR if possible. If in doubt, use a new, unopened bottle from a reputable supplier.[1]
-
Problem 2: Formation of Side Products (e.g., Homocoupling, Reduction)
Potential Causes & Solutions
-
Aryl Halide Homocoupling:
-
Cause: This often occurs when the rate of oxidative addition of the aryl halide to Pd(0) is much faster than the subsequent reaction with the disilane.
-
Solution: Adjust the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress side reactions. Lowering the reaction temperature may also favor the desired pathway.
-
-
Protodesilylation (Loss of Silyl Group):
-
Cause: Trace amounts of acid or water can lead to the cleavage of the newly formed C-Si or O-Si bond, especially during workup.
-
Solution: Perform the workup under neutral or slightly basic conditions. A mild aqueous wash with NaHCO3 solution is recommended. Ensure the hydrolysis step, if intended to form a silanol, is performed under carefully controlled pH conditions.[1]
-
Problem 3: Difficult or Messy Workup
Potential Causes & Solutions
-
Formation of Siloxanes:
-
Cause: Excess disilane and silylated intermediates can hydrolyze during aqueous workup to form messy, insoluble polysiloxanes, making extraction and purification difficult.
-
Solution:
-
Quenching: Before aqueous workup, consider quenching excess disilane by adding a small amount of a fluoride source like TBAF (if compatible with your product) or by carefully adding a primary alcohol.
-
Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues before concentrating.[8] This can prevent emulsions during extraction.
-
-
Protocols & Data
General Protocol: Palladium-Catalyzed Silylation of an Aryl Bromide
This protocol is adapted from established methodologies for the formation of arylsilanes.[1][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)2 (0.05 mmol, 5 mol%)
-
X-Phos (or other suitable phosphine ligand) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K3PO4), anhydrous (3.0 mmol, 3.0 equiv)
-
Anhydrous DMF or Toluene (5 mL)
Procedure:
-
Preparation: Add the aryl bromide, Pd(OAc)2, X-Phos, and K3PO4 to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.
-
Addition of Reagents: Add the anhydrous solvent, followed by the this compound via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction for 6-24 hours. Monitor the progress by TLC or GC-MS by taking small, quenched aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove solids, washing the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale / Causality |
| Catalyst | Pd(OAc)2 / X-Phos | A robust system for cross-coupling; X-Phos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[8] |
| Base | K3PO4 (anhydrous) | Strong, non-nucleophilic base essential for the catalytic cycle; must be dry to prevent side reactions.[8] |
| Solvent | DMF, Toluene (anhydrous) | Aprotic polar (DMF) or nonpolar (Toluene) solvents are standard; must be anhydrous to prevent hydrolysis.[8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[9] |
References
-
Copper-Catalyzed Direct sp2 C–H Silylation of Arylamides Using Disilanes. Organic Letters, 2021.
-
Catalysts. Gelest, Inc.
-
Silylation. Wikipedia.
-
This compound 97%. Sigma-Aldrich.
-
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. MySkinRecipes.
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. CORE.
-
Disilane-bridged architectures: an emerging class of molecular materials. PMC.
-
Electrochemical Deoxygenative Silylation of Alcohols. PMC - NIH.
-
General Silylation Procedures. Gelest Technical Library.
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions (Alternate Source). University of Regensburg.
-
Disilanes used as silylation reagents in organic synthesis. ResearchGate.
-
Novel disilane chemistry: silyl radical catalyzed cyclo-trimerization of alkynes, synthesis of 1,4-disilacyclohexa-2,5-dienes and silicon hypercoordination studies. Semantic Scholar.
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal.
-
Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library.
-
When a good silylation protocol goes bad, what are the usual suspects? ResearchGate.
-
Supporting Information: Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed CH silacyclization of 2-iodobiphenyls. Angewandte Chemie.
-
Techniques for silylation. ResearchGate.
-
Electrochemical Deoxygenative Silylation of Alcohols. ChemRxiv.
-
This compound. PubChem.
-
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Benchchem.
-
This compound. PubChemLite.
-
This compound 97% (Alternate Source). Sigma-Aldrich.
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- 9. researchgate.net [researchgate.net]
side reactions and byproducts in 1,2-Diethoxy-1,1,2,2-tetramethyldisilane chemistry
Welcome to the technical support resource for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane (CAS 18419-84-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile silylating agent. Here, we address common experimental challenges, focusing on the causality behind side reactions and the logic of preventative measures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
This compound is primarily used in palladium-catalyzed reactions for the silylation of aryl halides, affording aryldimethylsilyl ethers.[1] The core of its reactivity lies in the cleavage of the Si-Si bond and its insertion into the aryl-halide bond. However, the ethoxy groups on the silicon atoms are susceptible to hydrolysis, and the Si-Si bond can undergo homolytic cleavage under thermal stress. Understanding these competing reactivity pathways is crucial for successful application.
Q2: What are the most common side reactions and byproducts I should be aware of?
The two most prevalent side reactions are hydrolysis and Si-Si bond cleavage .
-
Hydrolysis: The Si-OEt (silicon-ethoxy) bond is highly susceptible to cleavage by water, even trace atmospheric moisture. This initially forms silanols (Si-OH), which rapidly condense to form various siloxane and polysiloxane byproducts. These are often observed as insoluble white precipitates or oils. The lability of Si-O bonds is a well-documented phenomenon in organosilicon chemistry.[2]
-
Si-Si Bond Cleavage: While desirable in the intended catalytic cycle, premature or non-productive cleavage of the Si-Si bond can occur under thermal or photochemical stress.[3] This can lead to the formation of various silylene intermediates or radical species, which can engage in non-selective side reactions. Studies on analogous tetramethyldisilane compounds show that thermal decomposition can proceed via Si-Si bond fission.[4]
Q3: My reaction mixture turned cloudy and a white precipitate formed. What is happening?
This is a classic symptom of hydrolysis. The ethoxy groups on your disilane reagent are reacting with trace water in your solvent or on your glassware to form silanols. These silanols are unstable and undergo condensation to form insoluble polymeric siloxanes. This side reaction consumes your reagent and can complicate product purification. Similar hydrolysis issues are common with other alkoxysilanes like diethoxymethylsilane.[5]
Q4: I am observing multiple silicon-containing impurities in my final product via GC-MS or NMR. What are their likely identities?
Beyond the polysiloxanes from hydrolysis, you may be observing byproducts from Si-Si bond cleavage or redistribution reactions. Depending on your reaction conditions (e.g., high temperature, specific catalysts), you might see:
-
Ethoxydimethylsilane: Resulting from cleavage and subsequent hydrogen abstraction.
-
1,1,3,3-Tetramethyldisiloxane derivatives: Formed from the rearrangement and condensation of hydrolysis intermediates.[6]
-
Higher-order silanes: If silylene intermediates are formed, they can insert into other Si-Si or Si-C bonds.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Yield with Formation of Insoluble Material
| Symptom | Probable Cause (Causality) | Recommended Solution & Protocol |
| Reaction fails to proceed or gives very low yield. A white, gel-like precipitate or cloudy suspension is observed. | Hydrolysis of the Disilane Reagent. The Si-OEt bonds have reacted with moisture, leading to the formation of insoluble polysiloxanes. This depletes the active reagent from the reaction medium. | Implement Rigorous Anhydrous Technique. The key is to eliminate all sources of water. For similar moisture-sensitive silanes, strict anhydrous conditions are paramount.[5] See Protocol 1 for detailed steps. |
| The reaction starts but does not go to completion. | Gradual Reagent Decomposition. Moisture may be slowly entering the system over the course of the reaction (e.g., through a leaky septum or condenser). | Ensure System Integrity. Check all seals and joints. Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire reaction duration. |
Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen).
-
Solvent Purification: Use freshly distilled, anhydrous solvents. For ethers like THF, distill from sodium/benzophenone. For hydrocarbons like toluene, distill from calcium hydride. Store purified solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents in a glovebox or using Schlenk line techniques. Use dry, gas-tight syringes for all liquid transfers.
-
Inert Atmosphere: Before adding reagents, purge the assembled, cooled apparatus with inert gas for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler.
Issue 2: Complex Mixture of Byproducts and Difficult Purification
| Symptom | Probable Cause (Causality) | Recommended Solution & Protocol |
| NMR or GC-MS analysis shows multiple unidentified silicon-containing species. | Thermal Decomposition. The reaction temperature may be too high, causing homolytic cleavage of the Si-Si bond and subsequent side reactions. Pyrolysis of organosilanes is known to produce a complex mixture of products.[4][7] | Optimize Reaction Temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Screen temperatures in 10 °C increments to find the optimal balance. |
| Product is contaminated with persistent, oily, or greasy silicon-based impurities. | Formation of Soluble Siloxanes. Incomplete hydrolysis can lead to the formation of lower molecular weight, soluble siloxane oligomers which can be difficult to separate from the desired product due to similar polarity. | Purification Strategy. 1. Aqueous Workup: A careful aqueous wash can sometimes help by forcing the complete hydrolysis of remaining Si-OEt groups to insoluble polysiloxanes, which can then be removed by filtration. 2. Specialized Chromatography: Consider using fluorinated silica gel or treating the crude product with a scavenger resin designed to bind silanols before standard column chromatography. 3. Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be highly effective at removing non-volatile silicon polymers. |
Section 3: Visualized Workflows and Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired catalytic silylation pathway versus the undesirable hydrolysis side reaction.
Caption: Systematic troubleshooting for low reaction yield.
Section 4: References
-
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. (n.d.). eScholarship, University of California. [Link]
-
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. (n.d.). MySkinRecipes. [Link]
-
This compound | C8H22O2Si2. (n.d.). PubChem. [Link]
-
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | C6H18O2Si2. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Thermal and Photochemical Cleavage of SiSi Double Bond in Tetrasila-1,3-diene. (2025). ResearchGate. [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (n.d.). ResearchGate. [Link]
-
Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. (2025). NIH National Center for Biotechnology Information. [Link]
-
Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. (2025). ResearchGate. [Link]
-
The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine. (2025). ResearchGate. [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Decomposition Chemistry of Tetraethoxysilane. (n.d.). ResearchGate. [Link]
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LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Free Radical Research, 50(2), 195-205. [Link]
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Synthesis and applications of 1,2-diketones. (2025). ResearchGate. [Link]
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Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of. (n.d.). eScholarship, University of California. [Link]
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This compound. (n.d.). LookChem. [Link]
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Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Ludwig-Maximilians-Universität München. [Link]
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SYNTHESES. (n.d.). [Link]
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1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2. (n.d.). PubChem. [Link]
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Reactions of 1,2,4,5-tetrazines with S-nucleophiles. (2025). ResearchGate. [Link]
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How to remove impurities from diethyl ether?. (2016). ResearchGate. [Link]
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Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (n.d.). Google Patents.
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Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2012). Universidade de Lisboa. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Purification of Products from 1,2-Diethoxy-1,1,2,2-tetramethyldisilane Reactions
Welcome to the technical support center for purification methodologies related to reactions involving 1,2-Diethoxy-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of products derived from this compound.
Q1: What are the typical impurities I can expect in my reaction mixture?
A1: The impurities largely depend on the specific reaction, but common contaminants include:
-
Unreacted this compound: This is often present if the reaction has not gone to completion.
-
Siloxane byproducts: Hydrolysis of the starting material or product can lead to the formation of various linear and cyclic siloxanes.[1][2] These are formed through the condensation of silanol intermediates.
-
Ethanol: As a byproduct of hydrolysis or other reactions involving the ethoxy groups.
-
Catalyst residues: If a catalyst was used in the reaction, it may need to be removed.
-
Solvent: The reaction solvent will be a major component of the crude mixture.
Q2: Is this compound sensitive to water?
A2: Yes, the Si-O-C bond in this compound is susceptible to hydrolysis, especially in the presence of acid or base catalysts. This reaction produces ethanol and silanol intermediates, which can then self-condense to form siloxane oligomers.[1] Therefore, it is crucial to use anhydrous conditions if the integrity of the diethoxydisilane structure is to be maintained in the final product.
Q3: What are the primary purification techniques for products from these reactions?
A3: The most common and effective purification methods include:
-
Fractional Distillation: Ideal for separating compounds with different boiling points, such as the desired product from unreacted starting material or lower-boiling siloxanes.[3][4]
-
Column Chromatography: Useful for separating compounds based on polarity. Reversed-phase HPLC can be particularly effective for organosilicon compounds.[5][6]
-
Liquid-Liquid Extraction: Can be used to remove certain impurities, for example, washing with water to remove ethanol or using a nonpolar solvent to extract the desired product from an aqueous phase.[3]
-
Acid Washing: This technique can be employed to remove metallic impurities.[7]
Q4: How can I monitor the purity of my product?
A4: Several analytical techniques can be used:
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile organosilicon compounds and separating isomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Helps to confirm the molecular weight of the desired product and identify byproducts.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during the purification process.
Problem 1: My final product is contaminated with residual siloxanes.
Causality: Siloxane contamination often arises from unintentional hydrolysis of the starting material or the product during the reaction or workup. The presence of moisture can lead to the formation of Si-OH groups, which readily condense to form Si-O-Si linkages.[1]
Solution Workflow:
Caption: Troubleshooting workflow for siloxane removal.
Detailed Protocols:
-
Fractional Distillation:
-
Setup: Assemble a fractional distillation apparatus. A spinning band distillation column can be particularly effective for separating components with close boiling points.[9]
-
Vacuum: Apply a vacuum to reduce the boiling points of the compounds and prevent thermal decomposition. The boiling point of this compound is 84 °C at 50 mmHg.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect fractions at different temperature ranges. Monitor the refractive index or run GC analysis on the fractions to identify the desired product.
-
-
Column Chromatography:
-
Stationary Phase Selection: For many organosilanes, standard silica gel can be effective.[10] However, the silanol groups on the silica surface can sometimes react with alkoxysilanes.[6] In such cases, a less reactive stationary phase or reversed-phase chromatography may be preferable.[5]
-
Eluent System: A non-polar eluent system, such as a hexane/ethyl acetate mixture, is often a good starting point.[10] A small percentage of ethanol (1-2%) can sometimes be added to the eluent to improve the separation of organoalkoxysilanes.[6]
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column and collect fractions.
-
Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.
-
Problem 2: The yield of my desired product is low after purification.
Causality: Low yields can result from product decomposition during purification, incomplete reactions, or mechanical losses. Organosilicon compounds, particularly those with reactive functional groups, can be sensitive to the purification conditions.
Solution Workflow:
Caption: Workflow for addressing low product yield.
Recommendations:
-
Analyze the Crude Mixture: Before attempting purification, analyze the crude reaction mixture to confirm the presence of the desired product and estimate its proportion. This will help determine if the issue is with the reaction itself or the purification step.
-
Milder Distillation Conditions: If using distillation, employ a high vacuum to lower the required temperature, thus minimizing thermal degradation.
-
Passivation of Glassware: For sensitive compounds, treating glassware with a silylating agent can help to cap reactive silanol groups on the glass surface.
-
Avoid Acidic or Basic Conditions: Unless intentionally part of the workup, avoid contact with strong acids or bases which can catalyze the decomposition or rearrangement of organosilicon compounds.
Problem 3: My product appears to be decomposing on the silica gel column.
Causality: The acidic nature of standard silica gel can lead to the degradation of sensitive organosilicon compounds, particularly those containing alkoxy or other labile groups.[6]
Solutions:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in a solvent like ethyl acetate.
-
Add a small amount of a base, such as triethylamine (typically 1% by volume of the solvent).
-
Stir the slurry for a short period, then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Can be a good alternative to silica gel.
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase where separation is based on hydrophobicity.[5] It is generally less reactive towards organosilanes.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₂₂O₂Si₂ | 206.43[11] | 84 @ 50 mmHg |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 101 |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 175-176 |
Section 3: Concluding Remarks
The successful purification of products from reactions involving this compound hinges on a sound understanding of the potential side reactions and the chemical properties of organosilicon compounds. By anticipating common impurities and selecting the appropriate purification technique, researchers can significantly improve the purity and yield of their target molecules. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization of the purification protocol.
References
-
ResearchGate. Organosilanes used in the preparation of chemically bonded stationary phases. Available from: [Link]
-
MDPI. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available from: [Link]
-
Gelest, Inc. Separation Science. Available from: [Link]
-
IEEE Xplore. Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Available from: [Link]
-
MDPI. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Available from: [Link]
-
ResearchGate. (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available from: [Link]
-
ACS Publications. Gas-chromatographic separation of chlorosilanes, methylcholorosilanes, and associated siloxanes. Available from: [Link]
-
UNT Digital Library. Synthesis of organosilicon compounds. Available from: [Link]
-
Wikipedia. Fractional distillation. Available from: [Link]
-
YouTube. How To Purify Silicone Polymers? - Chemistry For Everyone. Available from: [Link]
-
Michigan State University. Organosilane Chemistry. Available from: [Link]
-
SpringerLink. Purification of silicone oils for fluid experiments. Available from: [Link]
-
Silicones Europe. Chemistry - Distillation. Available from: [Link]
- Google Patents. Siloxane purification - EP0543665A1.
-
PubChem. This compound. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schatzlab.gatech.edu [schatzlab.gatech.edu]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in palladium-catalyzed reactions. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you enhance reaction yields and achieve reproducible results.
Foundational Concepts: Understanding the Role of the Disilane
This compound serves a critical and specific function in modern cross-coupling chemistry: it is primarily employed as an in situ reducing agent. The goal is to efficiently generate the catalytically active Pd(0) species from a more stable and easily handled Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.).[1] The generation of the active catalyst is a key step that is common to a vast number of palladium-catalyzed processes, including cross-coupling and C-H activation reactions.[2][3]
Mechanism of Pd(II) Reduction: The Si-Si bond in the disilane is susceptible to cleavage and acts as the reducing agent. It reduces the Pd(II) center to Pd(0), which can then enter the catalytic cycle. This in situ generation is often preferred because many Pd(0) complexes, like Pd(PPh₃)₄, can be sensitive to air and have a limited shelf life.
Frequently Asked Questions (FAQs)
Q1: Why use this compound over other reducing agents? A: This disilane offers a mild and effective method for generating the active Pd(0) catalyst. Unlike some other reductants (e.g., hydrazines, borohydrides), its byproducts are typically volatile or inert siloxanes, which often simplify reaction workup and purification. Its performance can be highly reproducible when handled correctly.
Q2: What is the stability and proper handling procedure for this reagent? A: this compound is a flammable liquid and is sensitive to moisture.[4] It reacts with water and moisture in the air, which can lead to the liberation of ethanol and decomposition of the reagent.[5] For optimal performance and safety, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and handled using anhydrous techniques.[5]
Q3: Can this reagent be used in any palladium-catalyzed reaction? A: While broadly applicable, its efficacy is most pronounced in reactions that rely on the in situ formation of a Pd(0) catalyst from a Pd(II) source, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[6] The compatibility with specific ligands, substrates, and solvents should always be considered and optimized.
Troubleshooting Guide: Low Yield & Reaction Failures
Low yields are a common challenge in palladium-catalyzed reactions.[7] This section addresses specific problems you might encounter when using this compound.
Problem 1: My reaction yield is low or zero, with starting material remaining.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inefficient Pd(II) Reduction | The primary role of the disilane is to generate Pd(0). If this step is inefficient, the catalytic cycle cannot begin. This can be due to poor quality disilane (hydrolyzed) or insufficient quantity. | 1. Verify Reagent Quality: Ensure the disilane is fresh and has been stored under inert gas. If in doubt, use a newly opened bottle. 2. Optimize Stoichiometry: Increase the equivalents of the disilane incrementally (e.g., from 1.1 eq to 1.5 eq) to ensure complete reduction. |
| Catalyst Poisoning or Deactivation | The active Pd(0) species is sensitive to oxygen.[7] Trace oxygen can re-oxidize it to inactive Pd(II). Furthermore, certain functional groups (e.g., unprotected pyridines, some sulfur-containing groups) can coordinate too strongly to the palladium center, inhibiting catalysis.[7] | 1. Improve Inert Atmosphere: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 min). Maintain a positive pressure of inert gas throughout the reaction setup and duration. 2. Substrate Purity: Purify substrates to remove potential inhibitors. |
| Ligand Degradation | Phosphine ligands, commonly used in these reactions, are susceptible to oxidation (forming phosphine oxides), which renders them ineffective at stabilizing the Pd(0) center and facilitating the catalytic cycle.[8] | 1. Handle Ligands Under Inert Gas: Use a glovebox for weighing and adding sensitive ligands. 2. Choose Robust Ligands: For challenging couplings, consider air-stable Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Problem 2: I'm observing palladium black formation.
The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[8] The active, monomeric L-Pd(0) species has aggregated into inactive, bulk palladium metal.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Ligand | An inadequate ligand-to-palladium ratio leaves the Pd(0) center coordinatively unsaturated and unstable, leading to aggregation. This is especially common with bulky, monodentate phosphine ligands.[8] | 1. Increase Ligand Ratio: For monodentate ligands, a 2:1 or even 4:1 ligand-to-palladium ratio may be necessary. For bidentate ligands, a 1.1:1 to 1.2:1 ratio is typical. Screen different ratios to find the optimum. |
| High Reaction Temperature | While heat increases reaction rates, excessively high temperatures can accelerate the rate of catalyst decomposition, especially for less thermally stable catalyst systems.[7] | 1. Optimize Temperature: Run a temperature screen to find the minimum temperature required for efficient reaction. Start lower and incrementally increase. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the "naked" and unstable Pd(0) species increases, making aggregation more likely. | 1. Use a More Active Precursor: Consider a more easily activated Pd(II) precursor or a pre-formed Pd(0) source if in situ reduction proves problematic. 2. Change Ligand: Switch to a more electron-rich ligand to accelerate the oxidative addition step. |
Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for in situ Catalyst Generation and Suzuki-Miyaura Coupling
This protocol provides a representative workflow for a Suzuki-Miyaura coupling reaction using this compound for catalyst activation.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Aryl boronic acid (1.2 mmol, 1.2 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
Anhydrous, degassed Toluene (5 mL)
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), the aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Causality: Adding all solid reagents to the flask first under ambient conditions is acceptable, but the subsequent steps must be under an inert atmosphere to protect the catalyst once it is formed.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Finally, add the this compound (1.1 mmol) dropwise via syringe.
-
Causality: The disilane is added last to ensure that the palladium and ligand have formed a complex in solution, promoting a clean reduction to the active L-Pd(0) species.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This workflow illustrates the logical sequence for ensuring efficient catalyst activation and subsequent reaction.
Caption: Standard experimental workflow for Pd-catalyzed coupling.
References
-
Johansson Seechurn, C. C., Sperger, T., & Colacot, T. J. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. [Link][2][3]
-
Chemical & Engineering News. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. [Link]
-
de Vries, J. G. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link][6]
-
Gelest. (n.d.). Safety Data Sheet for SIT8187.2. Amazon AWS. [Link][5]
-
Reddit User Discussion. (2022). Formation of palladium black during Suzuki coupling. Reddit. [Link][8]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
Sources
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 4. 1,2-二乙氧基-1,1,2,2-四甲基二硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
effect of catalyst choice on the reactivity of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Technical Support Center: 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalytic applications of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 18419-84-6) is an organosilicon reagent featuring a silicon-silicon (Si-Si) single bond flanked by two ethoxy groups.[1] This structure makes it a valuable precursor for introducing dimethylsilyl moieties into organic molecules. Its primary application lies in transition-metal-catalyzed cross-coupling and addition reactions. A notable use is the palladium-catalyzed silylation of aryl bromides, which, after a simple hydrolysis step, yields synthetically useful aryldimethylsilanols.[2]
Q2: What is the fundamental mechanism for the catalytic activation of the Si-Si bond in this reagent?
The reactivity of this compound hinges on the activation of its relatively weak Si-Si bond by a transition metal catalyst. The most common mechanism, particularly for platinum-group metals like palladium and platinum, involves the insertion of a low-valent metal center directly into the Si-Si bond.[3][4] This "oxidative addition" step forms a bis(silyl)metal complex, which is the key reactive intermediate that participates in subsequent steps like insertion or reductive elimination to form the desired C-Si bond and regenerate the active catalyst.[3][5]
Q3: Which catalysts are most commonly used for C-Si bond formation with this disilane, and for what types of reactions?
The choice of catalyst is paramount as it dictates the reaction scope, efficiency, and selectivity. Different metals excel in different transformations. The table below summarizes the most common catalyst classes and their primary applications with disilanes.
| Catalyst Family | Common Precursors | Primary Applications & Substrates | Key Outcomes & Selectivity |
| Palladium (Pd) | Pd(PPh₃)₄, Pd₂(dba)₃ | Cross-coupling with aryl/vinyl halides & triflates.[3][6][7] | Efficient formation of aryl-Si and vinyl-Si bonds.[2] |
| Platinum (Pt) | Karstedt's catalyst, Speier's catalyst | Hydrosilylation of alkenes and alkynes.[8][9] | High catalytic activity, typically yielding anti-Markovnikov products.[10][11] |
| Rhodium (Rh) | [Rh(cod)Cl]₂, Wilkinson's catalyst | Disilylation of alkynes, C-H silylation of arenes.[12][13][14] | Can provide unique selectivity, such as trans-disilylation of alkynones.[12][15] |
| Copper (Cu) | CuI, Cu(OAc)₂ with ligands | Ring-opening silylation, hydrosilylation of dienes.[16][17] | Cost-effective alternative to noble metals; useful for specific functional group transformations.[18] |
| Iron (Fe) | Fe(acac)₃, Fe₂(CO)₉ | Hydrodisilylation of alkynes. | Unique ability to suppress undesired Si-Si bond cleavage, a common side reaction with Pt/Rh.[19] |
Q4: Why is catalyst choice so critical for preventing side reactions?
The Si-Si bond has a lower bond dissociation energy (approx. 230 kJ/mol) than the Si-H bond (approx. 323 kJ/mol).[19] This makes the Si-Si bond susceptible to undesired cleavage, especially under harsh conditions or with highly reactive catalysts like platinum and rhodium, leading to complex product mixtures.[19] Furthermore, the ethoxy groups are labile to hydrolysis. Trace moisture can react with the starting material or silylated intermediates, leading to the formation of silanols and subsequent condensation into polymeric siloxane byproducts, which manifest as insoluble white precipitates or gels.[20] A well-chosen catalyst operates under mild conditions, selectively activating the Si-Si bond for the desired transformation while minimizing these side pathways.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: The reaction shows low or no conversion of the starting material.
-
Possible Cause 1: Catalyst Inactivity. The catalyst precursor may require activation, or the active catalytic species may not have formed correctly. Palladium(0) species, for instance, are sensitive to oxidation.
-
Solution: Ensure you are using a reliable source of catalyst. For Pd-catalyzed reactions, using a ligand like triphenylphosphine with a Pd(II) precursor can facilitate in situ reduction to the active Pd(0) state. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere.
-
-
Possible Cause 2: Catalyst Poisoning. Substrates, reagents, or solvents may contain impurities (e.g., sulfur compounds, excess water) that bind to the metal center and inhibit catalysis.
-
Solution: Purify solvents and reagents prior to use. Ensure the substrate is free from potential catalyst poisons. Running the reaction under strictly anhydrous and inert conditions (N₂ or Ar) is crucial.[20]
-
-
Possible Cause 3: Incorrect Reaction Temperature. The activation energy for the catalytic step may not be met.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Some reactions, particularly C-H activations, may require elevated temperatures.
-
Problem 2: A white precipitate or gel forms during the reaction or workup.
-
Possible Cause: Hydrolysis. This is the most common cause. The ethoxy groups on the silicon atoms are highly susceptible to cleavage by water, leading to the formation of silanols. These silanols readily condense to form insoluble polysiloxane networks.[20][21]
-
Solution A (Prevention): Employ rigorous anhydrous techniques. Use freshly distilled, dry solvents. Dry all glassware in an oven and cool under an inert atmosphere. Handle all reagents, including the disilane, under nitrogen or argon using Schlenk techniques or in a glovebox.
-
Solution B (Mitigation): If hydrolysis occurs during aqueous workup, minimize contact time and use buffered or pH-optimized solutions where appropriate. Denmark et al. describe specific pH conditions for the controlled hydrolysis of silyl ethers to silanols without forming extensive polymers.[2]
-
Problem 3: The reaction yields a complex mixture of products, including other silanes.
-
Possible Cause 1: Si-Si Bond Scrambling/Cleavage. Highly active or non-selective catalysts, particularly those used at high temperatures, can promote cleavage of the Si-Si bond, leading to various silylated byproducts.[19]
-
Solution: Lower the reaction temperature and catalyst loading. If the problem persists, consider switching to a different metal. For instance, iron-based catalysts have demonstrated a unique ability to promote desired reactivity while suppressing Si-Si bond cleavage in certain alkyne functionalizations.[19]
-
-
Possible Cause 2: Disproportionation. In the presence of certain catalysts or bases, the disilane can undergo redistribution of its substituents, leading to a mixture of silane products.[20]
-
Solution: Avoid strong base catalysts if disproportionation is observed. Screen for a neutral, well-defined catalyst system and run the reaction at the lowest effective temperature.
-
Problem 4: Poor or unexpected regioselectivity in an addition reaction (e.g., hydrosilylation).
-
Possible Cause: Incorrect Catalyst/Ligand System. Regioselectivity in hydrosilylation (Markovnikov vs. anti-Markovnikov) is dictated by the catalyst and its ligand sphere.[22] Platinum catalysts like Karstedt's catalyst generally provide high anti-Markovnikov selectivity.[9][10]
-
Solution: Consult the literature for catalyst systems known to provide the desired regioselectivity for your specific substrate class. The choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the outcome.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Silylation of 4-Bromoanisole
This protocol describes the synthesis of (4-methoxyphenyl)dimethylsilylethoxide, a precursor to (4-methoxyphenyl)dimethylsilanol, adapted from literature procedures.[2]
Materials:
-
This compound (97%)[2]
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃), 1M in toluene
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.01 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: Add anhydrous toluene, followed by the tri-tert-butylphosphine solution (0.04 equiv). Stir the mixture at room temperature for 15 minutes. The solution should change color, indicating ligand exchange and catalyst formation.
-
Reagent Addition: Add 4-bromoanisole (1.0 equiv) to the flask, followed by this compound (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by GC-MS or TLC by periodically taking aliquots under an inert atmosphere. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (4-methoxyphenyl)dimethylsilylethoxide.
General Catalytic Cycle for Disilane Activation
Caption: Generalized catalytic cycle for the activation of a disilane by a transition metal.
References
- He, T., Liu, L. C., Guo, L., Li, B., Zhang, Q. W., & He, W. (2018). Rhodium-Catalyzed Intermolecular trans-Disilylation of Alkynones with Unactivated Disilanes.
- ResearchGate. (n.d.). Rhodium‐catalyzed silylation of arenes with disilanes by using pyridine...
- Zhang, P., et al. (n.d.). Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view. Dalton Transactions.
- Yoshida, H., Nakano, S., Mukae, M., & Ohshita, J. (2008). Palladium-Catalyzed Disilylation of o-Quinodimethanes: Synthesis of 9- and 10-Membered Disilacarbocycles. Organic Letters, 10(20), 4449-4452.
- The palladium-catalysed reaction of disilanylstannanes with alkynes. (n.d.).
- He, T., et al. (2018).
- Kusukawa, T., Kabe, Y., Nestler, B., & Ando, W. (n.d.). Palladium-Catalyzed Disilane Metathesis Reactions of 1,2-Disilacyclobutanes. Organometallics.
- Copper-Catalyzed Ring-Opening Silylation of Benzofurans with Disilane. (2018).
- Synthesis of a Copper Silyl Complex by Disilane Activ
- Michalczyk, M. J., Calabrese, J. C., Recatto, C. A., & Fink, M. J. (1992). Reaction of disilanes with a cis-platinum dihydride: novel platinum complexes with terminal disilanyl groups and bridging disilene ligands. Journal of the American Chemical Society.
- Wang, Z. L., et al. (2021).
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (n.d.).
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (n.d.).
- Platinum Catalysts Used in the Silicones Industry. (n.d.). Scilit.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
- Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilyl
- Gurmessa, G., & Girija, S. (n.d.). Rhodium-catalyzed reaction of α-diazoarylphosphonates with silanes.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (n.d.). Journal of the American Chemical Society.
- Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. (2021). Girolami Group Website - University of Illinois.
- Denmark, S. E., et al. (2003). Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols. Organic letters, 5(19), 3483-3486.
- Disilane-bridged architectures: an emerging class of molecular m
- Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen Atom Transfer Reactions Using a Chromium P4 Macrocycle. (2018). PNNL.
- Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. (n.d.). PubMed Central.
- Dramatic Catalytic Activation of Kinetically Inert Disilane Hydrolysis in Metallic Iron Particulate via Barrierless Chemical Dissociation: First-Principles Study. (2021).
- Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. (2021). Yonsei University.
- Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (n.d.). No Source Found.
- Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. (2017). stoltz2.caltech.edu.
- Silylation Reactions on Nanoporous Gold via Homolytic Si-H Activation of Silanes. (n.d.). No Source Found.
- Ionic and Neutral Mechanisms for C−H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide. (2017). stoltz2.caltech.edu.
- Karmel, C. (n.d.).
- This compound. (n.d.). PubChem.
- Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. (n.d.). OUCI.
- Side reactions of Diethoxymethylsilane and how to minimize them. (n.d.). Benchchem.
- Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. (2021). PubMed Central.
- Performance of different catalysts with Diethoxymethylsilane in hydrosilyl
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Technical Support Center: Managing the Moisture Sensitivity of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support center for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this highly moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable reagent in organic synthesis, notably utilized in palladium-catalyzed reactions for the formation of silicon-carbon bonds. Its utility, however, is intrinsically linked to its high sensitivity to moisture. The ethoxy groups are susceptible to hydrolysis, which can lead to the formation of silanols and siloxanes, ultimately impacting the reagent's reactivity and the outcome of your experiment. This guide provides a comprehensive overview of the challenges associated with the moisture sensitivity of this compound and offers practical solutions to mitigate these issues.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value |
| Chemical Formula | C8H22O2Si2 |
| Molecular Weight | 206.43 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 84 °C at 50 mmHg |
| Density | 0.836 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 |
| Flash Point | 42 °C (107.6 °F)[2] |
| CAS Number | 18419-84-6[1] |
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured in a question-and-answer format to directly address the most common challenges encountered when working with this compound.
Issue 1: My reaction is sluggish, or the yield is significantly lower than expected.
Potential Cause: The primary suspect is the degradation of the this compound reagent due to hydrolysis. Exposure to atmospheric moisture, or the use of wet solvents or glassware, can rapidly decompose the reagent.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your reaction, it is crucial to ensure the quality of your this compound. A simple way to do this is by taking a small aliquot and analyzing it by ¹H NMR. The presence of broad peaks or unexpected signals in the siloxane region may indicate hydrolysis.
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed, anhydrous-grade bottles.
-
Proper Handling Technique: Use of standard Schlenk line or glovebox techniques is highly recommended when handling this reagent.[3] This minimizes exposure to atmospheric moisture.
Issue 2: I observe the formation of a white precipitate or cloudiness in my reaction mixture.
Potential Cause: The formation of a precipitate is a strong visual indicator of the hydrolysis of this compound. The initial hydrolysis product, a silanol, can further condense to form insoluble polysiloxanes.
Troubleshooting Steps:
-
Immediate Action: If you observe a precipitate, it is likely that a significant portion of your reagent has decomposed. At this point, it is often best to stop the reaction and start over with fresh, dry reagents and solvents.
-
Preventative Measures: To prevent this from happening in the future, pay meticulous attention to anhydrous techniques. Purge your reaction vessel with an inert gas before adding any reagents. Use septa and cannulas for liquid transfers to maintain an inert atmosphere.[3]
Issue 3: My NMR spectrum shows unexpected peaks, and I suspect my product is contaminated with silicon-based impurities.
Potential Cause: Incomplete reactions or hydrolysis of the silylating agent can lead to a mixture of the desired product and various siloxane byproducts. These byproducts can complicate purification and analysis.
Analytical Approach to Identification:
-
¹H NMR Spectroscopy: The hydrolysis of this compound will result in the formation of ethanol and silanols, which can then condense. Look for the characteristic quartet and triplet of ethanol. The methyl groups on the silicon atoms of the parent compound will have a specific chemical shift. Upon hydrolysis and condensation, new signals corresponding to different siloxane environments will appear, often as broad singlets. For instance, the methyl protons of 1,1,3,3-tetramethyldisiloxane appear around -0.02 ppm.[1]
-
²⁹Si NMR Spectroscopy: This is a powerful tool for identifying different silicon environments. The chemical shift of the silicon atoms in this compound will be distinct from the shifts of silicon atoms in its hydrolysis products (silanols and siloxanes). For example, the ²⁹Si NMR chemical shift for 1,1,3,3-tetramethyldisiloxane is around 5.57 ppm.[1]
Purification Strategies:
-
Aqueous Workup: Careful aqueous workup can sometimes be used to remove water-soluble byproducts. However, be mindful that the desired product may also be sensitive to hydrolysis.
-
Chromatography: Flash column chromatography on silica gel is often effective for separating the desired product from nonpolar siloxane impurities. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
Diagram: The Hydrolysis Pathway of this compound
Caption: Hydrolysis and subsequent condensation of the reagent.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from sources of ignition. Use of a Sure/Seal™ bottle is highly recommended to ensure a moisture-free environment.
Q2: What solvents are compatible with this compound?
A2: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and hexane are generally compatible.[4] It is crucial to ensure that these solvents are rigorously dried before use. Protic solvents like alcohols should be avoided unless they are a part of the reaction, as they can react with the silylating agent.
Q3: What are the key safety precautions when working with this reagent?
A3: this compound is a flammable liquid.[2] Keep it away from heat, sparks, and open flames. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
Q4: Can I use this reagent for reactions that are not palladium-catalyzed?
A4: Yes, while it is commonly used in palladium-catalyzed cross-coupling reactions, it can also be used as a silylating agent for the protection of alcohols and other functional groups in various organic transformations.
Experimental Protocol: Palladium-Catalyzed Silylation of an Aryl Bromide
This protocol is adapted from the work of Denmark et al. and demonstrates a typical application of this compound.
Objective: To synthesize an aryldimethylsilyl ether via a palladium-catalyzed reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(dba)₂ (0.02 mmol)
-
2-(Dicyclohexylphosphino)biphenyl (0.04 mmol)
-
Potassium phenoxide (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times.
-
Reagent Addition: Under a positive pressure of argon, the Schlenk flask is charged with Pd(dba)₂, 2-(dicyclohexylphosphino)biphenyl, and potassium phenoxide.
-
Solvent and Substrate Addition: Anhydrous toluene is added via cannula, followed by the aryl bromide and this compound.
-
Reaction: The reaction mixture is heated to 80°C and stirred under argon. The progress of the reaction is monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Diagram: Anhydrous Reaction Setup
Caption: A standard setup for performing a reaction under anhydrous conditions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of disiloxanes via dehydrogenative coupling of silanols and hydrosilanes". [Link]
-
Gelest. Applying a Silane Coupling Agent. [Link]
-
Defense Technical Information Center. Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. [Link]
-
American Chemical Society. Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif. [Link]
-
ResearchGate. Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. [Link]
-
Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
YouTube. How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
PubChem. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]
-
Cole-Parmer. Chemical Compatibility Chart. [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Sterlitech. Chemical Compatibility Chart. [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
-
MDPI. Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
MDPI. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. [Link]
-
National Institutes of Health. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. [Link]
-
Reddit. Formation of palladium black during Suzuki coupling. [Link]
-
Bentham Science. Palladium-Catalyzed Reactions on 1,2-Diazines. [Link]
Sources
Technical Support Center: Troubleshooting Guide for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane Reaction Scale-Up
Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, chemists, and process development professionals who are scaling up reactions involving 1,2-diethoxy-1,1,2,2-tetramethyldisilane. As a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions to form valuable aryldimethylsilanols, its successful application at scale hinges on a nuanced understanding of its reactivity and handling requirements[1].
Scaling a reaction is rarely a linear amplification of a lab-scale procedure. Issues that are insignificant in a 100 mL flask can become process-limiting in a 20 L reactor. This is primarily due to fundamental changes in mass and heat transfer dynamics[2][3]. This guide moves beyond simple procedural steps to address the underlying chemical principles, empowering you to anticipate, diagnose, and solve common scale-up challenges.
Section 1: Pre-Reaction & Reagent Qualification
The success of a scaled-up reaction is often determined before the first reagent is even added to the vessel. This section addresses the critical upfront work required to prevent common failures.
Q1: My scaled-up reaction resulted in a low yield and a significant amount of white, insoluble precipitate. This wasn't a major issue on the bench. What is the likely cause?
A1: The most probable culprit is hydrolysis . The white precipitate is almost certainly a mixture of silanols and polymeric polysiloxanes.
Causality: this compound, like most alkoxysilanes, is highly sensitive to moisture[4]. The ethoxy groups (Si-OEt) can be hydrolyzed by water to form silanol groups (Si-OH). These silanols are unstable and readily condense with each other to form stable, but often insoluble, siloxane polymers (Si-O-Si).
On a small scale, incidental moisture from glassware or the atmosphere might cause a negligible amount of byproduct. When scaling up:
-
Increased Surface Area: Larger reactors have a greater internal surface area, which can adsorb more atmospheric moisture before the reaction begins.
-
Longer Timelines: Charging a multi-liter reactor and executing the reaction takes significantly longer, increasing the window of opportunity for atmospheric moisture to contaminate the system[2].
This side reaction consumes your starting material and generates byproducts that can complicate purification, leading to the observed low yield and precipitation.
Caption: Troubleshooting workflow for low yield and precipitate.
Q2: What constitutes a robust protocol for ensuring anhydrous conditions when working with multi-liter volumes?
A2: A multi-faceted approach is required, focusing on glassware, solvents, and reagents, as well as their handling.
Experimental Protocol: Establishing Anhydrous Scale-Up Conditions
-
Glassware Preparation:
-
Ensure the reactor and any addition funnels or condensers are meticulously clean and free of residues.
-
For glass reactors, oven-drying at >120 °C for at least 12 hours is standard.
-
Assemble the reactor hot under a stream of dry, inert gas (Argon or Nitrogen). Allow it to cool completely to room temperature under positive inert gas pressure. This "breathing" prevents atmospheric moisture from being drawn into the vessel as it cools.
-
-
Solvent Dehydration & Transfer:
-
Never assume a commercial "anhydrous" solvent is sufficiently dry for a sensitive, large-scale reaction. It's best practice to dry and deoxygenate solvents in-house.
-
Utilize a solvent purification system (packed columns of activated alumina) or distill from an appropriate drying agent.
-
Transfer the dried solvent to the reactor via cannula under positive inert gas pressure. Avoid pouring, which introduces atmospheric contaminants.
-
-
Reagent Handling:
-
Handle this compound and any other moisture-sensitive reagents under an inert atmosphere.
-
Use syringe techniques for liquid transfers or, for larger volumes, cannula transfers.
-
Ensure any solid reagents are dried in a vacuum oven and stored in a desiccator or glovebox.
-
Data Presentation: Recommended Anhydrous Solvent Specifications
| Solvent | Recommended Drying Agent | Target Water Content (Karl Fischer) | Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone ketyl | < 30 ppm | The deep blue/purple color of the ketyl is a reliable indicator of dryness. |
| Toluene | Calcium Hydride (CaH₂) | < 30 ppm | Reflux over CaH₂ followed by distillation. |
| Diethyl Ether | Sodium / Benzophenone ketyl | < 50 ppm | Prone to peroxide formation; test and purify if necessary[5]. |
| Dioxane | Sodium / Benzophenone ketyl | < 30 ppm | Similar to THF. |
Q3: My crude reaction analysis (e.g., GC-MS or NMR) shows several unexpected silane byproducts, not just the hydrolyzed species. What could be happening?
A3: You are likely observing the results of disproportionation , also known as redistribution.
Causality: Under certain conditions, such as high temperatures or the presence of specific catalysts (e.g., strong bases, some transition metals), the substituents on the silicon atoms can "scramble" or redistribute[4]. For your disilane, this could lead to a complex mixture of products. For example, an ethoxy group and a methyl group could swap positions between two molecules.
This side reaction is detrimental because it consumes your starting material to form a host of new, often difficult-to-separate impurities, lowering the overall process efficiency.
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest effective temperature. Every 10 °C increase can significantly accelerate side reactions.
-
Catalyst Screening: If using a catalyst, screen alternatives. A less Lewis-acidic or basic catalyst may prevent disproportionation.
-
Order of Addition: Carefully consider the order in which reagents are added. Sometimes, pre-mixing a catalyst with one substrate before adding the disilane can prevent undesirable interactions.
Section 2: Reaction Execution & Monitoring
Even with perfect preparation, the dynamics of a large-volume reaction present unique challenges.
Q4: I'm observing a dangerous exotherm during reagent addition at scale, which was manageable on the bench. How do I control it?
A4: This is a classic and critical scale-up challenge rooted in the principles of heat transfer.
Causality: The heat generated by a reaction is proportional to its volume (a cubic function, r³), while the ability to dissipate that heat is proportional to the surface area of the reactor (a square function, r²)[2]. As you scale up, the reaction generates heat much faster than the reactor can remove it, leading to a rapid temperature increase, or "exotherm." Uncontrolled exotherms can cause solvent to boil, degrade products, and create a severe safety hazard[3].
Data Presentation: Heat Management Strategies for Scale-Up
| Strategy | Mechanism | Implementation Notes |
| Slow Controlled Addition | Limit the rate of reaction by limiting the concentration of the added reagent. | Use a syringe pump for precise, slow addition. For multi-liter additions, use a calibrated peristaltic or diaphragm pump. |
| Jacketed Reactor | Increase heat removal efficiency with a circulating coolant. | Use a chiller/heater with sufficient cooling capacity for the reaction volume and expected exotherm. |
| Dilution | Increase the thermal mass of the reaction mixture. | Use more solvent to absorb the heat generated. This has throughput implications and may affect reaction kinetics. |
| "Reverse Addition" | Add the reaction mixture to the reactive reagent. | This can sometimes control the concentration of a key intermediate, but requires careful process safety review. |
Q5: My reaction is stalling or appears incomplete on a large scale, despite running for a longer time. What's the cause?
A5: This issue typically points to mass transport limitations or inadequate mixing.
Causality: In a small flask, a magnetic stir bar can create sufficient turbulence to ensure all reactants are well-mixed. In a large, multi-liter reactor, a magnetic stirrer is ineffective. Pockets of unmixed reagents or "dead zones" can form, especially in viscous mixtures or slurries[2]. If the reactants don't encounter each other, the reaction rate slows to a crawl, regardless of the theoretical stoichiometry.
Solutions:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitch-blade turbine, anchor). This is non-negotiable for reactions over 1-2 liters.
-
Baffles: Install baffles in the reactor to disrupt laminar flow and improve top-to-bottom mixing.
-
Stir Speed Optimization: Determine the minimum stir speed required for full suspension of solids or mixing of phases. This can often be determined visually in a glass reactor.
Q6: I am performing a transition-metal-catalyzed reaction on a substrate, but I'm seeing byproducts that suggest the Si-Si bond in my disilane is breaking. How can I prevent this?
A6: Protecting the silicon-silicon bond is a known challenge in disilane chemistry.
Causality: The silicon-silicon single bond has a bond dissociation energy of approximately 230 kJ/mol, which is significantly weaker than a typical Si-H (~323 kJ/mol) or Si-C bond[6]. Many transition metal catalysts, particularly those capable of oxidative addition, can readily cleave this weaker Si-Si bond, leading to unwanted side reactions and consumption of the disilane reagent.
Mitigation Strategies:
-
Catalyst and Ligand Choice: This is the most critical factor. The electronic and steric properties of the ligands on your metal center dictate its reactivity. Screen different ligands to find a system that favors the desired catalytic cycle over Si-Si bond cleavage. Sometimes, a less reactive catalyst at a slightly higher temperature is preferable to a highly active one that degrades the reagent.
-
Temperature Control: As with disproportionation, lower temperatures can disfavor the pathway leading to Si-Si cleavage. Run the reaction at the minimum temperature required for an acceptable rate of the desired transformation.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Once the limiting reagent is consumed, continued exposure of the disilane to the catalyst can promote decomposition. Monitor the reaction closely and quench it promptly upon completion.
Section 3: Work-up & Purification
The final stage of the process, product isolation, requires a shift in strategy away from lab-scale techniques.
Q7: My aqueous work-up is forming an intractable emulsion or a gel-like phase. How do I handle this?
A7: This is another consequence of partial hydrolysis. Silanol intermediates and low-molecular-weight siloxanes can act as surfactants, stabilizing emulsions between aqueous and organic layers.
Solutions:
-
Prevention: The best solution is to minimize hydrolysis during the reaction (see Q1).
-
Breaking Emulsions:
-
Add saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter the entire mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsion and remove solid precipitates.
-
If the product is thermally stable, gently warming the mixture can sometimes help break the emulsion, but this should be done with caution.
-
Q8: How can I effectively purify my product and remove siloxane byproducts when column chromatography isn't feasible for a multi-kilogram scale?
A8: Scalable purification relies on exploiting differences in bulk physical properties. Flash chromatography scales very poorly and is rarely a viable option for large-scale manufacturing[2].
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a scalable purification strategy.
Protocol Insights:
-
Distillation: If your product has a sufficiently different boiling point from the siloxane byproducts and is thermally stable, fractional vacuum distillation is an excellent and highly scalable method.
-
Crystallization: This is an ideal method for solid products. It can provide very high purity material. A screening of various solvents and solvent/anti-solvent systems is required to develop a robust crystallization procedure.
-
Extraction & Adsorption: If your product is a non-volatile liquid, you can exploit polarity differences. Siloxanes are generally very non-polar. You may be able to remove them by washing the organic product solution with a non-polar solvent that is immiscible with your primary solvent (e.g., washing a THF solution with hexane). Alternatively, slurrying the crude product in a solvent with a small amount of silica gel can sometimes selectively adsorb the more polar impurities, or in other cases, the non-polar siloxanes[7].
References
-
Gao, F., et al. (2022). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]
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Reddit. (2019). Why are some reactions difficult to scale up?. r/chemistry. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Retrieved from [Link]
-
International Labour Organization. (n.d.). Using, Storing and Transporting Chemicals. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Martínez-Núñez, E., et al. (2023). Exploring unimolecular reactions in disilanol and ethanol: Insights and challenges. Research Square. Available at: [Link]
-
Wang, Z., et al. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2016). How to remove impurities from diethyl ether?. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
impact of solvent on the efficiency of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane reactions
Welcome to the technical support center for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane (DETMDS). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical impact of solvent choice on reaction efficiency, selectivity, and reproducibility. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and applications of DETMDS and the overarching role of the solvent.
Q1: What is this compound (DETMDS) and what are its primary applications?
A1: this compound (CAS No. 18419-84-6) is an organosilicon reagent with the linear formula ((CH₃CH₂O)(CH₃)₂Si)₂. Its primary and most well-documented application is serving as a stable, efficient precursor for the palladium-catalyzed silylation of aryl halides (bromides, iodides, and triflates). This reaction introduces a dimethylsilyl ether group, which can then be hydrolyzed under mild conditions to yield valuable aryldimethylsilanols. These silanols are crucial cross-coupling partners in modern organic synthesis, particularly in Hiyama-type reactions.
Q2: Why is solvent selection so critical for reactions involving DETMDS?
A2: Solvent selection is paramount for several reasons:
-
Reagent Stability: DETMDS, like many alkoxysilanes, is susceptible to hydrolysis. The presence of protic impurities (like water or alcohols) in the solvent can lead to cleavage of the Si-O bond and the formation of siloxanes, reducing the availability of the active reagent and complicating purification[1][2].
-
Reaction Mechanism & Rate: The solvent's polarity and coordinating ability directly influence the stability of intermediates and transition states. For instance, in palladium-catalyzed silylations, the solvent can affect the oxidative addition and reductive elimination steps. In nucleophilic substitution-type reactions at the silicon center, the choice between a polar protic and a polar aprotic solvent can dramatically alter reaction rates by orders of magnitude[3].
-
Solubility: All components of the reaction mixture—the substrate, DETMDS, catalyst, and any additives—must remain adequately dissolved for the reaction to proceed efficiently. Poor solubility can lead to slow or incomplete reactions.
-
Selectivity: In complex systems, the solvent can influence which reaction pathway is favored, potentially determining the ratio of desired product to side products[4].
Q3: How do different solvent classes (polar protic, polar aprotic, nonpolar) generally affect DETMDS reactivity?
A3: The effect of each solvent class is rooted in its ability to solvate charged species and participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents should be used with extreme caution or avoided entirely. They possess O-H or N-H bonds and can act as proton donors[5]. They readily hydrolyze or cause alcoholysis of DETMDS. Furthermore, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which deactivates the nucleophile and significantly slows down SN2-type reactions at the silicon center[3][6].
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): This class is often the preferred choice for DETMDS reactions. These solvents have large dipole moments but lack O-H or N-H bonds[5]. They effectively solvate cations (like the counter-ion of a nucleophile or a metal catalyst) while leaving the anionic nucleophile relatively "bare" and highly reactive[7][8]. This enhances the rate of many nucleophilic substitution and cross-coupling reactions[3].
-
Nonpolar Solvents (e.g., toluene, hexane, dioxane): These solvents are useful when dealing with nonpolar substrates. However, they are poor at solvating charged or highly polar species, which can be a drawback if the reaction involves ionic intermediates or catalysts. They are generally inert towards DETMDS, making them a safe choice from a stability standpoint, provided all reagents are soluble.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues in a "Symptom -> Cause -> Solution" format.
Problem 1: Low or No Yield of the Desired Silylated Product
-
Symptom: TLC or GC-MS analysis shows unreacted starting material and/or baseline decomposition.
-
Probable Cause 1: Hydrolysis or Decomposition of DETMDS. The most common cause of failure is the presence of moisture in the solvent or reagents. The Si-O-C linkage in DETMDS is labile to water, leading to the formation of silanols which can then condense into polymeric siloxanes[1][2].
-
Recommended Solution 1: Implement Rigorous Anhydrous Technique.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For example, distill THF from sodium/benzophenone or toluene from calcium hydride[1]. Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere (Argon or Nitrogen).
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Add all reagents via syringe or cannula.
-
-
Probable Cause 2: Inappropriate Solvent Polarity for the Reaction Mechanism. The reaction may proceed through a polar, charged transition state that is not sufficiently stabilized by a nonpolar solvent, leading to a high activation energy barrier.
-
Recommended Solution 2: Solvent Screening with a Focus on Polar Aprotic Options.
-
Switch from a nonpolar solvent like toluene to a polar aprotic solvent like THF or 1,4-dioxane.
-
If the reaction is still sluggish, consider more polar options like DMF or acetonitrile. These solvents are particularly effective at accelerating SN2-type reactions[3][9].
-
Consult the Solvent Effects Data Table below for guidance.
-
Problem 2: Formation of Significant Side Products, Especially a White Precipitate (Siloxanes)
-
Symptom: A white, often insoluble, precipitate forms during the reaction or workup. ¹H NMR of the crude product shows broad signals characteristic of silicone polymers.
-
Probable Cause: Condensation of Silanol Intermediates. This is a direct consequence of DETMDS reacting with water (see Problem 1). The initially formed silanols are often unstable and readily condense to form Si-O-Si bonds, resulting in oligomeric or polymeric siloxanes[1][10].
-
Recommended Solution: Strict Exclusion of Water. The solution is identical to Solution 1.1. Even trace amounts of water can initiate this side reaction. If the substrate itself is a source of water (e.g., hydrated salts), it must be dried azeotropically or in a vacuum oven before use.
Problem 3: Inconsistent Reaction Times or Stalled Reactions
-
Symptom: A reaction that previously went to completion in 4 hours is only 30% complete after the same period.
-
Probable Cause: Poor Solvation of the Catalyst or Nucleophile. In catalyzed reactions, the active form of the catalyst may not be soluble or stable in the chosen solvent. Similarly, if the reaction involves an anionic nucleophile, its reactivity is heavily dependent on how it is solvated[6].
-
Recommended Solution: Choose a Coordinating or More Polar Solvent.
-
For metal-catalyzed reactions, ethereal solvents like THF or dioxane are often superior to hydrocarbon solvents like toluene because the oxygen atoms can coordinate to the metal center, influencing its stability and reactivity.
-
For reactions involving anions, switching from a protic or nonpolar solvent to a polar aprotic solvent (DMSO, DMF) can lead to dramatic rate accelerations by "freeing" the nucleophile from its counter-ion and solvent cage[3][8].
-
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368"];
} idot Caption: Troubleshooting flowchart for common DETMDS reaction issues.
Part 3: Experimental Protocols & Data
Protocol: Solvent Screening for Optimized Palladium-Catalyzed Silylation of an Aryl Bromide
This protocol provides a framework for systematically evaluating the impact of different solvents on reaction efficiency.
-
Preparation of Glassware and Reagents:
-
Place five 10 mL Schlenk flasks, each with a stir bar, in a 150 °C oven overnight.
-
Assemble the flasks hot and allow them to cool to room temperature under a high-vacuum manifold, followed by backfilling with argon. Repeat this cycle three times.
-
Prepare stock solutions of the aryl bromide (1.0 mmol), Pd catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol) if needed.
-
Ensure DETMDS (1.5 mmol) is handled under argon.
-
Use rigorously dried solvents: THF, 1,4-Dioxane, Toluene, and DMF, stored over molecular sieves.
-
-
Reaction Setup (Perform in a Glovebox or under Positive Argon Flow):
-
To each Schlenk flask, add the aryl bromide, catalyst, and ligand.
-
Add a strong, non-nucleophilic base (e.g., CsF or KOt-Bu, 2.5 mmol).
-
To each of the four flasks, add 5 mL of one of the test solvents (THF, Dioxane, Toluene, DMF) via syringe. The fifth flask can be a control or test another solvent.
-
Add the DETMDS (1.5 mmol) to each flask via syringe.
-
-
Reaction and Monitoring:
-
Place all flasks in a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C).
-
Stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). Quench the aliquot with a small amount of water and extract with ethyl acetate for GC-MS or TLC analysis.
-
-
Analysis:
-
Compare the conversion rates and final yields across the different solvents to identify the optimal medium for your specific substrate.
-
Data Summary: Typical Solvent Effects on Silylation Efficiency
The following table summarizes expected trends for a generic Pd-catalyzed silylation reaction. Actual results may vary based on the substrate and specific conditions.
| Solvent | Type | Dielectric Constant (ε) | Typical Observations & Rationale |
| Toluene | Nonpolar | 2.4 | Good for nonpolar substrates but may suffer from poor catalyst/base solubility. Reactions can be sluggish. |
| Hexane | Nonpolar | 1.9 | Generally a poor choice due to very low solubility of polar catalysts and salts, often leading to failed reactions. |
| THF | Polar Aprotic | 7.5 | Often a good starting point. Balances reagent solubility and moderate polarity. Ethereal oxygen can coordinate with and stabilize the Pd catalyst. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | Similar to THF but with a higher boiling point, allowing for higher reaction temperatures. Can be very effective. |
| Acetonitrile | Polar Aprotic | 37.5 | High polarity can accelerate the reaction, but it can also coordinate too strongly to the metal center, sometimes acting as an inhibitor. |
| DMF | Polar Aprotic | 38.0 | Excellent solvating power for salts and polar reagents. Often leads to faster rates but can be difficult to remove during workup. |
| Ethanol | Polar Protic | 24.3 | Not Recommended. Will react with DETMDS (alcoholysis) and deactivate nucleophilic catalysts/reagents through hydrogen bonding[3][6]. |
dot graph { layout=neato; graph [bgcolor="#F1F3F4"]; node [style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} idot Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
-
Disilane-bridged architectures: an emerging class of molecular materials. PMC. [Link]
-
Synthesis and study of the reactivity of disilanes : application to the 10-silatestosterone synthesis. ResearchGate. [Link]
-
An Efficient Method for the Synthesis of Symmetrical Disiloxanes from Alkoxysilanes Using Meerwein′s Reagent. ResearchGate. [Link]
-
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. MySkinRecipes. [Link]
-
Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. Caltech. [Link]
-
Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols. MDPI. [Link]
-
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films [mdpi.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane. This guide is designed to provide in-depth troubleshooting for catalyst-related issues, particularly catalyst poisoning and deactivation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial signs of catalyst trouble.
Q1: My reaction has stalled or is proceeding much slower than expected. Is my catalyst poisoned?
A: Premature reaction stoppage or unusually slow kinetics are classic symptoms of catalyst deactivation, which can be caused by poisoning. Catalyst poisoning refers specifically to the chemical deactivation of active sites by a compound binding to them[1]. However, other factors can mimic these symptoms. Before concluding that poisoning has occurred, consider these possibilities:
-
Thermal Decomposition: Is your reaction temperature too high for the catalyst's stability?
-
Physical Degradation: For heterogeneous catalysts, has the support structure broken down?
-
Insufficient Mixing: In multiphasic reactions, poor agitation can limit mass transport, appearing as slow kinetics.
-
Reagent Purity: Have you confirmed the purity of your starting materials and solvent? Impurities are a primary source of catalyst poisons.
A systematic approach is crucial for accurate diagnosis.
Q2: What are the most common catalysts used in reactions with this compound?
A: The choice of catalyst is dictated by the desired transformation. The most prevalent are based on Group 10 metals:
-
Palladium Complexes: Widely used for cross-coupling reactions, such as the silylation of aryl halides to produce functionalized aryldimethylsilanols[2]. Phosphine ligands are critical for the stability and reactivity of these catalysts[3].
-
Platinum Complexes: The catalysts of choice for hydrosilylation reactions, where a Si-H bond (often from a related silane, not the disilane directly, though the disilane can be part of related processes) adds across a C=C or C≡C bond[4][5]. Speier's (H₂PtCl₆) and Karstedt's catalysts are common examples[4].
-
Rhodium Complexes: Employed for more specialized transformations like the regioselective silylation of C-H bonds[6][7].
Q3: My reaction mixture has turned black, and a precipitate has formed. What does this indicate?
A: The formation of a black precipitate, particularly in platinum- and palladium-catalyzed reactions, often indicates the formation of metal colloids or nanoparticles (e.g., "platinum black")[4][8]. This is a common deactivation pathway where the soluble, catalytically active homogeneous species agglomerates into larger, insoluble, and often inactive or less active particles[8][9][10]. While not "poisoning" in the sense of a specific chemical binding to an active site, it is a critical mode of catalyst failure. This process can be accelerated by high catalyst concentrations, elevated temperatures, or the presence of impurities[9].
Part 2: Troubleshooting Guides by Catalyst Type
This section provides detailed diagnostics for specific catalyst systems.
Troubleshooting Palladium-Catalyzed Silylation
Palladium catalysts are workhorses for C-Si bond formation using disilanes. Their deactivation can be subtle.
A: For palladium catalysts, especially those with phosphine ligands, several chemical species can act as potent poisons:
-
Sulfur Compounds: Thiols, sulfides, and even sulfoxides can irreversibly bind to the palladium center, blocking the active site. These are often present as impurities in reagents or solvents. Even low levels of sulfur can cause partial deactivation of palladium catalysts[11].
-
Excess Cyanide: In reactions where cyanide is a reagent or byproduct, excess cyanide can coordinate strongly to the palladium, forming inactive complexes like [(CN)₄Pd]²⁻ and disrupting every step of the catalytic cycle[12].
-
Strongly Coordinating Ligands/Reagents: Reagents with functional groups like nitriles or certain nitrogen-containing heterocycles can compete with the desired substrates for coordination to the palladium center, inhibiting catalysis[1].
-
Water and Oxygen: While many modern catalysts have improved air stability, oxygen can lead to the oxidation of phosphine ligands to phosphine oxides, which can alter or diminish catalytic activity[13]. Water can hydrolyze the disilane reagent or interact with intermediates.
Below is a workflow to systematically diagnose issues in a palladium-catalyzed reaction.
Caption: Mechanism of active site blocking by a chemical poison.
Part 3: Proactive Measures & Experimental Protocols
Preventing catalyst poisoning is always more effective than troubleshooting a failed reaction.
Q6: How can I prevent catalyst poisoning before I even start my reaction?
A: Rigorous preparation is key. This involves ensuring the purity of all components and maintaining a controlled reaction environment.
| Preventative Measure | Rationale & Causality |
| Reagent Purification | The most common source of poisons is impurities in starting materials or the disilane itself. Residual synthetic reagents (e.g., chlorides, sulfur compounds) must be removed. |
| Solvent Purity | Use high-purity, anhydrous, and degassed solvents. Water can hydrolyze reagents, and dissolved oxygen can degrade sensitive catalysts and ligands.[1] |
| Inert Atmosphere | Conduct reactions under a rigorously maintained inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques to exclude oxygen and moisture. |
| Proper Catalyst Handling | Store catalysts under inert gas, protected from light and heat as specified. Weigh and transfer them quickly to minimize air exposure. |
| Material Compatibility | Ensure the reaction vessel is clean and that no incompatible materials (e.g., certain types of rubber septa that can leach sulfur) are used. |
Protocol 1: Purification of this compound
If you suspect your disilane reagent is the source of contamination, purification by vacuum distillation is recommended.
Objective: To remove non-volatile impurities and any lower or higher boiling point contaminants.
Materials:
-
This compound (CAS 18419-84-6) [14]* Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Schlenk line or vacuum pump with a cold trap
-
Dry, inert gas source (N₂ or Ar)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Evacuation: Carefully apply vacuum. A cold trap (liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump.
-
Heating: Gently heat the flask while stirring. The boiling point of the target compound is approximately 84 °C at 50 mmHg.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at your system's pressure. Discard any initial forerun.
-
Storage: Transfer the purified product to a clean, dry, sealed container under an inert atmosphere. An ampule or a Schlenk flask is ideal.
Protocol 2: Setting Up a Reaction Under a Strictly Inert Atmosphere
Objective: To exclude atmospheric oxygen and moisture, which can poison sensitive catalysts.
Materials:
-
Schlenk-type reaction flask and condenser
-
Schlenk line with dual vacuum/inert gas manifold
-
Cannulas and gastight syringes
-
Rubber septa
-
Degassed solvents
Procedure:
-
Glassware Preparation: Oven-dry all glassware (flask, condenser, stir bar) at >120 °C for at least 4 hours. Assemble the apparatus while hot and immediately place it on the Schlenk line.
-
Inerting the Flask: Evacuate the flask by opening it to the vacuum line. The flask should be gently heated with a heat gun to drive off adsorbed moisture.
-
Backfilling: Close the vacuum valve and carefully open the inert gas valve to fill the flask with nitrogen or argon. Repeat this "evacuate-and-fill" cycle at least three times to ensure a completely inert atmosphere.
-
Adding Solids: With a strong positive pressure of inert gas flowing out of the flask, quickly remove the stopper and add your solid catalyst and any solid reagents. Immediately reseal the flask.
-
Adding Liquids: Add degassed solvents and liquid reagents via a gastight syringe or a stainless-steel cannula under a positive pressure of inert gas.
-
Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas (using an oil bubbler) throughout the reaction.
References
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (n.d.). Environment Protection Engineering.
- The effect of sulfur and phosphorus compounds on supported platinum catalyst activity. (n.d.). Digital Commons @ NJIT.
- Gorbunova, M., et al. (2020).
- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
- Kuhn, F. E., et al. (n.d.). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. (2006).
- This compound 97 18419-84-6. (n.d.). Sigma-Aldrich.
- Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum C
- The Role of Phosphine Ligands in Palladium C
- Platinum(II)
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Direct and Selective Arylation of Tertiary Silanes with Rhodium Catalyst. (n.d.). The Journal of Organic Chemistry.
- C
- Poisoning and deactivation of palladium c
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (2007). NIH Public Access.
- Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. (2014). NIH Public Access.
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2012). NIH Public Access.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- This compound | CAS 18419-84-6. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualitas1998.net [qualitas1998.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
Technical Support Center: Strategies to Minimize Homocoupling in Cross-Coupling Reactions
Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of homocoupling byproduct in my Suzuki-Miyaura reaction. What is the most likely cause and my first step to fix it?
A1: The most common culprit for homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[1][2][3] Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[1] It can also lead to the formation of palladium(II) species that, in the absence of an aryl halide, can facilitate the homocoupling of two boronic acids.[2][4]
Your first and most critical action is to ensure the rigorous exclusion of oxygen from your reaction.
Immediate Action: Implement a thorough deoxygenation procedure.
A highly effective method is the freeze-pump-thaw technique , which should be repeated for three to five cycles.[2] Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) can also be effective; a subsurface sparge is particularly recommended.[2][5][6] Subsequently, the reaction should be maintained under a positive pressure of an inert gas using a balloon, Schlenk line, or a glovebox.[1]
Q2: My deoxygenation protocol is robust, but homocoupling persists. What other catalyst-related parameters should I investigate?
A2: If oxygen has been rigorously excluded, the next area to scrutinize is your palladium catalyst system. The oxidation state of the palladium and the ligands associated with it play a crucial role.
-
Palladium Source: The choice of palladium source is critical. Using Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can lead to homocoupling.[7] This is because the in-situ reduction of Pd(II) to the catalytically active Pd(0) can proceed through a pathway that homocouples the organoboron reagent.[4][8]
-
Recommendation: Switch to a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or use modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[7][9][10]
-
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][10][11] Their steric hindrance can suppress the formation of intermediates leading to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[4][7]
-
Q3: I'm performing a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). What are the key factors to consider?
A3: The primary cause of alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst, especially in the presence of oxygen.[12][13][14] The copper acetylide intermediate can undergo oxidative dimerization.[13]
Key Strategies to Mitigate Glaser Coupling:
-
Rigorous Inert Atmosphere: As with Suzuki reactions, maintaining a strictly inert atmosphere is crucial to prevent oxygen from promoting the oxidative homocoupling.[12][15]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[12][13] These methods often require careful optimization of the base, solvent, and palladium catalyst system.
-
Use of a Mild Reducing Atmosphere: Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce the amount of homocoupled byproduct.[15][16]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are experiencing persistent issues with homocoupling, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve the problem.
Step 1: Verify and Optimize Reaction Setup and Reagent Purity
-
Inert Atmosphere: Is your degassing technique truly effective? Are there any potential leaks in your system? Re-evaluate your Schlenk line technique or glovebox integrity.
-
Reagent Purity: Impurities in starting materials, reagents, or solvents can negatively impact the reaction.[9]
-
Assess the purity of your organoboron reagent, aryl halide, and base.
-
Ensure solvents are anhydrous and properly degassed.
-
Step 2: Re-evaluate the Catalyst System
The choice of catalyst and ligand is paramount. The table below summarizes key considerations.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use Pd(0) sources (e.g., Pd(PPh₃)₄) or modern Pd(II) precatalysts (Buchwald G3/G4, PEPPSI™).[9] | Avoids the initial reduction step from Pd(II) to Pd(0) which can be a source of homocoupling.[4] Precatalysts ensure clean and efficient generation of the active catalyst.[9] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs.[2][7] | Steric bulk hinders side reactions, while high electron density promotes the desired reductive elimination.[4][7] |
| Catalyst Loading | Use the lowest effective catalyst loading. | While not a direct solution, higher catalyst concentrations can sometimes exacerbate side reactions. |
Step 3: Optimize Reaction Conditions
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step. The optimal base is often substrate and solvent-dependent.[1] Weaker bases like carbonates or phosphates may be beneficial for substrates with sensitive functional groups.[9]
-
Temperature: Higher reaction temperatures can sometimes favor homocoupling pathways.[1][17] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Conversely, for some systems, higher temperatures may be needed to favor the desired cross-coupling over side reactions.[17][18] Temperature screening is often necessary.
-
Rate of Addition: For particularly problematic substrates, slow addition of one of the coupling partners (often the organometallic reagent) can help maintain a low concentration of this species in the reaction mixture, thereby disfavoring homocoupling.[1][19]
Step 4: Consider Additives
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling pathways.[2][6]
Visualizing the Problem: Catalytic Cycles
Understanding the mechanistic pathways is key to effective troubleshooting. The diagrams below illustrate the desired cross-coupling cycle versus the competing homocoupling pathway.
Caption: Simplified Suzuki-Miyaura Catalytic Cycles
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Solvent using Freeze-Pump-Thaw
This protocol describes a highly effective method for removing dissolved gases from a reaction solvent.
-
Preparation: Place the solvent in a Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half-full.
-
Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repetition: Repeat steps 2-4 for a total of three to five cycles to ensure complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.
Protocol 2: Setting up a Suzuki-Miyaura Reaction Under Inert Atmosphere
This protocol provides a general procedure for setting up a reaction to minimize oxygen exposure.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) and allow it to cool to room temperature under a stream of inert gas.
-
Addition of Solids: To the reaction flask, add the aryl halide, the boronic acid or ester, the base, and a magnetic stir bar.
-
Inerting the Vessel: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.[9]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst and the degassed solvent via syringe or cannula.
-
Reaction: Begin stirring and heat the reaction to the desired temperature under a positive pressure of inert gas (e.g., using a balloon).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Caption: Troubleshooting Workflow for Homocoupling
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Author Unknown. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Various Authors. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Retrieved from [Link]
-
Ghaffari, M., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Mills, L. R., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. NIH. Retrieved from [Link]
-
Reddit User. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Various Authors. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Powers, D. C., & Uyeda, C. (2017). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. ACS Catalysis. NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. Retrieved from [Link]
-
Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. RSC Publishing. DOI:10.1039/C9CY01331H. Retrieved from [Link]
-
El-Shafiy, H. F. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. MDPI. Retrieved from [Link]
-
Bakos, B., et al. (2021). Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]
-
Gemo, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Everson, D. A., & Weix, D. J. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
-
Lee, J., & Lee, S. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. International Journal of Molecular Sciences. NIH. Retrieved from [Link]
-
Shi, S., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. RSC Publishing. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Various Authors. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. ResearchGate. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. Retrieved from [Link]
-
Various Authors. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Silylating Agents: A Comparative Analysis of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane and Its Alternatives
Introduction: The Critical Role of Silylation in Modern Chemistry
In the landscape of chemical synthesis and analysis, the strategic modification of functional groups is a cornerstone of success. Silylation, the introduction of a silyl group (commonly -SiR₃) into a molecule, stands out as a fundamental and versatile technique.[1][2][3] This process temporarily replaces active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), effectively masking their reactivity.[1][4] This "protection" prevents unwanted side reactions during complex synthetic sequences.[3][5][6] Beyond synthesis, silylation is indispensable in analytical chemistry, particularly for gas chromatography (GC). By converting polar, non-volatile compounds into more volatile and thermally stable silyl derivatives, GC analysis becomes feasible and far more efficient, resulting in sharper peaks and improved resolution.[1][7]
The efficacy of a silylation strategy hinges entirely on the choice of the silylating agent. Factors such as reactivity, selectivity, the nature of byproducts, and reaction conditions dictate the outcome. This guide provides an in-depth comparison of a specialized disilane, 1,2-Diethoxy-1,1,2,2-tetramethyldisilane, with a range of conventional silylating agents to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific application.
Focus Reagent Profile: this compound
This compound is an organosilicon compound with a unique structure containing a silicon-silicon bond. While it can be used for silylation, its primary and more specialized role is not as a direct silylating agent in the same vein as reagents like TMSCl or BSTFA. Instead, it serves as a precursor in palladium-catalyzed reactions, particularly for the bis(silylation) of alkynes and for preparing aryldimethylsilanol cross-coupling partners. In these contexts, the Si-Si bond is cleaved, and the silyl moiety is transferred to a substrate via a catalytic cycle. This mechanistic distinction is critical; it is not a simple nucleophilic substitution at the silicon center by an alcohol or amine. While it has been noted for the protection of hydroxyl and carboxyl groups, its application is less common and geared towards specific synthetic strategies rather than general-purpose protection.[8]
Comparative Analysis with Common Silylating Agents
To understand the practical landscape of silylation, we must compare this compound with the workhorses of the field. Each of the following agents offers a distinct profile of reactivity, selectivity, and application.
-
Chlorotrimethylsilane (TMSCl): The archetypal silylating agent. TMSCl is highly reactive and widely used for introducing the trimethylsilyl (TMS) group.[5][9] Its primary drawback is the generation of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base like triethylamine or pyridine.[10]
-
Hexamethyldisilazane (HMDS): A cost-effective and less reactive agent than TMSCl.[11] HMDS produces inert ammonia (NH₃) as its sole byproduct, simplifying workup.[12] Its lower silylating power often requires the use of catalysts (e.g., iodine, TMSCl) or more forcing conditions to achieve high yields, particularly with hindered substrates.[11][12][13]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent, especially favored for derivatization in GC analysis.[14][15] It reacts with a wide range of functional groups under mild conditions, and its byproducts are neutral and volatile, minimizing interference in analytical applications.[4]
-
tert-Butyldimethylsilyl Chloride (TBDMSCl): This reagent introduces the bulky tert-butyldimethylsilyl (TBDMS) group, which forms a significantly more stable silyl ether compared to the TMS group.[16] This stability makes it robust to a wider range of reaction conditions. The steric bulk of the TBDMS group also allows for the selective silylation of less sterically hindered primary alcohols over secondary and tertiary alcohols.[3][17]
Data Presentation: Head-to-Head Comparison of Silylating Agents
| Feature | This compound | Chlorotrimethylsilane (TMSCl) | Hexamethyldisilazane (HMDS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | tert-Butyldimethylsilyl Chloride (TBDMSCl) |
| Primary Application | Precursor in Pd-catalyzed silylation | General purpose protection, silyl enol ether formation[9][18] | General purpose protection, surface deactivation[11] | GC derivatization, general protection[4] | Protection of alcohols with enhanced stability, selective protection[16][17] |
| Reactivity / Silylating Power | Moderate (used in catalytic systems) | Very High[5] | Low (often requires catalyst)[11][12] | Very High[4][19] | Moderate |
| Byproducts | Dependent on catalytic cycle | HCl (corrosive) | NH₃ (volatile, basic)[12] | N-trimethylsilyltrifluoroacetamide & Trifluoroacetamide (neutral, volatile) | HCl (corrosive)[17] |
| Typical Reaction Conditions | Pd catalyst, inert atmosphere | Base (e.g., Et₃N, Pyridine), 0°C to RT | Catalyst (e.g., I₂, (NH₄)₂SO₄), heat may be required[11][13] | Neat or in solvent, 60-80°C for derivatization[1] | Base (e.g., Imidazole, DMAP), DMF solvent, RT[17] |
| Workup | Chromatographic purification | Aqueous wash to remove amine salts | Simple evaporation of NH₃ and excess reagent[1] | Direct injection for GC, or simple evaporation | Aqueous wash to remove amine salts, purification |
| Steric Hindrance of Silyl Group | Moderate | Low | Low | Low | High |
| Stability of Silyl Ether | Moderate | Low (sensitive to mild acid/base) | Low | Low | High (stable to chromatography, mild acid/base)[16] |
Mechanistic Insights & Experimental Workflows
The choice of a silylating agent is fundamentally a mechanistic decision. The pathways for silylation differ significantly, impacting reaction setup and outcome.
Mechanism Diagrams
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the protection of an alcohol functional group, a common task in multi-step synthesis.
Experimental Protocols
To illustrate the practical differences in handling these reagents, detailed protocols for the silylation of a primary alcohol (e.g., benzyl alcohol) are provided below.
Protocol 1: Silylation using TBDMSCl (High Stability Protection)
This protocol, adapted from Corey's original procedure, is a reliable method for creating robust TBDMS ethers.[17][20]
-
Materials:
-
Substrate (e.g., Benzyl alcohol, 1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous NaHCO₃ solution, water, and brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the substrate and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature. For substrates where selectivity is critical, cool the reaction to 0 °C before adding TBDMSCl.[17]
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.[17]
-
Protocol 2: Silylation using HMDS with Iodine Catalyst (Cost-Effective Method)
This method leverages an inexpensive reagent (HMDS) with a catalyst to enhance its reactivity, providing a mild and efficient alternative.[12][13]
-
Materials:
-
Substrate (e.g., Benzyl alcohol, 1.0 equiv.)
-
Hexamethyldisilazane (HMDS, 0.8 equiv.)
-
Iodine (I₂, 0.01 equiv., catalyst)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a stirred solution of the alcohol and iodine (0.01 equiv.) in anhydrous CH₂Cl₂ in a dry flask, add a solution of HMDS (0.8 equiv. in CH₂Cl₂) dropwise over 5 minutes at room temperature.
-
A rapid evolution of ammonia gas may be observed. The reaction is typically very fast for primary alcohols, often completing in less than 5 minutes.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine catalyst (the brown color will disappear).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.[12]
-
Conclusion and Recommendations
The selection of a silylating agent is a critical decision that must be guided by the specific demands of the synthesis or analysis.
-
This compound is not a general-purpose silylating agent. It should be considered a specialized reagent for use in transition-metal-catalyzed reactions where a silyl moiety needs to be introduced via a catalytic cycle, such as in cross-coupling or bis(silylation) reactions.
-
For highly stable protection that can withstand a broad range of reaction conditions, TBDMSCl is the reagent of choice. Its steric bulk also offers valuable regioselectivity for primary alcohols.[3][17]
-
For rapid, general-purpose protection where the TMS group's lability is acceptable, TMSCl is a powerful and effective option, provided the HCl byproduct is managed with a suitable base.[5][9]
-
When cost is a primary concern and a neutral byproduct is advantageous, HMDS is an excellent option. Its low intrinsic reactivity can be effectively overcome with a catalyst like iodine, making it a surprisingly versatile and mild system.[12][13]
-
For analytical derivatization for GC-MS , BSTFA is the industry standard. Its high reactivity, coupled with its volatile and neutral byproducts, ensures clean and reliable results for a wide array of analytes.[4]
By understanding the distinct reactivity profiles, mechanisms, and practical handling requirements of these agents, researchers can confidently select the ideal tool to achieve their synthetic and analytical goals.
References
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- Hexamethyldisilazane vs. other silylating agents. (n.d.). Benchchem.
- Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent. (n.d.).
- A Comparative Guide to Silylation with Hexamethyldisilazane (HMDS): Yield Analysis and Alternative Reagents. (n.d.). Benchchem.
- Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups. (n.d.).
- BSTFA. (n.d.). Grokipedia.
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- HMDS. (n.d.). Sigma-Aldrich.
- Silyl enol ether. (n.d.). Wikipedia.
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical.
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- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem.
- Trimethylsilyl chloride. (n.d.). Wikipedia.
- Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230.
- General Silylation Procedures. (n.d.). Gelest Technical Library.
- An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. (n.d.). MySkinRecipes.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed.
- Product Subclass 16: Silyl Enol Ethers. (n.d.). Thieme E-Books.
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane 97 10124-62-6. (n.d.). Sigma-Aldrich.
- Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. (n.d.). Organic Chemistry Portal.
- Fluka – Competence in Silylating Agents. (n.d.).
- Techniques for silylation. (n.d.). ResearchGate.
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. (2025). ResearchGate.
- Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. (n.d.).
- Silyl Groups. (n.d.). Gelest Technical Library.
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- Protection of Alcohols. (2023). Organic Chemistry | OpenStax.
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- Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. (2021). Journal of the American Chemical Society.
- A Review of Organosilanes in Organic Chemistry. (n.d.). Fisher Scientific.
- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
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- Silylating Agents: Enhancing Organic Synthesis with Chlorotrimethylsilane. (n.d.).
- Silylating Agents. (n.d.). ResearchGate.
- This compound 97 18419-84-6. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Analytical Characterization of Silylated Products
Introduction: The Strategic Imperative of Silylation
In the landscape of chemical analysis and synthesis, silylation represents a cornerstone derivatization technique.[1][2] It is the process of replacing an active, protic hydrogen atom in functional groups such as hydroxyls (-OH), amines (-NH), carboxyls (-COOH), and thiols (-SH) with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group.[1][3] This transformation is not merely procedural; it is a strategic maneuver designed to overcome inherent analytical challenges. By converting polar, non-volatile compounds into their silylated counterparts, we render them more volatile, less polar, and more thermally stable.[1][3] This is particularly critical for enabling or enhancing analysis by Gas Chromatography (GC), a technique that demands analyte volatility.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used to characterize these vital derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the data you generate is not only accurate but also defensible. We will dissect the strengths and nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the field-proven insights necessary for robust product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification
Silylation is most frequently employed as a preparatory step for GC-MS analysis. The derivatization process drastically improves chromatographic behavior, leading to sharper, more symmetrical peaks and better resolution for otherwise intractable polar compounds.[3]
Expertise & Experience: Why Silylate for GC-MS?
The decision to silylate is driven by the need to overcome the limitations of analyzing polar compounds by GC. Intermolecular hydrogen bonding in molecules with -OH or -NH groups increases their boiling points and can cause them to interact undesirably with the GC column, leading to poor peak shape and retention time variability.[3] By replacing the active hydrogen with a non-polar TMS group, we effectively eliminate this hydrogen bonding, increase the compound's vapor pressure, and enhance its thermal stability, making it amenable to GC analysis.[3]
The choice of silylating agent is also a critical decision. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors.[5][6] MSTFA is often preferred for metabolomics or trace analysis because its by-products are more volatile than those of BSTFA and are less likely to interfere with early-eluting analyte peaks.[6][7] For particularly stubborn or sterically hindered groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reagent mixture to increase reactivity.[5][8]
Trustworthiness: Interpreting the Mass Spectra of Silylated Products
A key advantage of GC-MS is the generation of reproducible mass spectra upon electron ionization (EI), which can be used for structural elucidation and library matching.[9] Trimethylsilyl derivatives exhibit characteristic fragmentation patterns that are invaluable for confirming the identity of the original analyte and the success of the derivatization.
Common Fragmentation Patterns:
-
M-15 ([M-CH₃]⁺): Loss of a methyl group from the TMS moiety is a very common fragmentation pathway, often resulting in a prominent ion.[10]
-
m/z 73 ([Si(CH₃)₃]⁺): The presence of a strong signal at m/z 73 is a hallmark of a TMS derivative, representing the trimethylsilyl cation itself.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the silylated functional group is a dominant fragmentation route, providing structural information about the carbon skeleton.[10]
-
Rearrangement and Loss of Trimethylsilanol (TMSOH): Rearrangement reactions leading to the elimination of a neutral molecule of TMSOH (mass 90) are also frequently observed.[10]
| Ion | Description | Typical Relative Abundance | Significance |
| [M]⁺ | Molecular Ion | Often weak or absent | Determines the molecular weight of the derivative. |
| [M-15]⁺ | Loss of a methyl radical | Often strong | Confirms the presence of a TMS group. |
| m/z 73 | Trimethylsilyl cation | Strong | Diagnostic ion for TMS derivatives. |
| m/z 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common | Often seen in compounds with multiple TMS groups. |
| [M-90]⁺ | Loss of trimethylsilanol | Variable | Indicates the presence of a hydroxyl group in the original molecule. |
Experimental Protocol: General Silylation for GC-MS Analysis
This protocol is a self-validating system; failure to adhere to the anhydrous conditions will result in reagent decomposition and incomplete derivatization, which will be evident in the resulting chromatogram.
-
Sample Preparation: Accurately weigh 1-5 mg of the analyte into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of dry nitrogen. Causality: Moisture is the primary enemy of silylating reagents and will consume them in non-productive side reactions, leading to incomplete derivatization.[1]
-
Solvent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., pyridine, acetonitrile). Pyridine can act as an acid scavenger, driving the reaction to completion.
-
Reagent Addition: Add 100 µL of the chosen silylating agent (e.g., BSTFA + 1% TMCS, or MSTFA).[5] The vial should be capped immediately.
-
Reaction: Vortex the mixture for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[5][11] Reaction conditions should be optimized based on the analyte's reactivity.[12]
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS.
Visualization: GC-MS Derivatization and Analysis Workflow
Caption: Workflow from sample preparation to GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
While GC-MS is excellent for separation and identification, NMR spectroscopy is unparalleled for unambiguous structural confirmation, determining the extent of silylation, and identifying the specific sites of derivatization. Both ¹H and ²⁹Si NMR are powerful tools in this context.
Expertise & Experience: Leveraging NMR for Silylation Analysis
NMR provides direct evidence of the chemical transformation. In ¹H NMR , the most compelling evidence for a successful reaction is the disappearance of the signal corresponding to the active proton (e.g., the broad singlet of an -OH proton) and the concurrent appearance of a new, sharp singlet in the 0.0-0.4 ppm region, corresponding to the protons of the TMS group.[13] The integration of this new signal relative to other signals from the molecule's backbone allows for precise quantification of the derivatization yield.
²⁹Si NMR offers direct insight into the silicon environment, though it is an inherently less sensitive technique due to the low natural abundance of the ²⁹Si isotope and its negative gyromagnetic ratio.[14] However, the chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment, providing valuable information.[15][16] For example, a TMS group attached to an alcohol (R-O-Si(CH₃)₃) will have a different ²⁹Si chemical shift than one attached to a carboxylic acid (R-COO-Si(CH₃)₃).[15]
Trustworthiness: In-Situ Reaction Monitoring
NMR is an ideal, non-invasive technique for monitoring the progress of a silylation reaction in real-time.[17][18] By acquiring spectra at regular intervals directly in the NMR tube, one can track the consumption of the starting material and the formation of the silylated product without altering the reaction conditions. This provides robust kinetic data and helps in determining the precise endpoint of the reaction, preventing under- or over-derivatization.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Observation |
| ¹H | R-O-H (Alcohol/Phenol) | 1-12 (variable, broad) | Signal disappears upon silylation. |
| ¹H | R-O-Si(CH ₃)₃ | 0.1 - 0.4 (sharp singlet) | Signal appears, integrates to 9 protons per TMS group.[13] |
| ²⁹Si | R-O-Si (CH₃)₃ (Silyl Ether) | +15 to +30 | Confirms Si-O bond formation. |
| ²⁹Si | R-COO-Si (CH₃)₃ (Silyl Ester) | +20 to +35 | Confirms silyl ester formation. |
| ²⁹Si | R₂N-Si (CH₃)₃ (Silylamine) | +5 to +15 | Confirms Si-N bond formation. |
| Note: ²⁹Si shifts are relative to TMS at 0 ppm and can vary based on solvent and substitution.[15] |
Experimental Protocol: NMR Analysis of a Silylation Reaction
-
Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the starting material in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃). Ensure the solvent is anhydrous.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. This serves as the t=0 reference.
-
Reagent Addition: Using a microsyringe, add a stoichiometric equivalent or slight excess of the silylating agent (e.g., BSA) directly to the NMR tube.
-
Reaction Monitoring: Cap the NMR tube, shake gently, and place it in the spectrometer. Acquire spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the disappearance of the starting material's active proton signal and the appearance of the TMS signal.[13][17]
-
Final Analysis: Once the reaction is complete (no further change is observed in the spectra), acquire final high-resolution ¹H and, if necessary, ²⁹Si spectra for full characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Confirmation of Functional Group Conversion
FTIR spectroscopy is a rapid and straightforward technique for confirming the success of a silylation reaction by monitoring changes in key functional group vibrations.[19] While it does not provide the detailed structural information of NMR or the separation power of GC, its speed makes it an excellent choice for quick reaction checks.
Expertise & Experience: The Vibrational Signature of Silylation
The core principle of using FTIR is to observe the disappearance of the stretching vibration band of the active hydrogen and the appearance of new bands associated with the newly formed silyl bond.[20] For example, the silylation of an alcohol is easily confirmed by the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of a strong Si-O-C stretching band (around 1000-1100 cm⁻¹).[21][22]
| Functional Group (Reactant) | Bond | Typical Wavenumber (cm⁻¹) | Observation After Silylation |
| Alcohol/Phenol | O-H stretch | 3200-3600 (broad, strong) | Disappears |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Disappears |
| Primary/Secondary Amine | N-H stretch | 3300-3500 (medium) | Disappears or shifts |
| Functional Group (Product) | Bond | **Typical Wavenumber (cm⁻¹) ** | Observation After Silylation |
| Silyl Ether | Si-O-C stretch | 1000-1100 (strong) | Appears |
| Silyl Group | Si-C stretch | 1250, 840 (strong) | Appears |
Experimental Protocol: FTIR Analysis
-
Background Spectrum: Record a background spectrum of the empty sample holder (e.g., salt plates for liquids, or the empty ATR crystal).
-
Reactant Spectrum: Record the spectrum of the starting material. Note the position and intensity of the relevant active hydrogen stretching band (e.g., O-H).
-
Product Spectrum: After the silylation reaction is complete, place a small aliquot of the crude reaction mixture onto the sample holder and record its spectrum.
-
Comparison: Compare the product spectrum to the reactant spectrum. Successful silylation is confirmed by the significant reduction or complete disappearance of the O-H/N-H band and the appearance of the characteristic Si-O and Si-C bands.[20][22]
Comparative Summary and Technique Selection
The choice of analytical technique is dictated by the specific question being asked. A multi-faceted approach, leveraging the strengths of each method, provides the most comprehensive characterization of silylated products.
Visualization: Decision Tree for Technique Selection
Caption: Decision matrix for selecting the appropriate analytical tool.
Conclusion
The characterization of silylated products is a critical task in modern chemical research and development. A thoughtful and well-executed analytical strategy is paramount for ensuring the quality and identity of synthesized materials. While GC-MS remains the primary driver for silylation, a comprehensive characterization relies on the synergistic use of NMR for structural verification and FTIR for rapid confirmation. As a Senior Application Scientist, I advocate for this integrated approach, as it provides the most robust, defensible, and scientifically sound understanding of your silylated products, ultimately accelerating research and ensuring the integrity of your results.
References
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]
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Hühmer, et al. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Wiley Analytical Science. Retrieved from [Link]
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Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
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Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
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Petersson, G. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]
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Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Garrett, E. R., & Dunscomb, J. E. (1976). Derivatization in gas chromatography. Journal of Pharmaceutical Sciences, 65(2), 163-182. Retrieved from [Link]
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Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Fluka. (n.d.). Silylating Agents. Retrieved from [Link]
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Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bentham Science. Retrieved from [Link]
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Pozo, O. J., et al. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Retrieved from [Link]
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Rizzarelli, P., & Puglisi, C. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Ab initio calculations of 29 Si solid state NMR chemical shifts of silane and silanol groups in silica. Retrieved from [Link]
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Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. Retrieved from [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved from [Link]
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Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Retrieved from [Link]
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Cremer, D., et al. (2002). 29Si NMR chemical shifts of silane derivatives. ScienceDirect. Retrieved from [Link]
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University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [Link]
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ResearchGate. (2015). In-Situ FTIR Kinetic Study in the Silylation of Low-k Films with Hexamethyldisilazane Dissolved in Supercritical CO2. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Retrieved from [Link]
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IGI Global. (n.d.). Silylated derivatives: Significance and symbolism. Retrieved from [Link]
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MDPI. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectrum of the (a) silylated and (b) non-silylated silica xerogels. Retrieved from [Link]
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PMC - NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
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Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Retrieved from [Link]
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Semantic Scholar. (2000). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mechanistic Studies of Palladium-Catalyzed Reactions of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the mechanistic nuances and practical applications of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with a comprehensive understanding of why this particular organosilicon reagent is a valuable tool in the synthetic chemist's arsenal, offering objective comparisons with alternative silylating agents, supported by experimental data and detailed protocols. Our focus will be on the underlying principles that govern these reactions, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Rise of Alkoxydisilanes in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions have become an indispensable method for the formation of carbon-carbon bonds in modern organic synthesis.[1] Among the various organometallic reagents utilized, organosilanes have garnered significant attention due to their low toxicity, high stability, and the operational simplicity they afford. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, has emerged as a powerful alternative to other well-established methods like the Suzuki and Stille couplings.[2]
Initially, the scope of the Hiyama coupling was somewhat limited by the need for harsh fluoride activators to enhance the nucleophilicity of the organosilane. This spurred the development of more reactive organosilicon reagents. Among these, 1,2-dialkoxydisilanes, and specifically this compound, have proven to be particularly effective, often circumventing the need for aggressive activators and expanding the reaction's functional group tolerance.[3] This guide will delve into the mechanistic rationale behind the enhanced reactivity of this class of compounds and provide a comparative analysis of their performance.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed silylation of aryl halides using a disilane follows a classic catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Caption: Generalized catalytic cycle for the palladium-catalyzed silylation of an aryl halide.
2.1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is the active species for the subsequent transmetalation. The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the phosphine ligand on the palladium catalyst.
2.2. Transmetalation: This is the crucial step where the silyl group is transferred from the disilane to the palladium center. For this compound, the presence of the electron-withdrawing ethoxy groups polarizes the Si-Si bond, facilitating its cleavage and the subsequent transfer of the silyl moiety to the palladium atom. This is a key advantage over less reactive disilanes like hexamethyldisilane. In some cases, an additive or a base can assist in this process by coordinating to the silicon atom, further enhancing its electrophilicity.
2.3. Reductive Elimination: The final step involves the reductive elimination of the desired arylsilane product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Comparative Performance Analysis: this compound vs. Alternative Silylating Agents
The choice of the silylating agent is critical for the success of a palladium-catalyzed silylation reaction. While several options are available, this compound often presents a superior profile in terms of reactivity and scope.
A significant challenge in palladium-catalyzed silylations is the competition between the desired silylation and the reduction of the aryl halide.[3] This is particularly problematic with electron-deficient aryl halides when using reagents like triethoxysilane.[3] In contrast, this compound has been shown to effectively suppress this undesired side reaction, leading to higher yields of the silylated product.[3]
Table 1: Comparison of Silylating Agents in the Palladium-Catalyzed Silylation of 4-Iodoacetophenone
| Silylating Agent | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Silylation Yield (%) | Reduction Yield (%) | Reference |
| Triethoxysilane | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | Toluene | RT | 0.5 | 10 | 90 | [3] |
| Hexamethyldisilane | Pd(OAc)₂ / P(o-tol)₃ | KOAc | Dioxane | 100 | 12 | Moderate | Significant | [4] |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | KOAc | Toluene | 80 | 2 | 85 | <5 | [3] |
The data clearly indicates that for an electron-deficient substrate like 4-iodoacetophenone, this compound provides a significantly higher yield of the desired silylated product with minimal reduction compared to triethoxysilane and hexamethyldisilane.
Furthermore, the reaction conditions with this compound are often milder, and the reaction times can be shorter. This enhanced reactivity is attributed to the electronic effect of the ethoxy groups, which facilitates the key transmetalation step.
Experimental Protocols
To provide a practical guide for researchers, we present a detailed, step-by-step methodology for a typical palladium-catalyzed silylation of an aryl bromide using this compound.
One-Pot Silylation/Hydrolysis of Aryl Bromides
This protocol, adapted from Denmark et al., describes a convenient one-pot procedure for the synthesis of aryldimethylsilanols, which are versatile intermediates in organic synthesis.[3]
Caption: Workflow for the one-pot silylation/hydrolysis of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium acetate (KOAc, 1.5 mmol)
-
This compound (1.5 mmol)[3]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Anhydrous toluene (5 mL)
-
Tetrahydrofuran (THF, 5 mL)
-
Water (1 mL)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol) and potassium acetate (1.5 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol) in a small amount of toluene.
-
Add the catalyst solution to the reaction flask, followed by the addition of this compound (1.5 mmol).[3]
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the silylation is complete, cool the reaction mixture to room temperature.
-
Add THF (5 mL) and water (1 mL) to the reaction mixture.
-
Add the TBAF solution (0.1 mL) and stir the mixture at room temperature for 1-2 hours to effect hydrolysis of the silyl ether.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryldimethylsilanol.
Conclusion and Future Outlook
This compound has established itself as a highly effective reagent in palladium-catalyzed silylation reactions. Its enhanced reactivity, which stems from the electronic influence of the ethoxy substituents, allows for milder reaction conditions and broader substrate scope, particularly with challenging electron-deficient aryl halides. The ability to suppress the competing reduction of the aryl halide is a significant advantage over other common silylating agents.
The one-pot silylation/hydrolysis protocol further enhances the synthetic utility of this reagent, providing a streamlined route to valuable aryldimethylsilanol building blocks. As the demand for efficient and selective C-C bond-forming methodologies continues to grow in drug discovery and materials science, the mechanistic understanding and practical application of reagents like this compound will undoubtedly play an increasingly important role. Future research in this area will likely focus on the development of even more active and selective catalyst systems, as well as the expansion of the substrate scope to include other classes of organic electrophiles.
References
-
Denmark, S. E., & Kallemeyn, J. M. (2003). Palladium-Catalyzed Silylation of Aryl Bromides Leading to Functionalized Aryldimethylsilanols. Organic Letters, 5(19), 3483–3486*. [Link]
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH.
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489*. [Link]
-
Spring, D. R., & Sore, H. F. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1866*. [Link]
-
McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788*. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Lu, A., Ji, X., Zhou, B., Wu, Z., & Zhang, Y. (2018). Palladium‐Catalyzed C−H Silylation through Palladacycles Generated from Aryl Halides. Angewandte Chemie International Edition, 57(12), 3233-3237*. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Alkoxydisilanes versus Chlorodisilanes
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.
This guide provides an in-depth comparison of the reactivity profiles of two pivotal classes of organosilicon reagents: alkoxydisilanes and chlorodisilanes. Moving beyond a simple catalog of reactions, we will explore the fundamental principles governing their reactivity, supported by mechanistic insights and quantitative data, to empower researchers in making strategic decisions for their synthetic endeavors.
Introduction: The Disilane Functional Group
Disilanes, characterized by a silicon-silicon (Si-Si) bond, are versatile reagents in modern organic synthesis. They serve as valuable precursors for the formation of carbon-silicon (C-Si) bonds, particularly in transition-metal-catalyzed cross-coupling reactions, and as effective silylating agents.[1] The reactivity of the disilane unit is profoundly influenced by the substituents on the silicon atoms. This guide focuses on the comparative reactivity of two common variants: alkoxydisilanes (R₃Si-Si(OR')₃) and chlorodisilanes (R₃Si-SiCl₃), highlighting how the choice between an alkoxy and a chloro substituent dictates the reagent's utility and reaction pathway.
The Physicochemical Divide: Si-O vs. Si-Cl Bonds
The divergent reactivity of alkoxydisilanes and chlorodisilanes is rooted in the fundamental differences between the silicon-oxygen and silicon-chlorine bonds. These differences in bond strength, polarity, and leaving group ability are the primary determinants of their chemical behavior.
Bond Properties and Electrophilicity
The silicon atom is more electropositive than both oxygen and chlorine, leading to polar covalent bonds in both cases. However, the greater electronegativity of chlorine compared to oxygen, when bonded to silicon, and its nature as a superior leaving group, renders the silicon center in chlorodisilanes significantly more electrophilic and susceptible to nucleophilic attack.
Table 1: Comparison of Key Bond Properties
| Property | Si-O Bond | Si-Cl Bond | Causality and Implication |
| Bond Dissociation Energy | ~452 kJ/mol[2] | ~381 kJ/mol[2] | The Si-O bond is thermodynamically stronger, making it less prone to homolytic cleavage but also implying that the alkoxide is a less favorable leaving group in heterolytic substitution reactions. |
| Electronegativity Diff. | Si (1.90) vs. O (3.44) = 1.54 | Si (1.90) vs. Cl (3.16) = 1.26 | While the Si-O bond is more polar, the overall electrophilicity at the silicon center is higher in chlorosilanes due to the excellent leaving group ability of chloride.[3] |
| Leaving Group Ability | Poor (RO⁻ is a strong base) | Excellent (Cl⁻ is a weak base)[4] | This is the most critical factor. The facile displacement of chloride enables rapid nucleophilic substitution at the silicon center of chlorodisilanes under mild conditions.[5][6] |
Comparative Reactivity in Key Synthetic Transformations
The intrinsic properties outlined above manifest in distinct reactivity profiles in two major applications: silylation reactions for protecting group chemistry and palladium-catalyzed cross-coupling reactions for C-C bond formation.
Silylation of Alcohols: A Tale of Two Reactivities
Silylation is a cornerstone of protecting group strategy in multi-step synthesis. The goal is to mask a reactive hydroxyl group as a more stable silyl ether. Here, the difference between chlorodisilanes and alkoxydisilanes is stark.
Chlorodisilanes are highly reactive silylating agents. The reaction with an alcohol, typically in the presence of a mild base like triethylamine or pyridine, proceeds rapidly via a nucleophilic substitution (SN2-type) mechanism at the silicon center.[5][7] The base deprotonates the alcohol, forming a more potent alkoxide nucleophile, and also neutralizes the HCl byproduct.[7]
Alkoxydisilanes , by contrast, are generally poor silylating agents for alcohols under neutral or basic conditions. The alkoxide leaving group is a strong base, making its displacement by another alcohol unfavorable. Their utility in silylation often requires activation under specific, typically acidic or transition-metal-catalyzed, conditions.[8][9]
Caption: Comparative reactivity pathways for silylation of alcohols.
Table 2: Qualitative Comparison in Alcohol Silylation
| Feature | Chlorodisilanes | Alkoxydisilanes |
| Reactivity | High | Very Low (requires activation) |
| Conditions | Mild, requires stoichiometric base | Harsh or requires specific catalysts |
| Byproducts | Amine hydrochloride salt (filterable) | Alcohol (from leaving group), potentially leading to equilibrium mixtures |
| Primary Use Case | Standard protection of alcohols[7] | Not a primary choice for simple alcohol protection |
Hiyama Cross-Coupling Reactions: The Role of Activation
The Hiyama cross-coupling reaction is a powerful palladium-catalyzed method for forming C-C bonds between organosilanes and organic halides.[10][11] In this context, both chlorodisilanes and alkoxydisilanes can be effective, but their activation pathways differ, which informs the choice of reaction conditions.
The catalytic cycle generally involves oxidative addition of the organic halide to Pd(0), followed by transmetalation from the silicon reagent to the palladium center, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12][13] The crucial transmetalation step requires an "activated" pentacoordinate silicon species.[10]
Chlorodisilanes can sometimes be used directly, but their high reactivity can lead to side reactions. More commonly, they are precursors to the more stable and frequently used alkoxydisilanes.
Alkoxydisilanes are the workhorses of modern Hiyama couplings. The Si-O bonds are key to the activation process. A nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF), attacks the silicon atom.[13] This forms a hypervalent silicate, which is highly activated for the transmetalation step. The presence of electronegative alkoxy groups on the silicon enhances its Lewis acidity, facilitating the initial attack by the fluoride activator.[1]
Caption: Nucleophilic activation of an alkoxydisilane in the Hiyama coupling.
The key takeaway is that while the Si-Cl bond's lability makes chlorodisilanes highly reactive in substitutions, the polar, strong Si-O bond in alkoxydisilanes is ideal for controlled activation in catalytic cycles like the Hiyama coupling.
Experimental Protocols
Adherence to precise, validated methodologies is paramount for reproducible results. Below are representative protocols for the silylation of a primary alcohol using a chlorosilane and a conceptual framework for a Hiyama coupling using an alkoxydisilane.
Protocol: Silylation of Benzyl Alcohol with 1-Chloro-1,1,2,2,3,3-hexamethyltrisilane
This protocol details the protection of a primary alcohol using a chlorosilane reagent, a fundamental technique in organic synthesis.[7]
Workflow Diagram:
Caption: Step-by-step workflow for the silylation of a primary alcohol.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂, 40 mL).
-
Reagent Addition: Add benzyl alcohol (1.0 eq) followed by triethylamine (1.2 eq). Stir the solution until all reagents are fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Silylating Agent Addition: Slowly add the chlorodisilane reagent (e.g., 1-chloro-1,1,2,2,3,3-hexamethyltrisilane, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will form.[7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure silyl ether.
Protocol: Hiyama Cross-Coupling of 4-Iodoanisole with an Aryltrimethoxydisilane
This protocol outlines a typical Hiyama cross-coupling reaction, showcasing the use of an alkoxydisilane activated by a fluoride source.[12]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the aryl halide (e.g., 4-iodoanisole, 1.0 eq) and the alkoxydisilane reagent (1.5 eq).
-
Solvent and Activator: Add anhydrous solvent (e.g., dioxane, 0.2 M). Finally, add the activator, tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the biaryl product.
Conclusion and Outlook
The choice between an alkoxydisilane and a chlorodisilane is a strategic one, dictated by the desired transformation.
-
Chlorodisilanes are the reagents of choice for rapid, direct nucleophilic substitutions , such as the silylation of alcohols, owing to the superb leaving group ability of the chloride ion. Their high reactivity, however, demands careful handling under anhydrous conditions.
-
Alkoxydisilanes are superior reagents for transition-metal-catalyzed cross-coupling reactions . The robust Si-O bond allows for controlled, in-situ activation by nucleophiles like fluoride, generating the hypervalent silicate species necessary for efficient transmetalation.
Understanding the fundamental principles of bond strength, electrophilicity, and leaving group ability allows the discerning researcher to harness the distinct reactivity of these disilanes to achieve their synthetic goals with precision and efficiency. Future developments will likely focus on expanding the catalytic activation of the robust Si-O bond in alkoxydisilanes, further broadening their utility in complex molecule synthesis.
References
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- Bickelhaupt, F. M., & van der Lubbe, S. C. C. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen2017, 6(4), 458-472. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5544605/]
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- Bassindale, A. R., & Taylor, P. G. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. ACS Omega2021, 6(50), 34261–34274. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05149]
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A Senior Application Scientist's Guide to the Validation of Aryldimethylsilanol Formation via Hydrolysis of Silyl Ethers
Introduction: The Understated Importance of Aryldimethylsilanols
In the landscape of pharmaceutical development and fine chemical synthesis, aryldimethylsilanols are emerging as pivotal intermediates and building blocks. Their unique properties, including their utility in cross-coupling reactions and as precursors to silicon-containing bioactive molecules, have garnered significant interest. The most common route to these valuable compounds is the hydrolysis of the corresponding aryl silyl ethers.
However, the journey from silyl ether to validated silanol is not always straightforward. The lability of the Si-O bond, while advantageous for its formation, can also present challenges in purification and characterization. Incomplete reactions, side-product formation (such as siloxane dimers), and the inherent hygroscopic nature of some silanols demand a robust and multi-faceted validation strategy.
This guide provides an in-depth comparison of common hydrolysis methodologies and a detailed walkthrough of the essential analytical techniques required to unequivocally confirm the formation of your target aryldimethylsilanol. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your synthetic and analytical workflows are both efficient and self-validating.
Part 1: The Hydrolysis Reaction - Cleaving the Si-O-C Bond
The cleavage of a silyl ether to yield a silanol is fundamentally a hydrolysis reaction, but the choice of catalyst—acid, base, or fluoride—dramatically influences the reaction's speed, selectivity, and compatibility with other functional groups on the aryl scaffold. The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[1]
Comparative Analysis of Hydrolysis Methods
The selection of a deprotection method is intrinsically linked to the stability of the silyl ether and the overall sensitivity of the substrate.[2] A general order of stability provides a foundational guide for this choice.
-
Relative Stability towards Acid: TMS < TES < TBDMS < TIPS < TBDPS[3][4]
-
Relative Stability towards Base: TMS < TES < TBDMS ≈ TBDPS < TIPS[4][5][6]
| Method | Typical Reagents & Conditions | Mechanism & Rationale | Advantages | Disadvantages |
| Acid-Catalyzed | Acetic Acid (AcOH) in THF/H₂O; Pyridinium p-toluenesulfonate (PPTS) in MeOH; Dilute HCl in THF.[3][7] | Protonation of the ether oxygen enhances the electrophilicity of the silicon atom, facilitating nucleophilic attack by water. | Excellent for cleaving acid-labile groups like TMS. Can be highly selective for less hindered silyl ethers.[3] | Not suitable for acid-sensitive substrates. Can be slow for robust groups like TBDPS. |
| Base-Catalyzed | K₂CO₃ in MeOH; LiOH in THF/H₂O.[6] | Direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. | Useful for substrates sensitive to acid or fluoride ions. Economical reagents. | Can be slower than other methods. Risk of base-mediated side reactions (e.g., ester hydrolysis). |
| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF) in THF; Hydrofluoric Acid-Pyridine (HF•Py); Ammonium Fluoride (NH₄F) in MeOH.[2] | The exceptional strength of the Si-F bond (bond energy ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[6] | Generally the most effective and mildest method. High selectivity is achievable. Works well for sterically hindered silyl ethers.[7] | TBAF can be basic; HF•Py is corrosive and requires plasticware. Potential for side reactions with silyl-based functional groups. |
Experimental Protocol: Fluoride-Mediated Hydrolysis of a TBDMS-Protected Phenol
This protocol describes a general procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using TBAF, a widely applicable method.
Materials:
-
TBDMS-protected aryl ether (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
TBAF solution (1.0 M in THF, 1.2 mL, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Plastic reaction vial or flask
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the TBDMS-protected aryl ether (1.0 mmol) in anhydrous THF (5 mL) in a plastic vial.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the product. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aryldimethylsilanol can then be purified by flash column chromatography on silica gel.
Part 2: The Validation Workflow - Confirming Silanol Formation
Obtaining a product is only half the battle; rigorous analytical validation is crucial. A multi-technique approach is recommended to provide unequivocal evidence of aryldimethylsilanol formation and purity.
Caption: A typical workflow for the synthesis and validation of aryldimethylsilanols.
Key Analytical Techniques for Validation
| Technique | Key Diagnostic Signal / Observation | Rationale & Interpretation |
| ¹H NMR Spectroscopy | Appearance of a new, often broad, singlet for the Si-OH proton. This signal disappears upon shaking the NMR sample with a drop of D₂O. | The acidic proton of the silanol is exchangeable. Its disappearance with D₂O is a definitive test for a hydroxyl group. The chemical shift can vary with concentration and solvent.[8] |
| ²⁹Si NMR Spectroscopy | A significant shift in the silicon resonance upon conversion from the silyl ether to the silanol. | The chemical environment of the silicon nucleus changes drastically upon hydrolysis. This technique provides direct evidence of the transformation at the silicon center.[9] |
| Mass Spectrometry (ESI-MS) | Detection of the correct molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). Characteristic fragmentation patterns. | Confirms the molecular weight of the target compound. Fragmentation can provide structural information, often showing loss of methyl or aryl groups from the silicon atom.[10] |
| FTIR Spectroscopy | A sharp absorption band around 3685 cm⁻¹ (for free, non-H-bonded Si-OH) or a broad band at lower frequency (for H-bonded Si-OH).[11] | This absorption corresponds to the O-H stretching vibration of the silanol group. Its presence is strong evidence for the successful hydrolysis.[11][12] |
| Thin-Layer Chromatography (TLC) | The product spot has a lower Rf value (is more polar) than the starting silyl ether spot. | The hydroxyl group of the silanol is significantly more polar than the ether linkage of the starting material, leading to stronger interaction with the silica gel plate. |
Deep Dive: NMR Spectroscopy for Silanol Validation
NMR is arguably the most powerful tool for confirming the structure of your product.
Experimental Protocol: Validation by ¹H NMR and D₂O Exchange
-
Sample Preparation: Dissolve ~5-10 mg of the purified aryldimethylsilanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment. Identify the aromatic signals, the dimethylsilyl singlet, and locate the potential Si-OH proton signal. This signal may be a sharp or broad singlet.
-
D₂O Exchange: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample. Cap the tube and shake vigorously for ~30 seconds.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the Si-OH proton will have disappeared or significantly diminished in the second spectrum, confirming its identity as an exchangeable proton.
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cost-benefit analysis of using 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of modern organic synthesis, the choice of reagents is a critical determinant of efficiency, cost-effectiveness, and overall success. For researchers, scientists, and professionals in drug development, a thorough cost-benefit analysis of available synthetic tools is paramount. This guide provides an in-depth comparison of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane, a specialized disilane reagent, with more conventional silylating agents. We will delve into its primary application, performance data, and economic considerations to provide a clear framework for its strategic implementation.
Introduction to this compound: A Niche Player with Unique Capabilities
This compound is an organosilicon reagent with the linear formula ((CH3CH2O)(CH3)2Si)2.[1][2] Unlike more common silylating agents used for protecting groups, its primary utility lies in palladium-catalyzed reactions, specifically for the silylation of aryl bromides to generate aryldimethylsilyl ethers.[3][4] These ethers can then be hydrolyzed under optimized pH conditions to yield valuable aryldimethylsilanols.[3][4] This positions it as a key reagent for the synthesis of silicon-containing compounds that are intermediates in various cross-coupling reactions.
Cost Analysis: A Quantitative Comparison
A primary consideration for any laboratory or manufacturing setting is the cost of reagents. The following table provides an approximate cost comparison between this compound and common silylating agents used for alcohol protection. Prices are based on currently available information from major chemical suppliers and may vary.
| Reagent | CAS Number | Molecular Weight | Typical Price (USD/gram) |
| This compound | 18419-84-6 | 206.43 | ~$254.00/g[1] |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 18162-48-6 | 150.72 | ~$0.18 - $0.72/g[5][6][7][8][9] |
| Triisopropylsilyl chloride (TIPS-Cl) | 13154-24-0 | 192.80 | ~$1.20 - $2.70/g[10][11][12] |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.39 | ~$0.62 - $0.91/mL (density ~0.77 g/mL)[13][14][15] |
Key Takeaway: this compound is a significantly more expensive reagent on a per-gram basis compared to common silylating agents. This high cost underscores its use in specialized applications where its unique reactivity is essential and cannot be easily replicated by less expensive alternatives.
Performance Analysis: The Right Tool for the Right Job
A direct comparison of this compound with traditional silylating agents is nuanced, as they are typically employed for different synthetic transformations. The former is a precursor for arylsilanols, while the latter are primarily used as protecting groups for alcohols.
Primary Application of this compound: Palladium-Catalyzed Silylation of Aryl Bromides
This reagent excels in the palladium-catalyzed insertion into the carbon-bromine bond of aryl bromides, affording aryldimethylsilyl ethers in high yields.[3][4] This reaction is a key step in the synthesis of functionalized aryldimethylsilanols.
Experimental Protocol: Palladium-Catalyzed Silylation of 4-Bromoanisole
Objective: To synthesize 4-methoxyphenyldimethylsilyl ether using this compound.
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (1.5 equivalents).
-
Add anhydrous toluene via syringe.
-
Add 4-bromoanisole (1.0 equivalent) to the flask.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Palladium-Catalyzed Silylation
Caption: Workflow for the palladium-catalyzed silylation of an aryl bromide.
Mechanism of Palladium-Catalyzed Silylation with a Disilane
The mechanism is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the palladium into the Si-Si bond of the disilane. Subsequent reductive elimination steps yield the arylsilane product and regenerate the Pd(0) catalyst.
Caption: Simplified mechanism of palladium-catalyzed silylation with a disilane.
Alternative Silylating Agents: The Workhorses of Alcohol Protection
For the more common task of protecting hydroxyl groups, reagents like TBDMS-Cl and TIPS-Cl are the industry standard. Their cost-effectiveness and well-established protocols make them the preferred choice for this application.
Experimental Protocol: TBDMS Protection of Benzyl Alcohol
Objective: To synthesize benzyl tert-butyldimethylsilyl ether.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.0 equivalent) and anhydrous DMF.
-
Add imidazole (2.2 equivalents) and stir until dissolved.
-
Add TBDMS-Cl (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by flash column chromatography if necessary.
Comparative Performance in Alcohol Protection
| Reagent | Typical Conditions | Typical Reaction Time | Typical Yield |
| TBDMS-Cl | Imidazole, DMF, rt | 1-4 hours | >95% |
| TIPS-Cl | Imidazole, DMF, rt | 2-6 hours | >95% |
| HMDS | Catalyst (e.g., I2, TMS-Cl), neat or solvent, rt to reflux | 0.5-12 hours | Variable, often >90% |
Key Takeaway: For routine alcohol protection, TBDMS-Cl and TIPS-Cl offer high yields and straightforward protocols at a fraction of the cost of this compound. The choice between TBDMS and TIPS is often dictated by the desired stability of the silyl ether, with TIPS ethers being more robust. HMDS is a milder reagent but may require a catalyst and longer reaction times.
Benefit Analysis: When to Choose this compound
The primary benefit of this compound is its ability to participate in palladium-catalyzed C-Si bond formation, a transformation not readily achieved with standard silyl chlorides. This makes it an invaluable reagent for the synthesis of arylsilanols, which are versatile building blocks in their own right.
Advantages:
-
Unique Reactivity: Enables the synthesis of aryldimethylsilanols from aryl bromides.
-
High Yields: The palladium-catalyzed silylation reaction typically proceeds in high yields.[3][4]
-
Mild Conditions: The subsequent hydrolysis to the silanol can often be achieved under mild, pH-controlled conditions.[3][4]
Disadvantages:
-
High Cost: As highlighted in the cost analysis, this is a significant drawback.
-
Limited Scope: Its application is largely confined to the synthesis of arylsilanols.
-
Toxicity and Handling: As with many organosilicon reagents and palladium catalysts, appropriate safety precautions must be taken.
Conclusion and Recommendations
The cost-benefit analysis of this compound is clear: it is a high-cost, high-value reagent for a specific synthetic application.
-
For the synthesis of aryldimethylsilanols from aryl bromides, this compound is a superior choice, offering a reliable and high-yielding route. Its cost is justified by its unique reactivity profile in this context.
-
For the routine protection of alcohols, this compound is not a cost-effective or practical option. Standard reagents such as TBDMS-Cl and TIPS-Cl provide excellent results at a much lower cost and with simpler, well-established protocols.
Ultimately, the decision to use this compound should be driven by the specific synthetic goal. For researchers and drug development professionals venturing into the synthesis of silicon-containing aromatic compounds, this reagent is a powerful tool. For more conventional synthetic steps like alcohol protection, the established and economical alternatives remain the preferred choice.
References
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- Dalton Transactions. Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt02334a]
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- Apollo Scientific. 18162-48-6 | OR019066 | tert-Butyldimethylsilyl chloride. [URL: https://www.apolloscientific.co.uk/products/tert-butyldimethylsilyl-chloride-or019066]
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- MySkinRecipes. Hexamethyldisilazane (HMDS) (High Purity). [URL: https://www.myskinrecipes.com/shop/en/organosilicon-reagents/7366-hexamethyldisilazane-hmds-high-purity-.html]
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- Spectrum Chemical. Triisopropylsilyl-Chloride | CAS 13154-24-0 | TCI-T1078. [URL: https://www.spectrumchemical.com/chemical/triisopropylsilyl-chloride-tci-t1078]
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A Researcher's Guide to Alternative Reagents for the Synthesis of Aryldimethylsilanols: A Comparative Analysis
Aryldimethylsilanols are a pivotal class of organosilicon compounds, serving as versatile building blocks in organic synthesis. Their utility spans from precursors in the celebrated Hiyama cross-coupling reactions to roles as protecting groups and synthetic intermediates in the pharmaceutical and materials science sectors. Traditionally, their synthesis has been dominated by the reaction of organometallic reagents, such as Grignard or organolithium compounds, with chlorodimethylsilanes or related precursors. While effective, these classical methods are hampered by poor functional group tolerance due to the highly basic and nucleophilic nature of the organometallic reagents, necessitating tedious protection-deprotection steps and limiting substrate scope.
This guide provides an in-depth comparison of modern, alternative reagents and methodologies that overcome the limitations of traditional approaches. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for advanced, functional group-tolerant syntheses.
The Shortcomings of Classical Synthesis
The conventional approach to aryldimethylsilanols involves the reaction of an aryl Grignard (ArMgX) or aryllithium (ArLi) reagent with a di-substituted silicon electrophile like dichlorodimethylsilane (Me₂SiCl₂) or dialkoxydimethylsilane (Me₂Si(OR)₂). The high reactivity of these organometallic reagents makes them incompatible with a wide range of functional groups, including esters, ketones, nitriles, and even acidic protons found in alcohols and terminal alkynes. This severely restricts the direct synthesis of complex, functionalized aryldimethylsilanols, which are often the desired building blocks in late-stage drug development.
Transition Metal-Catalyzed Silylation of Aryl Halides
A paradigm shift in aryldimethylsilanol synthesis has been the development of transition metal-catalyzed cross-coupling reactions. These methods offer significantly milder reaction conditions and remarkable functional group tolerance.
Palladium-Catalyzed Silylation
Palladium catalysis is a powerful tool for forming carbon-silicon bonds. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a silicon donor and subsequent reductive elimination to yield the arylsilane product.
A key advantage of this approach is the ability to use less reactive and more functional-group-tolerant silylating agents. Instead of highly basic organometallics, these reactions employ silyl donors like silylboronates or disiloxanes. For example, a robust method involves the palladium-catalyzed coupling of aryl chlorides with a silylating agent, which is tolerant of various functional groups and provides access to a wide array of aryltrimethylsilanes from readily available starting materials.[1] Subsequent hydrolysis can then yield the desired silanol.
Key Silylating Agents:
-
Hexamethyldisiloxane (HMDSO) or 1,1,3,3-Tetramethyldisiloxane (TMDSO): These are common, inexpensive, and stable silicon sources.
-
Silylboronates (e.g., Me₂(Ph)Si-Bpin): These reagents exhibit excellent reactivity and selectivity in Pd-catalyzed reactions.
The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.[2][3] Bulky, electron-rich phosphine ligands often promote the key steps of the catalytic cycle.[2][3][4]
Iridium-Catalyzed C-H Silylation
Direct C-H bond functionalization represents the most atom-economical approach to arylsilane synthesis. Iridium-based catalytic systems have emerged as particularly effective for the direct silylation of aromatic C-H bonds.[5] These reactions typically proceed with high regioselectivity, often governed by steric factors, favoring silylation at the least hindered position.[5]
A notable strategy involves the use of a hydroxyl group to direct the iridium catalyst to the ortho C-H bond.[6] This approach allows for the one-pot generation of a silyl ether followed by a dehydrogenative cyclization to form a benzoxasilole, which can then be readily converted to the target silanol.[6] This method is distinguished by its mild conditions (80–100 °C) and low catalyst loadings.[6] The development of new iridium precatalysts and specialized ligands, such as phenanthrolines, has significantly expanded the substrate scope and functional group tolerance of these reactions.[5][7]
Metal-Free Alternatives
While transition metal catalysis offers significant advantages, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, a critical consideration in pharmaceutical manufacturing.
Recent advancements have led to metal-free methods for the oxidative hydrolysis of hydrido-siloxanes.[8] Both base-catalyzed (using reagents like Cs₂CO₃) and organocatalytic methods have been developed to transform 1,3-dihydrido-disiloxanes into the corresponding siloxanediols.[8] This approach is particularly noteworthy for its chemoselectivity.[8]
Comparative Analysis of Synthetic Methods
To facilitate the selection of an appropriate synthetic route, the table below summarizes the key features of the discussed methodologies.
| Method | Reagents | Key Advantages | Key Limitations | Functional Group Tolerance |
| Classical (Grignard/Organolithium) | ArMgX or ArLi, Me₂SiCl₂ | Inexpensive, simple procedure for non-functionalized arenes. | Requires stoichiometric, highly reactive organometallics; cryogenic temperatures may be needed. | Very Poor |
| Palladium-Catalyzed Coupling | Aryl Halide, Disiloxane/Silylboronate, Pd catalyst, Ligand, Base | Excellent; tolerates esters, ketones, nitriles, etc.[1] | High | |
| Iridium-Catalyzed C-H Silylation | Arene, Hydrosilane, Ir catalyst, Ligand, H₂ Acceptor | High atom economy, direct functionalization of C-H bonds, excellent regioselectivity.[5] | Substrate must be the limiting reagent; directing groups may be needed for specific regioselectivity.[6] | Excellent[5] |
| Metal-Free Hydrolysis | Hydrido-disiloxane, Base or Organocatalyst, Oxidant (e.g., H₂O₂) | Avoids transition metal contamination, mild conditions.[8] | Requires pre-synthesis of the hydrido-disiloxane precursor. | Good |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Silylation of an Aryl Bromide
This protocol is a representative example of a functional group-tolerant synthesis using a palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
1,1,3,3,5,5-Hexamethyltrisiloxane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane and 1,1,3,3,5,5-hexamethyltrisiloxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude aryldimethylsilane is then subjected to hydrolysis by dissolving it in a THF/water mixture with a catalytic amount of acid or base (e.g., HCl or NaOH) and stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Purify the resulting aryldimethylsilanol by flash column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed ortho-Silylation of a Benzyl Alcohol Derivative
This protocol demonstrates a directed C-H activation approach.
Materials:
-
Benzyl alcohol derivative (1.0 mmol)
-
Diethylsilane (H₂SiEt₂) (1.2 mmol)
-
[Ir(cod)OMe]₂ (0.01 mmol)
-
1,10-Phenanthroline (0.02 mmol)
-
Norbornene (2.0 mmol)
-
Anhydrous THF (4 mL)
Procedure:
-
In a glovebox, combine the benzyl alcohol derivative, [Ir(cod)OMe]₂, 1,10-phenanthroline, and norbornene in an oven-dried screw-cap vial.
-
Add anhydrous THF followed by diethylsilane.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude benzoxasilole is then cleaved. Dissolve the crude product in THF (5 mL) and add 1 M aqueous HCl (2 mL).
-
Stir the mixture at room temperature for 1-2 hours until cleavage is complete.
-
Extract the product with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the target ortho-hydroxymethyl-aryldimethylsilanol by flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual differences between the classical and modern catalytic approaches.
Caption: Comparison of Classical vs. Alternative Synthetic Routes.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed Silylation.
Conclusion and Future Outlook
The synthesis of aryldimethylsilanols has evolved significantly from its reliance on sensitive organometallic reagents. Modern transition metal-catalyzed methods, particularly those employing palladium and iridium, have revolutionized the field by offering unprecedented functional group tolerance, milder conditions, and novel pathways like direct C-H activation. Metal-free alternatives are also gaining traction, promising greener and more cost-effective syntheses. For researchers and drug development professionals, these alternative reagents provide a robust and versatile toolbox for accessing complex, highly functionalized aryldimethylsilanols, thereby accelerating the discovery and development of new chemical entities. Future research will likely focus on developing even more active and selective catalysts, expanding the scope of metal-free transformations, and applying these methods to increasingly complex molecular architectures.
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Ohmiya, H., Ito, H., & Sawamura, M. (2009). General and Functional Group-Tolerable Approach to Allenylsilanes by Rhodium-Catalyzed Coupling between Propargylic Carbonates and a Silylboronate. Organic Letters, 11(24), 5618–5620. Available at: [Link]
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DeVasher, R. B., et al. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. Organic Letters, 21(8), 2629–2633. Available at: [Link]
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McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). A New Palladium-Catalyzed Silylation of Aryl Chlorides. Organic Letters, 9(19), 3785–3788. Available at: [Link]
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Cheng, C., & Hartwig, J. F. (2010). Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. Journal of the American Chemical Society, 132(45), 15956–15959. Available at: [Link]
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Wilson, J. (2018). Development of New Catalytic Systems for the Silylation and Borylation of C–H Bonds. eScholarship, University of California. Available at: [Link]
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Hu, Q.-L., et al. (2020). Silanol: A bifunctional group for peptide synthesis and late-stage functionalization. Chemical Science, 11(23), 5955–5960. Available at: [Link]
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Cheng, C., & Hartwig, J. F. (2015). Iridium-Catalyzed Silylation of Aryl C–H Bonds. Angewandte Chemie International Edition, 54(29), 8523-8526. Available at: [Link]
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Mormino, M. G., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. Available at: [Link]
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Mormino, M. G., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship, University of California. Available at: [Link]
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Hartwig, J. F. (2018). Iridium-Catalyzed Silylation of Unactivated C-H Bonds. Accounts of Chemical Research, 51(8), 1848–1858. Available at: [Link]
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Su, B., & Hartwig, J. F. (2021). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Angewandte Chemie International Edition, 60(43), 23136-23150. Available at: [Link]
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ResearchGate. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Available at: [Link]
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Lee, S. H., & Denmark, S. E. (2007). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Tetrahedron, 63(26), 5725-5736. Available at: [Link]
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ResearchGate. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Available at: [Link]
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ResearchGate. (2016). Synthesis of vinyl silanols/disiloxanes using CF3CO2H. Available at: [Link]
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Radosevich, A. T., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Syntheses, 94, 227-240. Available at: [Link]
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ResearchGate. (2020). Selected examples of the catalytic synthesis of disiloxanes. Available at: [Link]
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Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Organic & Biomolecular Chemistry, 21(10), 2095-2101. Available at: [Link]
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Zaman, Q., et al. (2019). A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. International Journal of Plastics Technology, 23(2), 147-160. Available at: [Link]
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Szyling, J., et al. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications, 57(33), 4504-4507. Available at: [Link]
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Sharma, R., & Kumar, V. (2023). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 8(29), e202301039. Available at: [Link]
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ResearchGate. (2020). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P2O5/Al2O3 or P2O5/SiO2 at Room Temperature. Available at: [Link]
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Santos, C. I., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules, 26(11), 3298. Available at: [Link]
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MDPI. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Available at: [Link]
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- 6. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Catalytic Systems for the Silylation and Borylation of C–H Bonds [escholarship.org]
- 8. Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane and its reaction products
An In-Depth Spectroscopic Guide to the Hydrolysis of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
This guide provides a comprehensive spectroscopic comparison of this compound and its primary reaction products formed via hydrolysis. Designed for researchers and chemical professionals, this document delves into the practical application of NMR, IR, and Mass Spectrometry to monitor and characterize this chemical transformation. We will explore the underlying principles of the reaction, provide validated experimental protocols, and present a comparative analysis of the spectroscopic data, explaining the causality behind the observed spectral changes.
Introduction: The Chemistry of this compound
This compound, with the chemical formula ((CH₃CH₂O)(CH₃)₂Si)₂, is an organosilicon compound distinguished by a direct silicon-silicon bond and two hydrolyzable ethoxy groups.[1] This structure makes it a valuable precursor in materials science and a versatile reagent in organic synthesis, for instance, in palladium-catalyzed silylation reactions. The reactivity of this compound is dominated by the susceptibility of the silicon-oxygen bond to hydrolysis, a process that cleaves the ethoxy groups to form silanols (Si-OH), which can subsequently condense to form stable siloxane (Si-O-Si) linkages. Understanding the spectroscopic signatures of the starting material and its products is paramount for reaction monitoring, quality control, and mechanistic studies.
Physicochemical Properties of the Parent Compound:
| Property | Value |
| CAS Number | 18419-84-6[2] |
| Molecular Formula | C₈H₂₂O₂Si₂[2] |
| Molecular Weight | 206.43 g/mol [1][2] |
| Boiling Point | 84 °C at 50 mmHg |
| Density | 0.836 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 |
Spectroscopic Profile of this compound
A baseline understanding of the parent compound's spectrum is essential for identifying changes upon reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds.[3] Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0 ppm).[4]
-
¹H NMR: The proton NMR spectrum is predictable. The twelve methyl protons attached to silicon are chemically equivalent, resulting in a sharp singlet. The two ethoxy groups give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, consistent with standard n+1 splitting rules.
-
δ ~0.1-0.2 ppm (Singlet, 12H): Si-(CH ₃)₂
-
δ ~3.6 ppm (Quartet, 4H): O-CH ₂-CH₃
-
δ ~1.2 ppm (Triplet, 6H): O-CH₂-CH ₃
-
-
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three unique carbon environments.
-
δ ~ -2.0 ppm: Si-C H₃
-
δ ~ 58.0 ppm: O-C H₂-CH₃
-
δ ~ 18.0 ppm: O-CH₂-C H₃
-
-
²⁹Si NMR: Due to the low natural abundance of the ²⁹Si isotope (4.7%), these experiments are less sensitive but provide direct insight into the silicon environment.[5] For the parent disilane, a single resonance is expected, reflecting the symmetrical nature of the molecule. The chemical shift provides a clear fingerprint for the Si-Si-O linkage.
-
δ ~ -15 to -20 ppm: A characteristic range for silicon atoms in a disilane framework with alkoxy substituents.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds and is particularly useful for identifying functional groups.
-
2970-2850 cm⁻¹ (Strong): C-H stretching vibrations of the methyl and ethyl groups.
-
1250 cm⁻¹ (Sharp, Strong): Si-CH₃ symmetric deformation (umbrella mode), a highly characteristic band for methylsilanes.
-
~1100-1050 cm⁻¹ (Strong): Si-O-C stretching, indicative of the ethoxy groups. This is a key band to monitor during hydrolysis.
-
~800-750 cm⁻¹ (Strong): Si-C stretching and CH₃ rocking on silicon.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 206 corresponding to the molecular weight is expected, although it may be weak.
-
Key Fragments: Common fragmentation pathways involve the loss of an ethoxy group (M-45) at m/z = 161, or an ethyl group (M-29) at m/z = 177.
The Hydrolysis and Condensation Pathway
The conversion of this compound to a polysiloxane network is a two-step process: hydrolysis followed by condensation.[6]
-
Hydrolysis: The Si-O-C bond is cleaved by water, often catalyzed by acid or base, to form a silanol (Si-OH) and ethanol. The initial product is the transient 1,1,2,2-tetramethyl-1,2-disilanediol.
-
Condensation: The highly reactive silanol groups condense with each other to form thermodynamically stable siloxane (Si-O-Si) bonds, releasing water. This process can lead to a mixture of cyclic and linear polysiloxanes.
The overall reaction pathway is illustrated below.
Caption: Reaction pathway for the hydrolysis and subsequent condensation of the parent disilane.
Experimental Protocols
Adherence to a validated protocol is crucial for reproducible results. The following outlines a general procedure for the hydrolysis reaction and subsequent spectroscopic analysis.
Workflow for Hydrolysis and Analysis
Caption: General experimental workflow for synthesis and characterization.
Step-by-Step Hydrolysis Protocol
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone (as solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M solution) or Ammonia (NH₄OH, aqueous solution) as a catalyst
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in THF (10 volumes).
-
Addition of Water: To the stirring solution, add deionized water (2.2 eq).
-
Catalysis: Add a catalytic amount of either 1M HCl (for acid catalysis) or aqueous ammonia (for base catalysis) (e.g., 1-2 drops). The choice of catalyst can influence the structure of the resulting polysiloxane.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, add diethyl ether to the mixture. Wash the organic layer with a saturated sodium bicarbonate solution (if acid-catalyzed) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the polysiloxane product, typically as a viscous oil or solid.
Spectroscopic Profile of the Reaction Products
The hydrolysis products exhibit drastically different spectroscopic features compared to the starting material.
NMR Spectroscopy of Polysiloxane Product
-
¹H NMR: The most obvious change is the complete disappearance of the quartet at ~3.6 ppm and the triplet at ~1.2 ppm, confirming the loss of the ethoxy groups. A new, slightly shifted singlet for the Si-CH₃ protons will be observed. Depending on the purity and dryness of the product, a very broad signal for residual water or Si-OH groups may be present.
-
δ ~0.1-0.3 ppm (Singlet, 12H): Si-(CH ₃)₂ in a siloxane environment.
-
-
¹³C NMR: The signals for the ethoxy carbons will be absent. Only a single resonance for the Si-C H₃ groups will remain, shifted slightly from its original position.
-
δ ~ 1.0 ppm: Si-C H₃
-
-
²⁹Si NMR: This technique provides the most definitive evidence of siloxane formation. The resonance will shift significantly downfield into the characteristic region for 'D' units (a silicon atom bonded to two other silicon atoms via oxygen bridges).
-
δ ~ -19 to -22 ppm: Typical range for D units (-O-Si(CH₃)₂-O-). This clear shift from the disilane region confirms the formation of the Si-O-Si backbone.
-
Infrared (IR) Spectroscopy
IR is exceptionally effective at confirming the conversion.
-
Disappearance of Si-O-C: The strong band at ~1100-1050 cm⁻¹ will vanish.
-
Appearance of Si-O-Si: A very strong and characteristically broad absorption will appear in the 1100-1000 cm⁻¹ region. This is the definitive signature of the siloxane bond. The breadth of the peak is due to the variety of polymeric structures and vibrational modes available.
-
Appearance of O-H (if hydrolysis is incomplete): A broad band between 3600-3200 cm⁻¹ indicates the presence of residual silanol (Si-OH) groups or water.
Mass Spectrometry (MS)
The mass spectrum will no longer correspond to a single molecule but will show a distribution of masses corresponding to different cyclic or linear oligomers (e.g., D₃, D₄, D₅ cyclics), making interpretation more complex than for the starting material.
Comparative Spectroscopic Data Summary
The following table provides a direct comparison of the key spectroscopic markers for differentiating the parent disilane from its final polysiloxane product.
| Spectroscopic Feature | This compound | Polysiloxane Product | Rationale for Change |
| ¹H NMR (Ethoxy CH₂) ** | ~3.6 ppm (Quartet) | Absent | Cleavage of the Si-O-C H₂CH₃ bond. |
| ¹H NMR (Ethoxy CH₃) ** | ~1.2 ppm (Triplet) | Absent | Cleavage of the Si-OCH₂C H₃ bond. |
| ²⁹Si NMR Shift | ~ -17 ppm | ~ -21 ppm | Change in chemical environment from Si-Si-O to O-Si-O. |
| IR Band (Si-O-C) | ~1080 cm⁻¹ (Strong) | Absent | Loss of the ethoxy functional group. |
| IR Band (Si-O-Si) | Absent | ~1050 cm⁻¹ (Very Strong, Broad) | Formation of the siloxane backbone. |
| IR Band (O-H) | Absent | ~3400 cm⁻¹ (Broad, if wet/incomplete) | Presence of residual Si-OH groups or H₂O. |
Conclusion
The transformation of this compound via hydrolysis and condensation is readily and definitively monitored using a combination of standard spectroscopic techniques. The disappearance of the ethoxy group signals in ¹H NMR and the Si-O-C stretch in IR, coupled with the appearance of a strong, broad Si-O-Si stretch in the IR spectrum and a characteristic downfield shift in the ²⁹Si NMR spectrum, provide unequivocal evidence of the conversion. This guide equips researchers with the foundational knowledge and practical data needed to confidently characterize this important class of organosilicon compounds and their reaction products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Pasternak, A., et al. (2020). Analysis of silanes and of siloxanes formation by Raman spectroscopy. ResearchGate. Retrieved from [Link]
-
Piecuch, P., et al. (2013). 29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
-
Niskanen, J., et al. (2016). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. Langmuir, 32(5), 1334-1341. Retrieved from [Link]
-
Dijkstra, T. W., et al. (2002). Silsesquioxane Models for Geminal Silica Surface Silanol Sites. A Spectroscopic Investigation of Different Types of Silanols. Journal of the American Chemical Society, 124(17), 4710-4719. Retrieved from [Link]
-
Marsmann, H. (2003). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
-
Dijkstra, T. W., et al. (2002). Silsesquioxane Models for Geminal Silica Surface Silanol Sites. A Spectroscopic Investigation of Different Types of Silanols | Request PDF. ResearchGate. Retrieved from [Link]
-
Ryszkowska, J., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Polymers, 15(10), 2378. Retrieved from [Link]
-
Lee, V. Y., & Sekiguchi, A. (Eds.). (2017). Organosilicon Compounds: Theory and Experiment (Synthesis), Volume 1. ResearchGate. Retrieved from [Link]
- Lee, V. Y., & Sekiguchi, A. (Eds.). (2017). Organosilicon Compounds: Theory and Experiment (Synthesis). Google Books.
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Apeloig, Y., & Rappoport, Z. (Eds.). (1998). The chemistry of organic silicon compounds. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Igarashi, M., et al. (2012). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Retrieved from [Link]
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A Comparative Kinetic Analysis of Aryl Halide Silylation: 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Focus
In the landscape of modern organic synthesis, the formation of carbon-silicon (C-Si) bonds is a cornerstone for the construction of complex molecules and materials. Arylsilanes, in particular, are versatile intermediates in cross-coupling reactions, medicinal chemistry, and materials science. This guide provides a comprehensive kinetic analysis of the palladium-catalyzed silylation of aryl halides using 1,2-diethoxy-1,1,2,2-tetramethyldisilane, a reagent valued for its reactivity and handling characteristics. We will objectively compare its performance against other common silylation methods, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Significance of Silylation and the Role of Disilanes
The introduction of a silyl group onto an aromatic ring can dramatically alter the molecule's reactivity, providing a handle for subsequent transformations such as the Hiyama cross-coupling. While various methods exist for this purpose, the palladium-catalyzed reaction of aryl halides with disilanes has emerged as a powerful and versatile approach. Among the spectrum of available disilanes, this compound offers a unique combination of reactivity and stability, making it an attractive choice for many applications.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed silylation of aryl halides with a disilane is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (in this case, silylation), and reductive elimination.
A Comparative Benchmarking Study: 1,2-Diethoxy-1,1,2,2-tetramethyldisilane versus Hexamethyldisilane in Palladium-Catalyzed Silylation of Aryl Halides
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-silicon (C-Si) bonds is a cornerstone of modern synthetic chemistry. Arylsilanes, in particular, are versatile intermediates in a myriad of applications, from advanced materials to complex pharmaceutical scaffolds. The choice of the silylating agent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall process economy. This guide provides an in-depth comparative analysis of two prominent disilane reagents: 1,2-Diethoxy-1,1,2,2-tetramethyldisilane and Hexamethyldisilane, in the context of palladium-catalyzed silylation of aryl halides. Through a meticulous examination of published experimental data, we aim to provide a clear, objective benchmark of their performance, empowering you to make informed decisions in your synthetic endeavors.
The Critical Role of Disilanes in C-Si Bond Formation
Disilanes have emerged as powerful reagents in organic synthesis, offering a stable and efficient source of silyl groups for cross-coupling reactions.[1] The palladium-catalyzed silylation of aryl halides represents a key transformation where the performance of the disilane reagent is critical. This reaction allows for the direct installation of a silyl moiety onto an aromatic ring, opening avenues for further functionalization.
Head-to-Head Comparison: this compound vs. Hexamethyldisilane
This compound: A study by Denmark and Kallemeyn demonstrated the utility of this reagent in the palladium-catalyzed silylation of a variety of aryl bromides.[2] The reaction proceeds under mild conditions to afford aryldimethylsilyl ethers, which can be subsequently hydrolyzed to the corresponding aryldimethylsilanols.
Hexamethyldisilane (HMD): A publication by McNeill, Barder, and Buchwald details a method for the palladium-catalyzed silylation of aryl chlorides using HMD.[3] This protocol provides access to a wide range of aryltrimethylsilanes and is tolerant of various functional groups.
The following table summarizes the key performance indicators from these studies, using representative examples. It is important to note that the substrates (aryl bromides vs. aryl chlorides) and some reaction conditions differ, which will be taken into account in our analysis.
| Feature | This compound | Hexamethyldisilane |
| Substrate | 4-Bromoanisole | 4-Chloroanisole |
| Catalyst System | Pd(OAc)₂ / P(t-Bu)₃ | [Pd(allyl)Cl]₂ / P(t-Bu)₃ |
| Solvent | Toluene | Dioxane |
| Base | CsF | KOt-Bu |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h | 18 h |
| Yield | 95% (of the silyl ether) | 85% (of the arylsilane) |
| Key Advantages | High yields with aryl bromides, mild conditions. | Effective with more challenging aryl chlorides. |
| Considerations | Product is a silyl ether requiring a subsequent hydrolysis step to obtain the silanol. | Longer reaction times may be required for some substrates. |
Analysis of Performance:
From the data, this compound demonstrates excellent reactivity with aryl bromides, achieving a high yield of the corresponding silyl ether in a relatively shorter reaction time. The use of cesium fluoride as a mild base is also a notable feature of this protocol.
On the other hand, Hexamethyldisilane proves to be a robust reagent for the silylation of the less reactive aryl chlorides, a significant advantage in many synthetic routes where aryl chlorides are more readily available or cost-effective starting materials.[3] While the yield for the chloro-analogue is slightly lower and the reaction time longer, the ability to directly form the aryltrimethylsilane without a subsequent hydrolysis step is a key benefit.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and enable reproducibility, we provide detailed experimental protocols based on the aforementioned studies.
Protocol 1: Palladium-Catalyzed Silylation of 4-Bromoanisole using this compound
This protocol is adapted from the work of Denmark and Kallemeyn.[2]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium fluoride (CsF)
-
This compound
-
4-Bromoanisole
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1.5 mol%) and P(t-Bu)₃ (3.0 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add CsF (2.0 equivalents) and 4-bromoanisole (1.0 equivalent).
-
Finally, add this compound (1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The resulting crude silyl ether can be purified by flash column chromatography.
Protocol 2: Palladium-Catalyzed Silylation of 4-Chloroanisole using Hexamethyldisilane
This protocol is adapted from the work of McNeill, Barder, and Buchwald.[3]
Materials:
-
[Pd(allyl)Cl]₂
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium tert-butoxide (KOt-Bu)
-
Hexamethyldisilane
-
4-Chloroanisole
-
Dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with [Pd(allyl)Cl]₂ (0.5 mol%) and P(t-Bu)₃ (1.5 mol%).
-
Add anhydrous dioxane.
-
Add KOt-Bu (1.5 equivalents) and 4-chloroanisole (1.0 equivalent).
-
Add Hexamethyldisilane (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction can be quenched and the product extracted.
-
The crude arylsilane can be purified by flash column chromatography.
Visualizing the Catalytic Cycle
To better understand the underlying mechanism of these transformations, the following Graphviz diagrams illustrate the generally accepted catalytic cycle for the palladium-catalyzed silylation of aryl halides.
Caption: Generalized catalytic cycle for palladium-catalyzed silylation.
Conclusion and Future Outlook
Both this compound and Hexamethyldisilane are highly effective reagents for the palladium-catalyzed silylation of aryl halides, each with its own set of advantages. The choice between them will largely depend on the specific substrate (aryl bromide vs. aryl chloride), the desired final product (silyl ether/silanol vs. trimethylsilane), and the overall synthetic strategy.
The development of new and more efficient disilane reagents and catalytic systems remains an active area of research. Future advancements may lead to disilanes with even broader substrate scopes, lower catalyst loadings, and milder reaction conditions, further enhancing the toolkit available to synthetic chemists.
References
-
McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2003). Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols. Organic Letters, 5(19), 3483–3486. [Link]
-
Zhang, Z., et al. (2022). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. Chemical Science, 13(1), 139-145. [Link]
Sources
- 1. Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
